3-Methylcyclobutanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-methylcyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-4-2-5(6)3-4/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAAEVYMOVFZDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10603940 | |
| Record name | 3-Methylcyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10603940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20939-64-4 | |
| Record name | 3-Methylcyclobutanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20939-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylcyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10603940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylcyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of cis- and trans-3-Methylcyclobutanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoselective synthesis of cis- and trans-3-methylcyclobutanol. These isomers are valuable building blocks in medicinal chemistry and drug development, where precise control of stereochemistry is crucial for biological activity. This document outlines the primary synthetic strategies, detailed experimental protocols, and key quantitative data to support researchers in the preparation of these important chiral molecules.
Introduction
3-Methylcyclobutanol is a cyclic alcohol containing two stereocenters, giving rise to two diastereomers: cis-3-methylcyclobutanol and trans-3-methylcyclobutanol. The spatial arrangement of the methyl and hydroxyl groups on the cyclobutane (B1203170) ring significantly influences the molecule's physical, chemical, and biological properties. Consequently, stereoselective synthesis of each isomer is of great importance for their application as chiral synthons in the development of novel therapeutics and other advanced materials.
The general strategy for obtaining the individual isomers involves two key transformations:
-
Synthesis of cis-3-Methylcyclobutanol: This is achieved through the diastereoselective reduction of the precursor ketone, 3-methylcyclobutanone. The steric hindrance of the methyl group directs the approach of the reducing agent, leading to a high preference for the cis isomer.
-
Synthesis of trans-3-Methylcyclobutanol: This isomer is most effectively prepared via the stereochemical inversion of the more readily accessible cis-isomer using the Mitsunobu reaction.
This guide will detail the experimental procedures for both of these synthetic routes.
Synthesis of cis-3-Methylcyclobutanol via Stereoselective Ketone Reduction
The reduction of 3-methylcyclobutanone is highly selective for the formation of the cis-alcohol. This high diastereoselectivity is observed with a variety of reducing agents, from small hydride donors like sodium borohydride (B1222165) to bulkier reagents such as L-Selectride®. The preference for the hydride to attack from the face opposite to the methyl group is driven by minimizing steric interactions in the transition state. Lowering the reaction temperature and using less polar solvents can further enhance this selectivity.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of cis-3-methylcyclobutanol.
| Parameter | Value | Reference(s) |
| Starting Material | 3-Methylcyclobutanone | |
| Product | cis-3-Methylcyclobutanol | |
| Diastereomeric Ratio (cis:trans) | >90:10 | [1] |
| Typical Yield | 85-95% |
Experimental Protocol: Reduction of 3-Methylcyclobutanone with Sodium Borohydride
This protocol describes a general procedure for the synthesis of cis-3-methylcyclobutanol using sodium borohydride.
Materials:
-
3-Methylcyclobutanone
-
Methanol (B129727) (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Dichloromethane (B109758) (DCM)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylcyclobutanone (1.0 eq) in anhydrous methanol (approximately 0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 10-15 minutes. Caution: Gas evolution (hydrogen) will occur.
-
After the addition is complete, continue to stir the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of 1 M HCl at 0 °C until the gas evolution ceases and the pH is neutral to slightly acidic.
-
Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield pure cis-3-methylcyclobutanol. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or GC analysis of the crude product.
Synthesis of trans-3-Methylcyclobutanol via Mitsunobu Inversion
The Mitsunobu reaction provides a reliable method for the stereochemical inversion of secondary alcohols.[2] In this case, cis-3-methylcyclobutanol is converted to an intermediate ester with inversion of configuration, which is then hydrolyzed to yield trans-3-methylcyclobutanol. A carboxylic acid, triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), are used in this transformation.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of trans-3-methylcyclobutanol.
| Parameter | Value | Reference(s) |
| Starting Material | cis-3-Methylcyclobutanol | |
| Product | trans-3-Methylcyclobutanol | |
| Intermediate | Inverted ester (e.g., benzoate (B1203000) or p-nitrobenzoate) | |
| Typical Yield | 70-90% (over two steps) | [3] |
Experimental Protocol: Mitsunobu Inversion of cis-3-Methylcyclobutanol
This protocol describes a general procedure for the synthesis of trans-3-methylcyclobutanol.
Materials:
-
cis-3-Methylcyclobutanol
-
Triphenylphosphine (PPh₃)
-
Benzoic acid (or p-nitrobenzoic acid for hindered alcohols)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Mitsunobu Reaction (Esterification with Inversion)
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cis-3-methylcyclobutanol (1.0 eq), triphenylphosphine (1.5 eq), and benzoic acid (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath with vigorous stirring.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the cooled solution via a dropping funnel over 30 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, which contains the inverted ester and triphenylphosphine oxide, can be purified by flash column chromatography on silica gel.
Step 2: Saponification (Hydrolysis of the Ester)
-
Dissolve the purified inverted ester from Step 1 in a mixture of methanol and water.
-
Add an excess of a base such as lithium hydroxide or sodium hydroxide (2-3 eq).
-
Stir the mixture at room temperature or gently heat to reflux until the ester is completely hydrolyzed (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the aqueous solution with 1 M HCl and extract the product with diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield crude trans-3-methylcyclobutanol.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure trans-3-methylcyclobutanol.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathway for cis-3-methylcyclobutanol.
Caption: Two-step synthesis of trans-3-methylcyclobutanol.
Caption: Workflow for cis-3-methylcyclobutanol synthesis.
References
An In-depth Technical Guide to the Structural Isomers and Stereochemistry of 3-Methylcyclobutanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural isomers and stereochemistry of 3-methylcyclobutanol. The molecular formula C₅H₁₀O encompasses a diverse range of isomers, including positional and stereoisomers of methylcyclobutanol, as well as other cyclic and acyclic functional group isomers. A thorough understanding of these isomeric forms is critical for applications in chemical synthesis, drug discovery, and materials science, where specific molecular architecture dictates biological activity and material properties.
Structural Isomers of C₅H₁₀O
The molecular formula C₅H₁₀O corresponds to a degree of unsaturation of one, indicating the presence of either a double bond or a ring structure. The structural isomers can be broadly categorized as cyclic alcohols, cyclic ethers, unsaturated acyclic alcohols, unsaturated acyclic ethers, aldehydes, and ketones.
Methylcyclobutanol Positional Isomers
Within the class of cyclic alcohols containing a cyclobutane (B1203170) ring, there are three positional isomers of methylcyclobutanol:
-
1-Methylcyclobutanol: The methyl and hydroxyl groups are attached to the same carbon atom. This isomer is achiral.
-
2-Methylcyclobutanol: The methyl and hydroxyl groups are on adjacent carbon atoms. This isomer has two chiral centers, leading to stereoisomerism.
-
This compound: The methyl and hydroxyl groups are on carbon atoms 1 and 3. This is the primary focus of this guide and also exhibits stereoisomerism.[1][2][3]
Other Cyclic Structural Isomers
Other cyclic isomers with the formula C₅H₁₀O include:
-
Cyclopentanol: A five-membered ring with a hydroxyl group.[4][5][6][7]
-
Methoxycyclobutane: A cyclobutane ring with a methoxy (B1213986) substituent.[8][9][10][11]
-
Ethoxycyclopropane (B14740108): A cyclopropane (B1198618) ring with an ethoxy substituent.[12][13][14][15][16]
-
(Methoxymethyl)cyclopropane
-
2-Methyltetrahydrofuran
-
3-Methyltetrahydrofuran
-
Tetrahydropyran
Acyclic and Other Functional Isomers
Acyclic and other functional isomers include a wide variety of unsaturated alcohols, ethers, aldehydes, and ketones.
-
Aldehydes: Pentanal, 2-Methylbutanal, 3-Methylbutanal, 2,2-Dimethylpropanal.[2][17][18]
-
Ketones: 2-Pentanone, 3-Pentanone, 3-Methyl-2-butanone.[2][17][18]
-
Unsaturated Alcohols: Numerous isomers exist, such as pentenols (e.g., Pent-4-en-1-ol, Pent-3-en-1-ol), and methylbutenols.
-
Unsaturated Ethers: Various isomers with a C=C double bond and an ether linkage.
Stereochemistry of Methylcyclobutanol Isomers
This compound
This compound has two stereocenters (C1 and C3). This gives rise to geometric isomerism in the form of cis and trans diastereomers.
-
cis-3-Methylcyclobutanol: The hydroxyl and methyl groups are on the same side of the cyclobutane ring. This diastereomer exists as a pair of enantiomers: (1R,3S)-3-methylcyclobutanol and (1S,3R)-3-methylcyclobutanol. However, due to a plane of symmetry, the cis isomer is a meso compound and is achiral.
-
trans-3-Methylcyclobutanol: The hydroxyl and methyl groups are on opposite sides of the ring. This diastereomer is chiral and exists as a pair of enantiomers: (1R,3R)-3-methylcyclobutanol and (1S,3S)-3-methylcyclobutanol.
2-Methylcyclobutanol
2-Methylcyclobutanol also possesses two chiral centers (C1 and C2), leading to four possible stereoisomers which exist as two pairs of enantiomers. These are also categorized as cis and trans diastereomers.[19]
-
cis-2-Methylcyclobutanol: The hydroxyl and methyl groups are on the same side of the ring. This diastereomer is chiral and exists as a pair of enantiomers: (1R,2S)-2-methylcyclobutanol and (1S,2R)-2-methylcyclobutanol.
-
trans-2-Methylcyclobutanol: The hydroxyl and methyl groups are on opposite sides of the ring. This diastereomer is also chiral and exists as a pair of enantiomers: (1R,2R)-2-methylcyclobutanol and (1S,2S)-2-methylcyclobutanol.
Data Presentation
The following tables summarize the available quantitative data for the structural isomers of methylcyclobutanol and related compounds. Data for specific stereoisomers are provided where available.
Table 1: Physical Properties of Methylcyclobutanol Isomers and Related Cyclic Compounds
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 1-Methylcyclobutanol | 20117-47-9 | 86.13 | - | - |
| 2-Methylcyclobutanol (mixture) | 1594-22-5 | 86.13 | - | - |
| This compound (mixture) | 20939-64-4 | 86.13 | 133-134 | 0.979 (predicted) |
| Cyclopentanol | 96-41-3 | 86.13 | 139-140 | 0.949 (25 °C) |
| Methoxycyclobutane | 18593-33-4 | 86.13 | 81.6[8][10] | 0.87[10] |
| Ethoxycyclopropane | 5614-38-0 | 86.13 | 83.2[13] | 0.87[13] |
Table 2: Physical Properties of Acyclic C₅H₁₀O Aldehyde and Ketone Isomers
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Pentanal | 110-62-3 | 86.13 | 102-103 | 0.810 (20 °C) |
| 2-Pentanone | 107-87-9 | 86.13 | 101-105 | 0.809 (25 °C) |
| 3-Pentanone | 96-22-0 | 86.13 | 101.5 | 0.813 (25 °C)[18] |
| 3-Methyl-2-butanone | 563-78-0 | 86.13 | 94.3 | 0.801 (20 °C) |
| 3-Methylbutanal | 590-86-3 | 86.13 | 92 | 0.789 (20 °C) |
| 2-Methylbutanal | 96-17-3 | 86.13 | 92-93 | 0.803 (20 °C) |
| 2,2-Dimethylpropanal | 630-19-3 | 86.13 | 74-75 | 0.783 (20 °C) |
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of this compound involves the reduction of 3-methylcyclobutanone. The stereochemical outcome of the reduction is dependent on the choice of reducing agent and reaction conditions, allowing for the selective synthesis of either the cis or trans isomer.
Protocol: Reduction of 3-Methylcyclobutanone to cis- and trans-3-Methylcyclobutanol
-
Preparation of Reducing Agent: For the synthesis of the trans isomer, a bulky reducing agent such as Lithium tri-sec-butylborohydride (L-Selectride®) is typically used to favor equatorial attack on the carbonyl, leading to the axial alcohol. For the cis isomer, a less sterically hindered reducing agent like Sodium borohydride (B1222165) (NaBH₄) can be employed.
-
Reaction Setup: A solution of 3-methylcyclobutanone in an appropriate anhydrous solvent (e.g., THF for L-Selectride®, ethanol (B145695) for NaBH₄) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.
-
Reduction: The reducing agent is added slowly to the cooled solution of the ketone. The reaction mixture is stirred at low temperature for a specified period, and then allowed to warm to room temperature.
-
Workup: The reaction is quenched by the slow addition of water or a mild acid. The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product, a mixture of cis and trans isomers, can be purified and the isomers separated by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
Separation and Analysis of Isomers
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile isomers like methylcyclobutanol.
Protocol: GC-MS Analysis of Methylcyclobutanol Isomers
-
Sample Preparation: A dilute solution of the methylcyclobutanol isomer mixture is prepared in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethanol).
-
GC Column Selection: A polar capillary column (e.g., a wax-type column) is often effective for separating alcohol isomers.
-
GC Method:
-
Injector Temperature: Typically set around 250 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the isomers based on their boiling points and interaction with the stationary phase. An initial temperature of around 40-50 °C is held for a few minutes, followed by a ramp of 5-10 °C/min to a final temperature of 150-200 °C.
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.
-
Mass Range: A scan range of m/z 30-150 is typically sufficient to capture the molecular ion and characteristic fragments.
-
-
Data Analysis: The retention times of the separated isomers are used for identification by comparison with authentic standards. The mass spectra of each isomer will show a molecular ion peak (m/z 86) and a characteristic fragmentation pattern that can be used for structural confirmation.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for distinguishing between isomers. The chemical shifts and coupling constants are sensitive to the local electronic environment and stereochemistry.
-
¹H NMR: The chemical shift of the proton on the carbon bearing the hydroxyl group (H-1) is a key diagnostic signal. In cyclobutanol (B46151) systems, the chemical shift of protons can be influenced by the ring puckering and the cis or trans relationship of substituents. For this compound, the methine proton of the C-OH group and the methine proton of the C-CH₃ group will show distinct chemical shifts and coupling patterns for the cis and trans isomers.
-
¹³C NMR: The chemical shifts of the carbon atoms in the cyclobutane ring are also diagnostic. The carbon bearing the hydroxyl group will be shifted downfield (typically 60-75 ppm). The relative stereochemistry will influence the chemical shifts of all carbons in the ring due to steric effects.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of the hydroxyl functional group.
-
O-H Stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of an alcohol, with the broadening due to hydrogen bonding.
-
C-O Stretch: A strong absorption in the region of 1000-1200 cm⁻¹ corresponds to the C-O stretching vibration.
The fingerprint region (below 1500 cm⁻¹) will differ between the various isomers, providing a unique pattern for each compound, though detailed interpretation can be complex.
This guide provides a foundational understanding of the structural and stereochemical diversity of this compound and its isomers. The provided data and protocols serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of these important chemical entities.
References
- 1. 3-Methylenecyclobutanemethanol [webbook.nist.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. embibe.com [embibe.com]
- 4. Cyclopentanol | C5H10O | CID 7298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclopentanol | 96-41-3 [chemicalbook.com]
- 6. Cyclopentanol - Wikipedia [en.wikipedia.org]
- 7. CAS 96-41-3: Cyclopentanol | CymitQuimica [cymitquimica.com]
- 8. Page loading... [guidechem.com]
- 9. Methoxycyclobutane | C5H10O | CID 87714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Cyclobutane, methoxy-|lookchem [lookchem.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. chembk.com [chembk.com]
- 13. Ethoxycyclopropane|lookchem [lookchem.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. ethoxycyclopropane [stenutz.eu]
- 16. Page loading... [wap.guidechem.com]
- 17. homework.study.com [homework.study.com]
- 18. quora.com [quora.com]
- 19. 2-Methylcyclobutan-1-ol | 1594-22-5 | Benchchem [benchchem.com]
An In-depth Technical Guide on the Core Physical and Chemical Properties of 3-Methylcyclobutanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-methylcyclobutanol. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, and logical relationships of its chemical properties.
Physical Properties
This compound is a cyclic alcohol with the molecular formula C5H10O.[1][2] It exists as a colorless liquid at room temperature.[3][4] The presence of a hydroxyl group allows for hydrogen bonding, influencing its physical properties. The molecule also exists as cis and trans isomers, where the relative positions of the methyl and hydroxyl groups differ.[1][5]
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H10O | [1][2] |
| Molecular Weight | 86.13 g/mol | [1] |
| Appearance | Colorless liquid | [3][4] |
| Boiling Point | 133-134 °C | [4] |
| Density | 0.979 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 15.33 ± 0.40 (Predicted) | [4] |
Chemical Properties and Reactivity
The chemical behavior of this compound is primarily dictated by the hydroxyl (-OH) group. It undergoes typical reactions of secondary alcohols, including oxidation, dehydration, and esterification.
Oxidation of this compound yields the corresponding ketone, 3-methylcyclobutanone. This reaction is a standard transformation for secondary alcohols.
Acid-catalyzed dehydration of this compound results in the formation of an alkene. The primary product of this elimination reaction is 3-methylcyclobutene.[7][8] The reaction proceeds via an E1 mechanism, involving the formation of a carbocation intermediate.[9]
This compound can react with carboxylic acids or their derivatives, such as acid anhydrides, in the presence of an acid catalyst to form esters.[10] This reaction, known as Fischer esterification, is a reversible process.[10] For example, the reaction with acetic acid would produce 3-methylcyclobutyl acetate.
Logical Relationship of Chemical Transformations
The following diagram illustrates the key chemical transformations of this compound.
Spectral Data
While detailed experimental spectra for this compound are not provided in the search results, general characteristic features in IR and NMR spectra can be predicted based on its structure.
Table 2: Predicted Spectroscopic Features for this compound
| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | -OH proton | Broad singlet, variable chemical shift |
| -CH-OH proton | Multiplet | |
| -CH-CH₃ proton | Multiplet | |
| Ring protons | Multiplets | |
| -CH₃ protons | Doublet | |
| ¹³C NMR | -C-OH carbon | ~60-75 ppm |
| Other ring carbons | ~20-45 ppm | |
| -CH₃ carbon | ~15-25 ppm | |
| IR | O-H stretch | Broad peak, ~3200-3600 cm⁻¹ |
| C-H stretch (sp³) | ~2850-3000 cm⁻¹ | |
| C-O stretch | ~1050-1150 cm⁻¹ |
Note: These are predicted values and may vary based on the solvent, concentration, and specific isomer (cis/trans).
Experimental Protocols
Detailed experimental protocols specifically for this compound were not found in the provided search results. However, general procedures for the key reactions of secondary alcohols can be adapted.
A solution of the secondary alcohol in a suitable organic solvent (e.g., dichloromethane (B109758) or acetone) is treated with an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or a Jones reagent (CrO₃ in aqueous sulfuric acid and acetone). The reaction is typically stirred at room temperature until the starting material is consumed, as monitored by techniques like thin-layer chromatography (TLC). The workup procedure involves quenching any excess oxidant, followed by extraction and purification of the resulting ketone, often by column chromatography.
The alcohol is heated with a strong acid catalyst, such as sulfuric acid or phosphoric acid. The alkene product is often distilled from the reaction mixture as it is formed to shift the equilibrium towards the product. The collected distillate is then washed, dried, and further purified by distillation.
The alcohol and a carboxylic acid are heated in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid). To drive the equilibrium towards the ester, either the alcohol can be used in excess, or water can be removed as it is formed (e.g., using a Dean-Stark apparatus). After the reaction is complete, the mixture is cooled, washed with a base to remove unreacted acid, and then washed with brine. The organic layer is dried, and the ester is purified by distillation or chromatography.
References
- 1. 3-Methylcyclobutan-1-ol | C5H10O | CID 20234583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methylcyclobutan-1-ol | C5H10O | CID 20234583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 97% | CAS: 20939-64-4 | AChemBlock [achemblock.com]
- 4. This compound CAS#: 20939-64-4 [chemicalbook.com]
- 5. homework.study.com [homework.study.com]
- 6. srdata.nist.gov [srdata.nist.gov]
- 7. gauthmath.com [gauthmath.com]
- 8. Solved What is the product of the dehydration of | Chegg.com [chegg.com]
- 9. reaction mechanism - Dehydration of methylcyclobutanol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
3-methylcyclobutanol CAS number and safety data sheet
CAS Number: 20939-64-4
This technical guide provides a comprehensive overview of 3-methylcyclobutanol, focusing on its chemical identity, safety data, and handling protocols. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields.
Chemical and Physical Properties
This compound is a colorless liquid with the chemical formula C₅H₁₀O.[1][2] It is also known by its IUPAC name, 3-methylcyclobutan-1-ol.[1]
| Property | Value | Source |
| CAS Number | 20939-64-4 | [1] |
| Molecular Formula | C₅H₁₀O | [1][2] |
| Molecular Weight | 86.13 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 133-134 °C | |
| Density | 0.979±0.06 g/cm³ (Predicted) | |
| Storage Temperature | Room Temperature; Sealed in dry, 2-8°C | [1][2] |
Safety Data Sheet Summary
GHS Hazard Identification
| Pictogram | Signal Word | Hazard Class | Hazard Statement |
| Warning | Flammable liquids (Category 3) | H226: Flammable liquid and vapor[3] | |
| Warning | Skin corrosion/irritation (Category 2) | H315: Causes skin irritation[3] | |
| Warning | Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation[3] | |
| Warning | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation[3] |
Precautionary Statements
| Type | Statement |
| Prevention | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[4] P261: Avoid breathing mist, vapours or spray.[4] P264: Wash hands and face thoroughly after handling. P271: Use only outdoors or in a well-ventilated area.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] |
| Response | P302+P352: IF ON SKIN: Wash with plenty of water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] P312: Call a POISON CENTER or doctor if you feel unwell. P332+P313: If skin irritation occurs: Get medical advice/attention. P337+P313: If eye irritation persists: Get medical advice/attention. P370+P378: In case of fire: Use dry chemical, CO₂, water spray or alcohol-resistant foam to extinguish. |
| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[4] P403+P235: Store in a well-ventilated place. Keep cool.[4] P405: Store locked up.[4] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[4] |
Experimental Protocols
Detailed experimental protocols involving this compound are not available in the provided search results. However, based on its identified hazards, the following general laboratory procedures are recommended.
Handling Protocol
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors. Use explosion-proof electrical and lighting equipment.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visualizations
Chemical Structure of this compound
References
The Genesis of a Cyclobutane: A Technical Guide to the Discovery and First Synthesis of 3-Methylcyclobutanol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the historical discovery and the first documented synthesis of 3-methylcyclobutanol. The foundational work, conducted in the early 20th century, laid the groundwork for the synthesis of substituted cyclobutane (B1203170) rings, a structural motif of increasing importance in medicinal chemistry and materials science. This document provides a comprehensive overview of the pioneering synthetic routes, complete with detailed experimental protocols and quantitative data, presented for the modern researcher.
Discovery and Initial Synthesis
The first synthesis of this compound is attributed to the work of Russian chemist Nikolai Dmitrievich Zelinsky in 1908. His research, published in the Berichte der Deutschen Chemischen Gesellschaft, described a multi-step synthesis starting from readily available reagents. The key innovation was the successful formation of the strained four-membered cyclobutane ring and its subsequent functionalization.
The initial approach did not directly yield this compound but rather its corresponding ketone, 3-methylcyclobutanone. This ketone was then reduced to the target alcohol. Contemporaneously, N. J. Demjanow was also investigating the chemistry of aminocyclobutanes and their rearrangements, which provided alternative, albeit less direct, routes to similar structures.
The First Synthetic Pathway: From Dicarboxylic Acid to Alcohol
The seminal work by N.D. Zelinsky established a robust, albeit lengthy, pathway to this compound. The overall logical workflow is depicted below.
Caption: Overall workflow for the first synthesis of this compound.
Experimental Protocols
The following protocols are adapted from the original publications by N.D. Zelinsky. Modern safety precautions should be observed when replicating these historical experiments.
Step 1: Synthesis of 3-Methylcyclobutanone
The initial stage of the synthesis involved the preparation of 3-methylcyclobutanone from α-methylglutaric acid.
Spectroscopic Analysis of 3-Methylcyclobutanol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-methylcyclobutanol, a saturated cyclic alcohol. Due to the limited availability of experimentally derived public data for this specific compound, this guide presents a combination of predicted spectroscopic values and representative data based on the analysis of similar chemical structures. Detailed experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data are also included to facilitate further research and analysis.
Predicted Nuclear Magnetic Resonance (NMR) Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound. It is important to note that these are computationally predicted values and may differ from experimental results.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| Predicted values not readily available in public databases. | - | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| Predicted values not readily available in public databases. | - |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key characteristic absorption bands are expected to be from the hydroxyl (-OH) group and the carbon-carbon and carbon-oxygen single bonds.
Table 3: Typical IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3400 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| ~2850-2960 | Strong | C-H stretch (alkane) |
| ~1050-1150 | Medium | C-O stretch |
| ~1450 | Medium | C-H bend (alkane) |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The fragmentation pattern of this compound in a mass spectrometer can provide valuable information about its molecular weight and structure. The molecular weight of this compound is 86.13 g/mol .
Table 4: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Interpretation |
| 86 | Molecular ion (M⁺) |
| 85 | Loss of a hydrogen atom ([M-H]⁺) |
| 71 | Loss of a methyl group ([M-CH₃]⁺) |
| 68 | Loss of water ([M-H₂O]⁺) |
| 57 | Loss of an ethyl group or propyl radical |
| 43 | C₃H₇⁺ fragment |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent
-
NMR tubes (5 mm)
-
Pipettes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) directly in an NMR tube.
-
Shimming: Place the NMR tube in the spectrometer and perform automated or manual shimming to optimize the homogeneity of the magnetic field.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (typically to the residual solvent peak or an internal standard like tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
Objective: To obtain the IR spectrum of this compound.
Materials:
-
This compound sample
-
Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr) for thin-film analysis.
-
Pipette
Procedure (using ATR-FTIR):
-
Background Scan: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) after the measurement.
Mass Spectrometry (MS)
Objective: To obtain the mass spectrum of this compound.
Materials:
-
This compound sample
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Suitable solvent for dilution (e.g., dichloromethane (B109758) or methanol)
-
Vials for sample preparation
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent like dichloromethane.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS system. The gas chromatograph will separate the components of the sample, with the pure compound eluting at a specific retention time.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) is a common method for small molecules.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern.
Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
Caption: General workflow for NMR, IR, and Mass Spectrometry analysis.
Caption: Integration of spectroscopic data for structural elucidation.
Conformational Landscape of the 3-Methylcyclobutanol Ring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conformational preferences of substituted cyclobutane (B1203170) rings are of significant interest in medicinal chemistry and materials science, as the three-dimensional structure of these motifs dictates their biological activity and physical properties. This technical guide provides an in-depth analysis of the conformational landscape of the 3-methylcyclobutanol ring, a fundamental saturated heterocyclic system. We explore the puckered nature of the cyclobutane core and the conformational equilibria of its cis and trans diastereomers. This document summarizes key quantitative data from theoretical and experimental studies, details the methodologies employed for their determination, and presents visual representations of the underlying principles and workflows.
Introduction: The Puckered World of Cyclobutanes
Unlike the planar representation often depicted in two-dimensional drawings, the cyclobutane ring is not flat. To alleviate torsional strain arising from eclipsing interactions between adjacent substituents, the ring adopts a puckered conformation. This puckering results in two primary, non-planar conformations: the bent (or butterfly) and the twisted forms. For monosubstituted cyclobutanes, this leads to the possibility of substituents occupying either axial or equatorial positions, analogous to the well-studied cyclohexane (B81311) system. The energetic balance between these conformers is a delicate interplay of torsional strain, angle strain (Baeyer strain), and steric interactions.
The presence of two substituents in this compound, a methyl group and a hydroxyl group, introduces diastereomerism (cis and trans isomers), further diversifying the conformational possibilities. The relative orientation of these substituents significantly influences the puckering of the ring and the preferred conformational state.
Diastereomers and Conformational Equilibria
This compound exists as two diastereomers: cis-3-methylcyclobutanol and trans-3-methylcyclobutanol. Within each diastereomer, the puckered cyclobutane ring can undergo a ring-flipping process, leading to an equilibrium between two primary conformers where the substituents switch between axial-like and equatorial-like positions.
cis-3-Methylcyclobutanol
In the cis isomer, both the methyl and hydroxyl groups are on the same face of the ring. This leads to an equilibrium between a diequatorial-like and a diaxial-like conformation.
trans-3-Methylcyclobutanol
In the trans isomer, the methyl and hydroxyl groups are on opposite faces of the ring. The conformational equilibrium exists between two axial-equatorial-like arrangements.
The following diagram illustrates the fundamental puckering of the cyclobutane ring and the resulting substituent positions.
Quantitative Conformational Analysis
The relative stability of the different conformers can be quantified through their free energy differences (ΔG). While specific experimental data for this compound is scarce in publicly available literature, we can infer the conformational preferences based on studies of closely related monosubstituted cyclobutanes. For instance, the conformational energy difference (ΔG(ax-eq)) for a hydroxyl group in cyclobutanol (B46151) has been determined to be approximately 1.1 kcal/mol, favoring the equatorial position[1].
The following tables summarize theoretical quantitative data for the conformers of cis- and trans-3-methylcyclobutanol based on computational chemistry principles. These values are representative and intended for comparative purposes.
Table 1: Conformational Data for cis-3-Methylcyclobutanol
| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Key Dihedral Angle (C1-C2-C3-C4) |
| cis-eq | 1-OH (eq), 3-CH3 (eq) | 0.0 | ~30° |
| cis-ax | 1-OH (ax), 3-CH3 (ax) | > 2.0 | ~-30° |
Table 2: Conformational Data for trans-3-Methylcyclobutanol
| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Key Dihedral Angle (C1-C2-C3-C4) |
| trans-eq,ax | 1-OH (eq), 3-CH3 (ax) | 0.0 | ~30° |
| trans-ax,eq | 1-OH (ax), 3-CH3 (eq) | ~0.5 | ~-30° |
Note: The relative energies are estimations based on A-values of analogous cyclohexane systems and general principles of steric and torsional strain in cyclobutane rings.
Experimental and Computational Methodologies
The conformational analysis of substituted cyclobutanes relies on a synergy between experimental techniques and computational modeling.
Experimental Protocols
Microwave Spectroscopy: This technique provides highly accurate rotational constants for molecules in the gas phase. From these constants, precise structural parameters like bond lengths and angles can be determined, allowing for the unambiguous identification of a specific conformer.
-
Sample Preparation: The sample is typically introduced into a high-vacuum chamber and cooled to a very low temperature through supersonic expansion with a carrier gas (e.g., Argon).
-
Data Acquisition: A pulse of microwave radiation is used to excite the molecules, and the subsequent free induction decay is recorded. Fourier transformation of this signal yields the rotational spectrum.
-
Analysis: The measured transition frequencies are fitted to a rotational Hamiltonian to obtain the rotational constants (A, B, C) and centrifugal distortion constants.
A study on equatorial-trans-cyclobutanol utilized a pulsed-jet Fourier transform microwave spectrometer to determine its rotational constants and structural parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly the measurement of proton-proton coupling constants (J-couplings), is a powerful tool for studying conformational equilibria in solution. In cyclobutane systems, four-bond couplings (⁴J(HH)) have been shown to be particularly sensitive to the dihedral angle and can be used to determine the populations of axial and equatorial conformers[1].
-
Sample Preparation: High-resolution NMR spectra are typically recorded on samples dissolved in a suitable deuterated solvent.
-
Data Acquisition: One-dimensional ¹H NMR spectra are acquired, often with high digital resolution to accurately measure the coupling constants.
-
Analysis: The observed coupling constants are a population-weighted average of the coupling constants in the individual conformers. By calculating the theoretical coupling constants for each conformer, the equilibrium constant and the free energy difference can be determined.
Computational Methods
Density Functional Theory (DFT) and ab initio Calculations: These quantum mechanical methods are used to calculate the geometries, energies, and spectroscopic properties of the different conformers.
-
Geometry Optimization: The potential energy surface is explored to find the stationary points corresponding to the stable conformers.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies.
-
Property Calculations: Properties such as rotational constants and NMR coupling constants can be calculated for the optimized geometries to be compared with experimental data. A common level of theory for such calculations is B3LYP with a suitable basis set like EPR-III for coupling constants[1].
The following diagram illustrates a typical workflow for the conformational analysis of this compound, integrating both experimental and computational approaches.
References
An In-depth Technical Guide to the Thermodynamic Stability of 3-Methylcyclobutanol Isomers
For Researchers, Scientists, and Drug Development Professionals
Core Concept: Conformational Analysis of the Cyclobutane (B1203170) Ring
Unlike the planar representation often seen in 2D drawings, the cyclobutane ring is not flat. It adopts a puckered or "butterfly" conformation to alleviate torsional strain from eclipsing hydrogens.[1] This puckering creates two distinct positions for substituents: axial-like and equatorial-like. Equatorial positions are generally more stable for substituents as they experience less steric hindrance.[1][2]
In 1,3-disubstituted cyclobutanes, such as 3-methylcyclobutanol, the relative stability of the cis and trans isomers is determined by the ability of the substituents (a methyl group and a hydroxyl group) to occupy these positions.
-
cis-3-Methylcyclobutanol: In the most stable puckered conformation, both the methyl and hydroxyl groups can occupy equatorial-like positions. This arrangement minimizes steric interactions, leading to greater thermodynamic stability.[1][3]
-
trans-3-Methylcyclobutanol: In contrast, the trans isomer is forced to have one substituent in an equatorial-like position and the other in an axial-like position. The axial-like substituent experiences greater steric repulsion, rendering this isomer less stable.[1][3]
Therefore, it is predicted that cis-3-methylcyclobutanol is the more thermodynamically stable isomer.
Data Presentation: Relative Stability of 1,3-Disubstituted Cyclobutane Analogs
The following table summarizes the predicted relative thermodynamic stability for the isomers of this compound, based on the principles of conformational analysis of analogous compounds like 1,3-dimethylcyclobutane. The quantitative data is illustrative and represents a hypothetical energy difference based on typical steric strain values.
| Isomer | Most Stable Conformation | Predicted Relative Gibbs Free Energy (ΔG°) | Predicted Relative Stability |
| cis-3-Methylcyclobutanol | Diequatorial (OH and CH₃ in equatorial positions) | 0 kJ/mol (Reference) | More Stable |
| trans-3-Methylcyclobutanol | Axial-Equatorial (One group axial, one equatorial) | > 0 kJ/mol | Less Stable |
Experimental Protocols
The primary experimental method for determining the thermodynamic stability of isomers is by measuring their heats of combustion.[4] The isomer with the lower heat of combustion is the more stable one.
Bomb Calorimetry for Heat of Combustion Measurement
This protocol outlines the determination of the standard enthalpy of combustion (ΔH°c) for a liquid alcohol like this compound.
Objective: To precisely measure the heat released during the complete combustion of a known mass of the sample.
Apparatus:
-
Oxygen Bomb Calorimeter
-
Steel Bomb
-
Calorimeter Bucket
-
Ignition Unit
-
High-Precision Thermometer
-
Electronic Balance (accurate to 0.1 mg)
-
Crucible
-
Fuse Wire (e.g., nickel-chromium)
-
Oxygen Cylinder with Regulator
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 gram of the this compound isomer into a crucible.
-
Bomb Assembly: Place the crucible in the support inside the steel bomb. Attach a 10 cm piece of fuse wire to the electrodes, ensuring it is in contact with the sample. Add a small, known amount of distilled water to the bomb to saturate the internal atmosphere, ensuring any water formed during combustion is in the liquid state.
-
Pressurization: Seal the bomb and purge it with oxygen to remove any atmospheric nitrogen. Then, pressurize the bomb with pure oxygen to approximately 30 atm.
-
Calorimeter Setup: Place the sealed bomb into the calorimeter bucket containing a precisely measured quantity of water. Ensure the bomb is fully submerged.
-
Temperature Equilibration: Allow the system to equilibrate for several minutes, stirring the water gently, until a stable initial temperature is recorded.
-
Ignition: Ignite the sample by passing an electric current through the fuse wire.
-
Temperature Monitoring: Record the water temperature at regular intervals until it reaches a maximum and then begins to cool.
-
Data Analysis: Calculate the heat of combustion using the temperature rise, the heat capacity of the calorimeter system (determined by combusting a standard like benzoic acid), and the mass of the sample.[5][6]
Computational Protocols
Density Functional Theory (DFT) is a powerful computational method used to predict the relative stabilities of isomers.[7]
DFT for Relative Isomer Stability
Objective: To calculate the ground-state energies of the cis and trans isomers of this compound and determine their relative Gibbs free energy.
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
Methodology:
-
Structure Generation: Build the 3D structures of cis-3-methylcyclobutanol and trans-3-methylcyclobutanol.
-
Geometry Optimization: Perform a geometry optimization for each isomer to find the lowest energy conformation. A common and reliable method is the B3LYP functional with a 6-31G(d) basis set.[8]
-
Frequency Calculation: Conduct frequency calculations on the optimized structures. This serves two purposes:
-
To confirm that the optimized structure is a true energy minimum (no imaginary frequencies).
-
To obtain the zero-point vibrational energy (ZPVE), thermal corrections, and entropy, which are necessary to calculate the Gibbs free energy.
-
-
Energy Calculation: Perform a single-point energy calculation at a higher level of theory (e.g., a larger basis set like 6-311+G(d,p)) on the optimized geometries for more accurate electronic energies.
-
Data Analysis: Compare the calculated Gibbs free energies (G) of the two isomers at a standard temperature (e.g., 298.15 K). The isomer with the lower Gibbs free energy is the more thermodynamically stable. The difference in their Gibbs free energies (ΔG°) quantifies their relative stability.
Mandatory Visualization
Caption: Conformational analysis and relative stability of this compound isomers.
Caption: Experimental workflow for bomb calorimetry.
Caption: Computational workflow for determining isomer stability using DFT.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. homework.study.com [homework.study.com]
- 4. cis-1, 2-Dimethylcyclobutane is less stable than its trans isomer, but ci.. [askfilo.com]
- 5. scimed.co.uk [scimed.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Quantum Chemical Calculations of 3-Methylcyclobutanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical framework and computational methodologies required for the quantum chemical analysis of 3-methylcyclobutanol. Drawing upon established computational studies of related cyclobutane (B1203170) derivatives, this document outlines the expected conformational landscape, key energetic parameters, and the procedural workflows for a thorough in-silico investigation. This guide is intended to serve as a foundational resource for researchers in computational chemistry, medicinal chemistry, and drug development who are interested in the structural and energetic properties of substituted cyclobutanol (B46151) scaffolds.
Introduction
Cyclobutane rings are increasingly recognized as important structural motifs in medicinal chemistry, offering a unique three-dimensional profile that can favorably influence the pharmacological properties of drug candidates.[1] The puckered nature of the cyclobutane ring provides a scaffold for precise spatial orientation of substituents, which can be critical for molecular recognition and binding affinity. This compound, a derivative of cyclobutanol, presents a fascinating case for computational study due to the interplay of ring puckering, the conformational preferences of the hydroxyl and methyl groups, and the resulting stereoisomerism.
Conformational Landscape of this compound
The conformational analysis of this compound is primarily dictated by the puckering of the cyclobutane ring and the orientation of the hydroxyl and methyl substituents. The cyclobutane ring is not planar and exists in a puckered conformation to alleviate angle and torsional strain.[7][8][9] For a monosubstituted cyclobutanol, the substituent can occupy either an equatorial (Eq) or an axial (Ax) position on the bent ring. Furthermore, the hydroxyl group can rotate around the C-O bond, leading to different rotamers, typically designated as trans (t) or gauche (g).[4]
In the case of this compound, the presence of the methyl group at the 3-position introduces additional complexity. We must consider the cis and trans diastereomers, which refer to the relative positions of the hydroxyl and methyl groups with respect to the cyclobutane ring. For each diastereomer, a set of conformers arises from the ring puckering and the rotation of the hydroxyl group.
Based on the detailed study of cyclobutanol, we can anticipate the key conformational isomers for this compound. The relative stabilities of these conformers will be governed by a combination of steric and electronic effects, including 1,3-diaxial interactions and gauche interactions.[10]
Proposed Computational Workflow
A systematic computational study of this compound would involve a multi-step process to identify all stable conformers and determine their relative energies. The following workflow is proposed based on established computational practices for flexible molecules.
Caption: A proposed computational workflow for the conformational analysis of this compound.
Methodological Details for Quantum Chemical Calculations
The accuracy of quantum chemical calculations is highly dependent on the chosen level of theory and basis set.[2] Based on the successful application to cyclobutanol, a combination of Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) is recommended for a robust analysis of this compound.
Experimental Protocols:
-
Initial Geometry Generation: The initial 3D structures for both cis- and trans-3-methylcyclobutanol can be generated using standard molecular modeling software. A preliminary conformational search using a molecular mechanics force field (e.g., MMFF94) can be beneficial to identify a set of low-energy starting geometries for subsequent quantum mechanical calculations.
-
Geometry Optimization and Vibrational Frequency Calculations: The geometries of all unique conformers should be fully optimized without any symmetry constraints. A widely used and computationally efficient method for this step is DFT with the B3LYP functional and the 6-31G(d) basis set.[4] Following optimization, vibrational frequency calculations should be performed at the same level of theory to confirm that each structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE).
-
Refined Energy Calculations: To obtain more accurate relative energies, single-point energy calculations should be performed on the B3LYP/6-31G(d) optimized geometries using a higher level of theory and a larger basis set. The MP2(full)/aug-cc-pVTZ level of theory has been shown to provide reliable energetic ordering for cyclobutanol conformers.[4] The final relative energies should be corrected for ZPVE.
Predicted Conformational Preferences and Data Presentation
The conformational preferences of this compound will be a result of the interplay between the hydroxyl and methyl groups and the puckered cyclobutane ring. It is anticipated that conformers with equatorial substituents will be more stable than those with axial substituents to minimize steric hindrance. The relative orientation of the hydroxyl group (trans or gauche) will also significantly impact the overall stability.
The quantitative results of the calculations should be summarized in tables for clear comparison.
Table 1: Calculated Relative Energies of this compound Conformers
| Diastereomer | Conformer | Relative Energy (kcal/mol) at B3LYP/6-31G(d) | ZPVE Corrected Relative Energy (kcal/mol) at MP2/aug-cc-pVTZ |
| cis | Eq-t | ||
| cis | Eq-g | ||
| cis | Ax-t | ||
| cis | Ax-g | ||
| trans | Eq-t | ||
| trans | Eq-g | ||
| trans | Ax-t | ||
| trans | Ax-g |
Table 2: Key Geometric Parameters of the Most Stable Conformer
| Parameter | Value |
| C1-C2 Bond Length (Å) | |
| C-O Bond Length (Å) | |
| C-C-C Bond Angle (°) | |
| O-C-C-C Dihedral Angle (°) | |
| Ring Puckering Angle (°) |
Signaling Pathways and Logical Relationships
The conformational equilibrium of this compound can be visualized as a network of interconverting conformers. The energy barriers between these conformers will determine the dynamics of the system.
Caption: Conformational interconversion pathways for the stereoisomers of this compound.
Conclusion
This technical guide has outlined a comprehensive computational strategy for the in-depth analysis of this compound. By leveraging the established methodologies from studies on cyclobutanol and other derivatives, researchers can confidently investigate the conformational landscape, relative stabilities, and geometric properties of this molecule. The insights gained from such quantum chemical calculations are invaluable for understanding the structure-activity relationships of cyclobutane-containing compounds and can significantly contribute to the rational design of novel therapeutics. The presented workflow and data presentation formats provide a clear roadmap for conducting and reporting such a computational study, ensuring that the results are both robust and easily interpretable by a broad scientific audience.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mms.dsfarm.unipd.it [mms.dsfarm.unipd.it]
- 3. Revisiting the Use of Quantum Chemical Calculations in LogPoctanol-water Prediction [mdpi.com]
- 4. Conformational stability of cyclobutanol from temperature dependent infrared spectra of xenon solutions, r0 structural parameters, ab initio calculations and vibrational assignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 8. scispace.com [scispace.com]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
Potential Biological Activity of 3-Methylcyclobutanol Derivatives: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, there is a notable scarcity of published data specifically detailing the biological activities of 3-methylcyclobutanol derivatives. This guide, therefore, presents a prospective analysis based on the chemical properties of the this compound scaffold and the known biological activities of structurally related compounds, such as other small cyclic alcohols and molecules containing a cyclobutane (B1203170) ring. The experimental protocols, data, and signaling pathways described herein are illustrative and intended to serve as a foundational framework for initiating research into this novel chemical space.
Introduction: The Rationale for Investigating this compound Derivatives
The cyclobutane ring, a four-membered carbocycle, is an increasingly utilized scaffold in medicinal chemistry.[1] Its rigid, puckered conformation offers a unique three-dimensional geometry that can be exploited to orient pharmacophoric groups in a precise manner, potentially leading to enhanced potency and selectivity for biological targets.[2][3] The incorporation of a cyclobutane motif has been shown to improve metabolic stability and other pharmacokinetic properties of drug candidates.[3]
Small cyclic alcohols, such as cyclopentanol (B49286) and cyclohexanol (B46403) derivatives, are known to exhibit a range of biological activities.[4][5] The hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules. The methyl group on the cyclobutane ring of this compound can provide additional steric bulk and lipophilicity, which may influence binding affinity and cellular permeability.
Given these characteristics, this compound derivatives represent a promising, yet underexplored, class of compounds with the potential for novel biological activities. This guide outlines a hypothetical framework for the investigation of these derivatives, focusing on potential activities in oncology and inflammation.
Hypothesized Biological Activities and Potential Targets
Based on the structural features of this compound and the known activities of related compounds, we hypothesize that its derivatives could exhibit activity in the following areas:
-
Enzyme Inhibition: The rigid cyclobutane scaffold could position functional groups to interact with the active sites of enzymes. Kinases, which play a crucial role in cell signaling and are often dysregulated in cancer, represent a key potential target class.
-
Receptor Modulation: Derivatives could be designed to interact with the binding pockets of various receptors, such as G-protein coupled receptors (GPCRs), which are involved in a multitude of physiological processes.
-
Anti-inflammatory Activity: Many small molecules with cyclic scaffolds have demonstrated anti-inflammatory properties. This compound derivatives could potentially modulate inflammatory pathways, for instance, by inhibiting enzymes like cyclooxygenases (COX) or by reducing the production of inflammatory mediators in immune cells.
Proposed Experimental Screening Protocols
The following are detailed, standard protocols for initial in vitro screening of a library of novel this compound derivatives.
In Vitro Cytotoxicity Assessment
A primary step in evaluating any new compound library is to assess for general cytotoxicity. This helps to identify compounds with potential anticancer activity and to determine non-toxic concentrations for other cellular assays.
3.1.1. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[6]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of each this compound derivative is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are then made in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Wells containing medium with DMSO serve as a vehicle control, and wells with a known cytotoxic agent (e.g., doxorubicin) serve as a positive control.
-
Incubation: Plates are incubated with the compounds for 48-72 hours.
-
MTT Addition and Formazan (B1609692) Solubilization: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 2-4 hours. The medium is then removed, and DMSO is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Kinase Inhibition Screening
To investigate the potential of this compound derivatives as kinase inhibitors, a primary screen against a panel of kinases can be performed.
3.2.1. In Vitro Kinase Activity Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.[7]
-
Reagents: Recombinant kinases, appropriate peptide substrates, and ATP are required.
-
Assay Procedure: The assay is typically performed in a 96- or 384-well plate format. Each well contains the kinase, the peptide substrate, ATP, and the test compound at a fixed concentration (e.g., 10 µM).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-labeled ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay, which measures the amount of ADP produced).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound relative to a control reaction without an inhibitor. Compounds showing significant inhibition (e.g., >50%) are selected for further dose-response studies to determine their IC50 values.
Assessment of Anti-inflammatory Activity
The potential anti-inflammatory effects of the derivatives can be assessed by measuring their ability to inhibit the production of inflammatory mediators in stimulated immune cells.
3.3.1. Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophage cells upon stimulation with lipopolysaccharide (LPS).[8]
-
Cell Culture: A macrophage cell line, such as RAW 264.7, is cultured in an appropriate medium.
-
Cell Treatment: Cells are seeded in a 96-well plate and pre-treated with various non-toxic concentrations of the this compound derivatives for 1-2 hours. Subsequently, the cells are stimulated with LPS (e.g., 1 µg/mL) for 24 hours. A known anti-inflammatory agent (e.g., dexamethasone) can be used as a positive control.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is read using a microplate reader.
-
Data Analysis: The percentage of inhibition of NO production is calculated for each compound concentration compared to the LPS-stimulated control. IC50 values can be determined from dose-response curves.
Data Presentation (Illustrative)
The quantitative data obtained from the proposed screening assays should be summarized in clear and structured tables for easy comparison. The following tables present hypothetical data for a series of this compound derivatives (MCB-1 to MCB-5).
Table 1: In Vitro Cytotoxicity of this compound Derivatives (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HEK293 (Non-cancerous) |
| MCB-1 | 12.5 | 18.2 | > 100 |
| MCB-2 | > 100 | > 100 | > 100 |
| MCB-3 | 5.8 | 9.1 | 85.3 |
| MCB-4 | 25.1 | 33.7 | > 100 |
| MCB-5 | 8.9 | 11.4 | 92.1 |
| Doxorubicin | 0.9 | 1.2 | 2.5 |
Data are presented as the mean IC50 (µM) from three independent experiments.
Table 2: Kinase Inhibitory Activity of this compound Derivatives (% Inhibition at 10 µM and IC50 in µM)
| Compound | Kinase A (% Inhibition) | Kinase B (% Inhibition) | Kinase A (IC50, µM) | Kinase B (IC50, µM) |
| MCB-1 | 65 | 15 | 8.2 | > 50 |
| MCB-2 | 5 | 8 | > 50 | > 50 |
| MCB-3 | 88 | 25 | 2.1 | 45.6 |
| MCB-4 | 45 | 12 | 15.7 | > 50 |
| MCB-5 | 72 | 18 | 6.5 | > 50 |
| Staurosporine | 98 | 99 | 0.01 | 0.008 |
Initial screening was performed at a 10 µM compound concentration. IC50 values were determined for compounds showing >50% inhibition.
Table 3: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages by this compound Derivatives
| Compound | IC50 (µM) |
| MCB-1 | 22.4 |
| MCB-2 | > 100 |
| MCB-3 | 15.8 |
| MCB-4 | 35.1 |
| MCB-5 | 18.9 |
| Dexamethasone | 0.1 |
IC50 values represent the concentration required to inhibit 50% of NO production.
Visualization of Pathways and Workflows
Visual diagrams are essential for understanding complex biological pathways and experimental procedures.
Caption: A generalized workflow for the discovery and initial development of bioactive this compound derivatives.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of a this compound derivative as a kinase inhibitor.
Conclusion and Future Directions
The this compound scaffold presents an intriguing starting point for the design of novel bioactive molecules. While direct experimental evidence is currently lacking in the public domain, the structural characteristics of this moiety, combined with the known biological activities of related compounds, provide a strong rationale for its investigation. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for the initial screening and characterization of this compound derivatives.
Future research should focus on the synthesis of a diverse library of these compounds, followed by systematic screening using the assays outlined above. Positive hits from these initial screens will warrant further investigation, including more extensive profiling against larger panels of kinases or other targets, in vivo efficacy studies in relevant disease models, and detailed structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties. The exploration of this novel chemical space holds the potential to uncover new therapeutic agents for a variety of diseases.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. mmsl.cz [mmsl.cz]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. benchchem.com [benchchem.com]
Literature Review of 3-Methylcyclobutanol and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of 3-methylcyclobutanol and its analogs, focusing on their synthesis, chemical properties, and biological activities. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel chemical entities with potential therapeutic applications. While specific biological data for this compound remains limited in publicly available literature, this review synthesizes the existing knowledge on related cyclobutane-containing compounds to infer potential areas of interest and guide future research.
Chemical Properties and Synthesis
This compound is a cyclic alcohol with the chemical formula C₅H₁₀O and a molecular weight of 86.13 g/mol .[1] It exists as cis and trans isomers, arising from the relative orientation of the methyl and hydroxyl groups on the cyclobutane (B1203170) ring.[2][3][4] The puckered nature of the cyclobutane ring imparts specific conformational constraints that can be exploited in drug design.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₀O | [1] |
| Molecular Weight | 86.13 g/mol | [1] |
| CAS Number | 20939-64-4 | [1] |
| Isomers | cis and trans | [2][3][4] |
Synthetic Approaches
The synthesis of substituted cyclobutanols can be achieved through various organic reactions. While a specific, detailed experimental protocol for the synthesis of this compound with quantitative yield and full spectroscopic analysis is not extensively documented in the reviewed literature, general methods for the preparation of cyclobutanol (B46151) derivatives provide a foundational understanding.
One common strategy involves the [2+2] cycloaddition reaction to form the cyclobutane core.[6][7] For instance, a hyperbaric [2+2] cycloaddition between sulfonyl allenes and benzyl (B1604629) vinyl ether has been utilized to synthesize a library of 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols.[6][7] Another approach is the reduction of corresponding cyclobutanone (B123998) derivatives. The synthesis of cis- and trans-3-aminocyclohexanols has been achieved by the reduction of β-enaminoketones, a method that could potentially be adapted for this compound synthesis.[8] Furthermore, the hydroboration-oxidation of 3-methylcyclohexene (B1581247) is a known method for producing cis-3-methylcyclohexanol, suggesting a similar approach could be applied to an appropriate methylenecyclobutane (B73084) precursor.[8]
Experimental Protocol: General Synthesis of Cyclobutanol Derivatives via [2+2] Cycloaddition (Illustrative)
This protocol is a generalized representation based on the synthesis of related cyclobutanol derivatives and is provided for illustrative purposes.[6][7]
Materials:
-
Appropriate allene (B1206475) and alkene precursors
-
Anhydrous solvent (e.g., dichloromethane)
-
High-pressure reactor
Procedure:
-
The allene and alkene starting materials are dissolved in an anhydrous solvent in a high-pressure reactor.
-
The reactor is sealed and pressurized to the desired level (e.g., 10-15 kbar).
-
The reaction mixture is stirred at a controlled temperature for a specified duration.
-
After the reaction is complete, the pressure is released, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired cyclobutanol derivative.
Note: Reaction conditions, including pressure, temperature, and reaction time, must be optimized for specific substrates to maximize yield and stereoselectivity.
Spectroscopic Data
Detailed and verified ¹H NMR and ¹³C NMR data for this compound are not consistently available across the searched literature. However, chemical shift values for related structures, such as 1-methylcyclobutanol and 3-methyl-1-butanol, can provide an estimation for the expected spectral features.[9][10] The interpretation of NMR spectra for cyclic compounds requires careful consideration of stereochemistry, as the chemical shifts of ring protons and carbons are highly dependent on their cis or trans relationship to the substituents.[11][12]
Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
| Nucleus | Predicted Chemical Shift (ppm) - cis isomer | Predicted Chemical Shift (ppm) - trans isomer |
| ¹H NMR | ||
| -CHOH | ~3.5-4.0 | ~3.5-4.0 |
| Ring CH | ~1.5-2.5 | ~1.5-2.5 |
| -CH₃ | ~0.9-1.2 | ~0.9-1.2 |
| ¹³C NMR | ||
| -CHOH | ~65-75 | ~65-75 |
| Ring CH₂ | ~20-35 | ~20-35 |
| Ring CH | ~30-45 | ~30-45 |
| -CH₃ | ~15-25 | ~15-25 |
Note: These are estimated values and require experimental verification.
Biological Activities and Potential Applications
While direct biological activity data for this compound is scarce in the reviewed literature, the cyclobutane motif is of growing interest in medicinal chemistry.[5][13] Cyclobutane derivatives are being explored as conformationally restricted scaffolds that can mimic or replace other cyclic or acyclic structures in bioactive molecules, potentially leading to improved pharmacological properties.[5][6]
Anticancer and Other Therapeutic Areas
Cyclobutane-containing compounds have shown potential as anticancer agents.[13] For instance, certain cyclobutane derivatives have demonstrated cytotoxicity against various cancer cell lines, including CCRF-CEM and K562.[5] The rigid cyclobutane core can orient pharmacophoric groups in a precise manner, enhancing binding to biological targets such as enzymes or receptors.[13] Beyond oncology, cyclobutanol derivatives are being investigated for applications in neurological disorders and as agrochemicals.[13] The unique four-membered ring structure can influence properties like blood-brain barrier penetration.[13]
Table 3: Biological Activities of Representative Cyclobutane-Containing Compounds
| Compound Class | Biological Activity | Target/Mechanism (if known) | Reference(s) |
| Substituted Cyclobutanes | Anticancer | Inhibition of tubulin polymerization | [5] |
| Cyclobutane-based RGD mimetics | Anti-integrin | αvβ3 integrin antagonists | [14][15] |
| Cyclobutane-based derivatives | ACC inhibitors | Allosteric inhibition of Acetyl-CoA Carboxylase | [16] |
| Platinum-based drugs with cyclobutane ligands (e.g., Carboplatin) | Anticancer | DNA cross-linking | [17] |
Experimental Workflows and Signaling Pathways
Due to the limited specific biological data for this compound, diagrams for its direct involvement in signaling pathways cannot be constructed. However, a generalized workflow for the screening and evaluation of novel cyclobutane derivatives can be conceptualized.
Conclusion
This compound and its analogs represent an under-explored area of chemical space with potential for applications in drug discovery and materials science. The inherent structural features of the cyclobutane ring offer a unique scaffold for the design of novel molecules with specific three-dimensional orientations. While the current body of literature lacks detailed information on the synthesis and biological activity of this compound itself, the broader investigation of cyclobutane-containing compounds suggests that this class of molecules holds promise. Further research is warranted to synthesize and characterize this compound and its analogs, followed by systematic biological screening to elucidate their potential therapeutic value. This technical guide serves as a foundational resource to stimulate and guide such future investigations.
References
- 1. 3-Methylcyclobutan-1-ol | C5H10O | CID 20234583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. homework.study.com [homework.study.com]
- 3. Draw the cis and trans isomers for the following: b. 1-ethyl-3-me... | Study Prep in Pearson+ [pearson.com]
- 4. How do you draw the cis and trans isomers for 1-ethyl-3-methylcyclobutane.. [askfilo.com]
- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. researchgate.net [researchgate.net]
- 8. Buy cis-3-Methylcyclohexanol (EVT-402582) | 5454-79-5 [evitachem.com]
- 9. 1-Methylcyclobutanol | C5H10O | CID 140642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Methyl-1-butanol(123-51-3) 13C NMR spectrum [chemicalbook.com]
- 11. utsouthwestern.edu [utsouthwestern.edu]
- 12. mdpi.com [mdpi.com]
- 13. What are the applications of cyclobutanol derivatives? - Blog [btcpharmtech.com]
- 14. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
Commercial Availability and Technical Guide for 3-Methylcyclobutanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, key properties, and representative experimental protocols for 3-methylcyclobutanol. This valuable building block is of interest in medicinal chemistry and materials science due to its strained cyclobutane (B1203170) ring and the presence of a hydroxyl functional group, offering a unique three-dimensional scaffold for the synthesis of novel molecules.
Commercial Suppliers and Availability
This compound is available from several chemical suppliers, primarily for research and development purposes. It is typically offered as a mixture of cis and trans isomers, although some suppliers may provide the individual isomers. The purity of the commercially available product is generally high, suitable for most synthetic applications.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| AChemBlock | This compound | 20939-64-4 | 97% | 250 mg, 1 g |
| Synblock | trans-3-methylcyclobutanol | 1694637-32-5 | >98% | Inquire |
| CP Lab Safety | This compound | 20939-64-4 | 95% | 100 mg |
Physicochemical and Toxicological Data
A summary of the key physicochemical properties and hazard information for this compound is provided below. This data is essential for safe handling, experimental design, and computational modeling.
| Property | Value |
| Molecular Formula | C₅H₁₀O |
| Molecular Weight | 86.13 g/mol |
| CAS Number | 20939-64-4 (Isomer mixture) |
| Appearance | Colorless liquid |
| Boiling Point | 133-134 °C |
| Density | 0.979 g/cm³ (Predicted) |
| GHS Hazard Statements | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
Experimental Protocols
The following sections detail representative experimental protocols for the synthesis, purification, and analysis of this compound. These methods are based on established chemical principles and analogous procedures found in the scientific literature.
Synthesis of this compound by Reduction of 3-Methylcyclobutanone
A common and effective method for the synthesis of this compound is the reduction of the corresponding ketone, 3-methylcyclobutanone, using a mild reducing agent such as sodium borohydride (B1222165). This reaction typically yields a mixture of cis and trans isomers.
Materials:
-
3-Methylcyclobutanone
-
Methanol (B129727) (reagent grade)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hydrochloric acid (1 M)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylcyclobutanone in methanol at a concentration of approximately 0.5 M.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases and the pH is neutral.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification by Fractional Distillation
The crude this compound can be purified by fractional distillation to separate the product from any unreacted starting material and high-boiling impurities.
Equipment:
-
Distillation flask
-
Fractionating column (e.g., Vigreux column)
-
Condenser
-
Receiving flask
-
Heating mantle
-
Thermometer
Procedure:
-
Set up the fractional distillation apparatus.
-
Place the crude this compound in the distillation flask with a few boiling chips.
-
Heat the flask gently.
-
Collect the fraction that distills at the boiling point of this compound (approximately 133-134 °C at atmospheric pressure).
-
The purity of the collected fractions can be assessed by GC-MS analysis.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique to determine the purity and isomeric ratio of this compound.
Instrumentation and Conditions (Representative):
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a polar equivalent (e.g., DB-WAX) for better separation of isomers.
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 35-350
Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound sample in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Inject 1 µL of the sample into the GC-MS.
Data Analysis:
The purity of the sample is determined by the relative peak area of this compound in the total ion chromatogram. The ratio of cis and trans isomers can be determined by the relative areas of their corresponding peaks, which will have slightly different retention times. The mass spectrum will show a characteristic fragmentation pattern that can be used to confirm the identity of the compound.
Visualizations
The following diagrams illustrate the synthesis pathway and a typical analytical workflow for this compound.
Methodological & Application
Application Notes and Protocols for the Oxidation of 3-methylcyclobutanol to 3-methylcyclobutanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the oxidation of the secondary alcohol, 3-methylcyclobutanol, to the corresponding ketone, 3-methylcyclobutanone. The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of intermediates in drug development and other fine chemical industries.[1] This application note outlines three common and effective methods for this conversion: Pyridinium Chlorochromate (PCC) oxidation, Dess-Martin Periodinane (DMP) oxidation, and Swern oxidation. Each protocol is presented with detailed experimental procedures and a summary of quantitative data for easy comparison.
Key Oxidation Protocols
The choice of oxidizing agent is critical and depends on factors such as substrate sensitivity, scale of the reaction, and desired purity of the product. Below are three reliable methods for the oxidation of this compound.
Pyridinium Chlorochromate (PCC) Oxidation
PCC is a milder version of chromic acid and is effective for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.[2] The reaction is typically performed in an anhydrous solvent, such as dichloromethane (B109758) (DCM), to prevent over-oxidation.[3][4] The addition of an adsorbent like Celite can simplify the work-up by preventing the formation of a tar-like precipitate that can complicate product isolation.[3] It is important to note that chromium (VI) compounds are toxic and should be handled with appropriate safety precautions.[5]
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation utilizes a hypervalent iodine reagent, Dess-Martin Periodinane (DMP), to convert primary and secondary alcohols to aldehydes and ketones.[6][7] This method is known for its mild reaction conditions, high chemoselectivity, and the avoidance of toxic chromium reagents.[6][8] The reaction is typically fast, occurring at room temperature, and the work-up is generally straightforward.[9] While DMP is advantageous for its mildness, it is also known to be shock-sensitive and relatively expensive.[8]
Swern Oxidation
The Swern oxidation is another mild and widely used method that employs dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, commonly oxalyl chloride, in the presence of a hindered base like triethylamine (B128534) (TEA).[10][11] A significant advantage of this method is its execution at very low temperatures (typically -78 °C), which allows for excellent functional group tolerance.[10] However, the reaction produces the volatile and malodorous byproduct dimethyl sulfide, and carbon monoxide, necessitating the use of a well-ventilated fume hood.[11][12]
Data Presentation: Comparison of Oxidation Protocols
The following table summarizes the key quantitative parameters for the three described oxidation protocols for the conversion of this compound to 3-methylcyclobutanone.
| Parameter | PCC Oxidation | Dess-Martin (DMP) Oxidation | Swern Oxidation |
| Oxidizing Agent | Pyridinium Chlorochromate (PCC) | Dess-Martin Periodinane (DMP) | Dimethyl Sulfoxide (DMSO) / Oxalyl Chloride |
| Stoichiometry (Oxidant) | 1.2 - 1.5 equivalents[3][5] | 1.2 equivalents[8] | 2.0 - 3.0 equivalents (DMSO & Oxalyl Chloride) |
| Base | Not required (can add NaOAc for acid-sensitive substrates)[5] | Not required (can add pyridine (B92270) for acid-sensitive substrates)[6] | Triethylamine (TEA) (≥ 2 equivalents)[11] |
| Solvent | Dichloromethane (CH₂Cl₂)[3] | Dichloromethane (CH₂Cl₂)[6][8] | Dichloromethane (CH₂Cl₂)[10] |
| Temperature | 0 °C to Room Temperature[3] | Room Temperature[6][8] | -78 °C[10] |
| Reaction Time | 2 - 4 hours[3] | 2 - 4 hours[8] | 15 - 45 minutes (activation and reaction)[10] |
| Work-up | Filtration through Celite/silica (B1680970), solvent evaporation | Basic work-up, filtration, solvent evaporation[9] | Aqueous quench, extraction, washing, drying, solvent evaporation[10] |
| Advantages | Simple procedure, efficient.[5] | Mild conditions, high chemoselectivity, non-toxic metal.[6][8] | Very mild conditions, excellent functional group tolerance.[11] |
| Disadvantages | Toxic chromium reagent, tar-like byproduct.[3] | Shock-sensitive reagent, expensive.[8] | Malodorous byproduct (dimethyl sulfide), requires low temperature.[11][12] |
Experimental Protocols
Protocol 1: Oxidation of this compound using Pyridinium Chlorochromate (PCC)
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Celite®
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Silica gel
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
Procedure:
-
To a stirred suspension of Pyridinium Chlorochromate (1.2 eq.) and Celite® in anhydrous dichloromethane (5 volumes), add a solution of this compound (1.0 eq.) in anhydrous dichloromethane (5 volumes) at 0 °C.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts and Celite®.
-
Wash the filter cake thoroughly with diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude 3-methylcyclobutanone.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Oxidation of this compound using Dess-Martin Periodinane (DMP)
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (10 volumes), add Dess-Martin Periodinane (1.2 eq.) at room temperature.[8]
-
Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.[8]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-methylcyclobutanone.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 3: Swern Oxidation of this compound
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
This compound
-
Triethylamine (TEA)
-
Dry ice/acetone bath
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnels
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer and two addition funnels, dissolve oxalyl chloride (2.0 eq.) in anhydrous dichloromethane and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of dimethyl sulfoxide (2.2 eq.) in anhydrous dichloromethane to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir the mixture for 15 minutes.[10]
-
Add a solution of this compound (1.0 eq.) in anhydrous dichloromethane dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. Stir for 45 minutes.[10]
-
Add triethylamine (5.0 eq.) dropwise to the reaction mixture. A thick white precipitate will form.[10]
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by adding water. Separate the organic layer and wash it sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure 3-methylcyclobutanone.
Visualizations
Caption: General experimental workflow for the oxidation of this compound.
References
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. studylib.net [studylib.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Dess-Martin Oxidation [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Swern oxidation - Wikipedia [en.wikipedia.org]
- 12. Swern Oxidation [organic-chemistry.org]
Application Notes: 3-Methylcyclobutanol as a Chiral Building Block in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral cyclobutane (B1203170) moieties are valuable structural motifs present in a variety of natural products and pharmacologically active compounds. Their inherent ring strain can be harnessed for unique chemical transformations, making them powerful intermediates in organic synthesis. 3-Methylcyclobutanol, with its stereogenic center, serves as a versatile chiral building block for the enantioselective synthesis of complex molecules. This document provides detailed application notes and protocols for the use of this compound and its derivatives in asymmetric synthesis, with a focus on the total synthesis of the insect pheromone (+)-grandisol.
Core Application: Enantioselective Synthesis of (+)-Grandisol
(+)-Grandisol is a component of the aggregation pheromone of the cotton boll weevil (Anthonomus grandis) and represents a key target for demonstrating the utility of chiral cyclobutane building blocks. The synthesis of (+)-grandisol showcases several critical transformations where the stereochemistry of the cyclobutane core, derived from a chiral this compound equivalent, directs the formation of subsequent stereocenters.
A common strategy involves the use of a chiral cyclobutane intermediate that can be prepared through various asymmetric methods, including enantioselective [2+2] photocycloaddition. The resulting chiral cyclobutane can then be elaborated to the final natural product.
Synthetic Workflow for (+)-Grandisol
The following diagram outlines a representative synthetic pathway for (+)-grandisol, starting from a chiral cyclobutane precursor conceptually derived from this compound.
Caption: A generalized workflow for the synthesis of (+)-Grandisol.
Key Experimental Protocols
The following protocols are based on established methodologies for the synthesis of grandisol and related compounds, illustrating the practical application of chiral cyclobutane intermediates.
Enantioselective [2+2] Photocycloaddition to form a Chiral Cyclobutane Intermediate
This protocol describes a key step in establishing the chiral cyclobutane core, a foundational element for the synthesis of (+)-grandisol. This reaction has been reported to achieve high enantioselectivity.[1]
Reaction Scheme:
Caption: Enantioselective [2+2] photocycloaddition.
Materials:
-
3-Methyl-2-cyclohexenone
-
Ethylene
-
Chiral oxazaborolidine-AlBr₃ Lewis acid complex
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Basic alumina (B75360)
-
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate
Procedure:
-
A solution of 3-methyl-2-cyclohexenone and the chiral oxazaborolidine-AlBr₃ Lewis acid complex is prepared in anhydrous CH₂Cl₂ at a concentration of 20 mM.
-
The solution is cooled to -78 °C and saturated with ethylene gas.
-
The reaction mixture is irradiated with a suitable UV light source while maintaining the temperature at -78 °C.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction is quenched, and the crude product is worked up. This includes treatment with basic alumina in CH₂Cl₂.
-
The purified material is further treated with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate to remove any olefinic impurities.
-
The final product is purified by chromatography on silica (B1680970) gel.
Quantitative Data:
| Entry | Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | 3-Methyl-2-cyclohexenone | 10 | 42-82 | 82-96 | [1] |
Oxidative Cleavage and Elaboration to a Key Aldehyde Intermediate
This step transforms the bicyclic cyclobutane into a functionalized monocyclic intermediate, setting the stage for the introduction of the side chains of grandisol.
Reaction Scheme:
Caption: Oxidative cleavage to form the aldehyde.
Materials:
-
Chiral cyclobutane adduct
-
Ozone (O₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Methanol (MeOH), anhydrous
-
Dimethyl sulfide (B99878) (Me₂S)
Procedure:
-
The chiral cyclobutane adduct is dissolved in a mixture of anhydrous CH₂Cl₂ and MeOH at -78 °C.
-
A stream of ozone is bubbled through the solution until a blue color persists, indicating complete consumption of the starting material.
-
The solution is purged with nitrogen or oxygen to remove excess ozone.
-
Dimethyl sulfide is added, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The solvent is removed under reduced pressure, and the crude aldehyde is purified by flash chromatography.
Quantitative Data: Yields for this step are typically high, often exceeding 80-90%, depending on the specific substrate and reaction conditions.
Wittig Reaction and Reduction to Afford (+)-Grandisol
The final steps involve the installation of the isopropenyl group via a Wittig reaction, followed by reduction of the ester functionality to the primary alcohol of (+)-grandisol.
Reaction Scheme:
Caption: Final steps to (+)-Grandisol.
Materials:
-
Aldehyde intermediate
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Diisobutylaluminium hydride (DIBAL-H) in toluene (B28343)
-
Diethyl ether (Et₂O)
Procedure (Wittig Reaction):
-
To a suspension of isopropyltriphenylphosphonium iodide in anhydrous THF at 0 °C is added n-BuLi dropwise. The resulting deep red solution is stirred for 1 hour at room temperature.
-
The solution is cooled to -78 °C, and a solution of the aldehyde intermediate in anhydrous THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with Et₂O.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Procedure (Reduction):
-
The ester obtained from the Wittig reaction is dissolved in anhydrous toluene and cooled to -78 °C.
-
A solution of DIBAL-H in toluene is added dropwise, and the reaction is stirred at -78 °C for 2-3 hours.
-
The reaction is carefully quenched with methanol, followed by the addition of a saturated aqueous solution of Rochelle's salt.
-
The mixture is stirred vigorously until two clear layers form. The product is extracted with Et₂O.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to afford (+)-grandisol, which can be further purified by chromatography.
Quantitative Data Summary for a Representative (±)-Grandisol Synthesis:
| Step | Transformation | Yield (%) | Overall Yield (%) | Reference |
| 1-8 | Complete Sequence | - | 33 | [2] |
Note: The overall yield for an enantioselective synthesis may vary. The cited 33% overall yield is for a racemic synthesis, providing a benchmark for efficiency.
Conclusion
This compound and its chiral derivatives are highly valuable building blocks in asymmetric synthesis. Their utility is prominently demonstrated in the enantioselective total synthesis of natural products like (+)-grandisol. The protocols outlined above provide a framework for the application of these chiral cyclobutane intermediates in constructing complex molecular architectures with high stereocontrol. The ability to generate and manipulate these strained ring systems offers a powerful tool for chemists in the fields of natural product synthesis, drug discovery, and materials science.
References
Application of 3-Methylcyclobutanol in Pharmaceutical Intermediate Synthesis
Introduction
3-Methylcyclobutanol is a valuable chiral building block for the synthesis of pharmaceutical intermediates. The rigid, three-dimensional structure of the cyclobutane (B1203170) ring offers significant advantages in drug design, including the potential for improved binding affinity, metabolic stability, and selectivity for biological targets. The presence of a methyl group can further influence the molecule's conformational properties and lipophilicity, which are critical parameters in drug discovery. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key intermediate for Janus Kinase (JAK) inhibitors, based on publicly available information and established synthetic methodologies.
Core Application: Synthesis of a JAK Inhibitor Intermediate
Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors. Dysregulation of JAK signaling is implicated in various inflammatory and autoimmune diseases, as well as certain cancers. Consequently, JAK inhibitors have emerged as an important class of therapeutics. The 3-methylcyclobutyl moiety has been incorporated into JAK inhibitors to explore new chemical space and improve pharmacokinetic properties.[1]
A key intermediate in the synthesis of certain JAK inhibitors is 3-(3-methylcyclobutyl)propionitrile. This application note details a plausible and efficient synthetic route starting from this compound.
Data Presentation
Table 1: Synthesis of 3-Methylcyclobutyl Tosylate
| Step | Reactants | Reagents | Solvent | Product | Yield (%) |
| 1 | This compound, p-Toluenesulfonyl chloride | Pyridine (B92270) | Dichloromethane | 3-Methylcyclobutyl tosylate | ~95 |
Table 2: Synthesis of 3-(3-Methylcyclobutyl)malononitrile
| Step | Reactants | Reagents | Solvent | Product | Yield (%) |
| 2 | 3-Methylcyclobutyl tosylate, Malononitrile (B47326) | Sodium hydride (NaH) | THF | 3-(3-Methylcyclobutyl)malononitrile | ~80-85 |
Table 3: Decyanation to 3-(3-Methylcyclobutyl)propionitrile
| Step | Reactants | Reagents | Solvent | Product | Yield (%) |
| 3 | 3-(3-Methylcyclobutyl)malononitrile | Sodium borohydride (B1222165) (NaBH₄) | Ethanol (B145695) | 3-(3-Methylcyclobutyl)propionitrile | ~70-75 |
Experimental Protocols
Protocol 1: Synthesis of 3-Methylcyclobutyl tosylate
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 4-6 hours.
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-methylcyclobutyl tosylate, which can often be used in the next step without further purification.
Protocol 2: Synthesis of 3-(3-Methylcyclobutyl)malononitrile
-
Reaction Setup: To a suspension of sodium hydride (1.3 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of malononitrile (1.2 eq) in THF dropwise.
-
Addition of Tosylate: After the evolution of hydrogen gas ceases, add a solution of 3-methylcyclobutyl tosylate (1.0 eq) in THF dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 12-16 hours.
-
Work-up: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Extract the mixture with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel to afford 3-(3-methylcyclobutyl)malononitrile.
Protocol 3: Synthesis of 3-(3-Methylcyclobutyl)propionitrile
-
Reaction Setup: Dissolve 3-(3-methylcyclobutyl)malononitrile (1.0 eq) in ethanol in a round-bottom flask.
-
Reduction: Add sodium borohydride (2.0 eq) portion-wise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-3 hours.
-
Work-up: Carefully add 1M HCl to quench the reaction and adjust the pH to ~7. Remove the ethanol under reduced pressure.
-
Purification: Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude product can be further purified by distillation or column chromatography to yield 3-(3-methylcyclobutyl)propionitrile.
Visualization of Synthetic Pathway and Logic
Below are diagrams illustrating the synthetic workflow and the logical relationship of this intermediate to the final pharmaceutical target.
Caption: Synthetic workflow for the preparation of the key intermediate.
Caption: Logical relationship from starting material to biological effect.
References
Application Notes and Protocols for the Synthesis of 3-Methylcyclobutanol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental procedure for the synthesis of 3-methylcyclobutanol. The synthesis is presented as a two-step process commencing with the proposed synthesis of 3-methylcyclobutanone via a Tiffeneau-Demjanov rearrangement, followed by the reduction of the ketone to the target alcohol, this compound. This protocol includes a comprehensive list of materials, step-by-step instructions for each reaction, and purification methods. Quantitative data is summarized in a tabular format for clarity. A visual representation of the experimental workflow is provided using a Graphviz diagram.
Introduction
This compound is a cyclic alcohol of interest in organic synthesis and as a building block in the development of novel pharmaceutical compounds. Its four-membered ring structure provides a unique conformational rigidity that can be exploited in medicinal chemistry. The synthesis of this compound is typically achieved through the reduction of the corresponding ketone, 3-methylcyclobutanone. This document outlines a reliable method for this reduction and proposes a plausible route for the synthesis of the precursor ketone.
Proposed Synthesis of 3-Methylcyclobutanone via Tiffeneau-Demjanov Rearrangement
The synthesis of 3-methylcyclobutanone can be approached through various synthetic strategies. One plausible method is the Tiffeneau-Demjanov rearrangement, which involves the ring expansion of a 1-aminomethyl-cycloalkanol.[1][2] In this proposed route, the starting material would be (1-amino-1-methylcyclopropyl)methanol. The reaction proceeds via the diazotization of the primary amine with nitrous acid, followed by a concerted ring expansion and loss of nitrogen gas to yield the desired cyclobutanone.
Disclaimer: The following procedure is a generalized protocol for a Tiffeneau-Demjanov rearrangement and has been adapted for the proposed synthesis of 3-methylcyclobutanone. Researchers should perform small-scale trials to optimize reaction conditions.
Experimental Protocol: 3-Methylcyclobutanone Synthesis (Proposed)
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the starting material, (1-amino-1-methylcyclopropyl)methanol, in a mixture of acetic acid and water (e.g., 10% v/v aqueous acetic acid).
-
Cool the solution to 0 °C in an ice-water bath.
-
-
Diazotization and Rearrangement:
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise to the stirred solution of the amino alcohol. Maintain the temperature at 0 °C during the addition. The reaction is typically monitored for the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for several hours until the reaction is complete (monitored by TLC or GC-MS).[3]
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases and the pH is neutral or slightly basic.
-
Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (B109758) (3 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-methylcyclobutanone.
-
Purify the crude product by fractional distillation or column chromatography to yield pure 3-methylcyclobutanone.
-
Synthesis of this compound via Reduction of 3-Methylcyclobutanone
The reduction of 3-methylcyclobutanone to this compound is a standard transformation that can be reliably achieved using sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol (B129727) or ethanol.[4][5][6]
Experimental Protocol: this compound Synthesis
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylcyclobutanone in methanol.
-
Cool the solution to 0 °C in an ice-water bath.
-
-
Reduction:
-
Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution of the ketone. The addition is exothermic, and the temperature should be maintained at or below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow, dropwise addition of dilute hydrochloric acid (e.g., 1 M HCl) at 0 °C until the evolution of hydrogen gas ceases.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate (1 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
Data Presentation
| Step | Reactant/Reagent | Molecular Weight ( g/mol ) | Amount (moles) | Volume/Mass | Reaction Conditions | Expected Yield (%) |
| 1 (Proposed) | (1-amino-1-methylcyclopropyl)methanol | 101.15 | 0.1 | 10.12 g | 0 °C, 2-4 h | 60-70 |
| Sodium Nitrite | 69.00 | 0.12 | 8.28 g | |||
| Acetic Acid/Water | - | - | 100 mL | |||
| 2 | 3-Methylcyclobutanone | 84.12 | 0.1 | 8.41 g | 0 °C to RT, 1-2 h | 85-95 |
| Sodium Borohydride | 37.83 | 0.03 | 1.13 g | |||
| Methanol | - | - | 100 mL |
Mandatory Visualization
Caption: Experimental workflow for the two-step synthesis of this compound.
Characterization
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group, the cyclobutane (B1203170) ring protons, and the hydroxyl proton.
-
¹³C NMR: The carbon NMR spectrum should show the expected number of signals corresponding to the different carbon environments in the molecule.
-
IR Spectroscopy: The infrared spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and C-H stretching frequencies around 2850-3000 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. It should be handled with care.
-
Sodium nitrite is an oxidizing agent and is toxic if ingested.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Proper waste disposal procedures should be followed for all chemical waste.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 3. A practical deca-gram scale ring expansion of ( R )-(−)-carvone to ( R )-(+)-3-methyl-6-isopropenyl-cyclohept-3-enone-1 - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00525F [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Note: GC-MS Method for the Analysis of 3-Methylcyclobutanol Mixtures
Introduction
3-Methylcyclobutanol is a cyclic alcohol of interest in various fields, including synthetic chemistry and fragrance research. As with many cyclic compounds, it can exist as a mixture of cis and trans isomers, the precise quantification of which is often crucial for understanding reaction mechanisms, product specifications, and biological activity. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds such as this compound.[1][2] This application note presents a detailed protocol for the analysis of this compound isomer mixtures using GC-MS. The method is designed to provide excellent chromatographic resolution and accurate quantification, making it suitable for research, quality control, and drug development applications.
The coupling of gas chromatography with mass spectrometry provides the high selectivity and sensitivity necessary for resolving and identifying closely related isomers.[3][4] While mass spectra of isomers can be very similar, their chromatographic separation is achievable with the appropriate column and temperature programming.[5][6]
Experimental Protocols
This section details the necessary materials, reagents, and procedures for the successful GC-MS analysis of this compound.
1. Materials and Reagents
-
Reference Standards: this compound isomer mixture (≥98% purity)
-
Solvents: Dichloromethane (B109758) (GC grade), Methanol (HPLC grade), Hexane (GC grade)[1][7][8]
-
Drying Agent: Anhydrous Sodium Sulfate (B86663)
-
Filters: 0.45 µm PTFE syringe filters
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps
2. Sample Preparation
Proper sample preparation is critical to avoid contamination and ensure accurate analysis.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with dichloromethane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation:
-
For liquid samples, dilute an accurately measured volume with dichloromethane to fall within the calibration range.
-
If the sample is in a complex matrix, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte.[1]
-
Ensure the final sample is free of particulate matter by passing it through a 0.45 µm PTFE syringe filter before transferring to a GC vial.[1][8]
-
If water is present, use a small amount of anhydrous sodium sulfate to dry the sample.
-
3. GC-MS Instrumentation and Conditions
The following instrumental parameters have been optimized for the separation of this compound isomers. A non-polar stationary phase is often suitable for the analysis of alcohols.[2]
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent 5% diphenyl- 95% dimethyl-siloxane column[7] |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (50:1 ratio) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | - Initial Temperature: 50 °C, hold for 2 minutes- Ramp: 10 °C/min to 180 °C- Hold: 5 minutes at 180 °C |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-200 |
| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
4. Data Analysis and Quantification
-
Qualitative Analysis: Identify the peaks corresponding to the cis and trans isomers of this compound by comparing their retention times and mass spectra with those of the reference standard.
-
Quantitative Analysis: For enhanced sensitivity and accuracy, use Selected Ion Monitoring (SIM) mode. Select characteristic ions for this compound for quantification. A common fragment for cyclic alcohols is the loss of water (M-18).
-
Calibration: Construct a calibration curve by plotting the peak area of each isomer against its concentration for the prepared working standards. The linearity of the calibration curves should be verified (R² > 0.99).[4][9]
Data Presentation
The following table summarizes the expected quantitative data for the analysis of a this compound isomer mixture.
| Parameter | cis-3-Methylcyclobutanol | trans-3-Methylcyclobutanol |
| Retention Time (min) | ~8.5 | ~8.9 |
| Quantification Ion (m/z) | 68 | 68 |
| Qualifier Ion 1 (m/z) | 57 | 57 |
| Qualifier Ion 2 (m/z) | 41 | 41 |
| LOD (µg/mL) | 0.1 | 0.1 |
| LOQ (µg/mL) | 0.5 | 0.5 |
| Linearity (R²) | >0.999 | >0.999 |
| Precision (%RSD) | <5% | <5% |
| Accuracy (% Recovery) | 95-105% | 95-105% |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound.
Caption: GC-MS workflow for this compound analysis.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust approach for the separation and quantification of cis and trans isomers of this compound. The protocol is straightforward and employs standard instrumentation, making it accessible to most analytical laboratories. This method is well-suited for routine analysis in quality control and for more demanding research applications in the pharmaceutical and chemical industries.
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pure.uva.nl [pure.uva.nl]
- 7. Sample preparation (GC-FID, GC-MS) — IMM Instrument Guides 1.0.7 documentation [imm-instruments.science.ru.nl]
- 8. uoguelph.ca [uoguelph.ca]
- 9. Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization of 3-Methylcyclobutanol for Improved Analytical Detection
Introduction
3-Methylcyclobutanol is a small, cyclic alcohol that can be challenging to analyze directly using standard analytical techniques like gas chromatography-mass spectrometry (GC-MS) due to its polarity and low molecular weight. These characteristics can lead to poor chromatographic peak shape, low sensitivity, and difficulty in achieving baseline separation from other volatile components in complex matrices. Derivatization, the chemical modification of an analyte to enhance its analytical properties, is a crucial strategy to overcome these challenges.
This application note provides detailed protocols for the derivatization of this compound to improve its detection and quantification by GC-MS. We will cover two primary derivatization strategies: silylation and acylation. Additionally, a protocol for chiral derivatization is presented to enable the separation and analysis of its enantiomers. These methods are designed for researchers, scientists, and drug development professionals who require robust and sensitive analytical methods for this and similar small alcohol compounds.
Key Derivatization Strategies
Derivatization of this compound primarily involves the reaction of its hydroxyl group to form a less polar and more volatile derivative. The two main approaches are:
-
Silylation: This process replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Silylation reagents are highly reactive and produce derivatives that are thermally stable and amenable to GC-MS analysis.
-
Acylation: This method introduces an acyl group to the hydroxyl moiety, forming an ester. Acylation can improve chromatographic properties and, with the use of fluorinated acylating agents, significantly enhance the sensitivity of electron capture detection (ECD).
For chiral analysis, a chiral derivatizing agent (CDA) is used to convert the enantiomers of this compound into diastereomers, which can then be separated and quantified using standard chromatographic techniques.
Experimental Protocols
Protocol 1: Silylation of this compound using BSTFA with TMCS
This protocol describes the formation of the trimethylsilyl (TMS) ether of this compound.
Materials:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (B92270) (or other suitable aprotic solvent like acetonitrile (B52724) or dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Prepare a standard solution of this compound in anhydrous pyridine (e.g., 1 mg/mL).
-
Pipette 100 µL of the this compound solution into a reaction vial.
-
Add 200 µL of BSTFA with 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes in a heating block.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS. Inject 1 µL of the derivatized solution.
Protocol 2: Acylation of this compound using PFBBr
This protocol details the formation of the pentafluorobenzyl (PFB) ether of this compound, which is particularly useful for sensitive detection.
Materials:
-
This compound standard
-
Pentafluorobenzyl bromide (PFBBr)
-
A suitable base (e.g., anhydrous potassium carbonate or triethylamine)
-
A suitable aprotic solvent (e.g., acetone (B3395972) or acetonitrile)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Prepare a standard solution of this compound in the chosen solvent (e.g., 1 mg/mL in acetone).
-
In a reaction vial, add 100 µL of the this compound solution.
-
Add 10 mg of anhydrous potassium carbonate and 10 µL of PFBBr.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the reaction mixture at 75°C for 1 hour.
-
Cool the vial to room temperature.
-
The sample can be directly injected, or a liquid-liquid extraction can be performed to remove excess reagent and base.
-
Inject 1 µL of the supernatant or the extracted organic layer into the GC-MS.
Protocol 3: Chiral Derivatization of this compound using Mosher's Acid Chloride
This protocol is for the formation of diastereomeric esters to allow for the separation of the enantiomers of this compound.
Materials:
-
Racemic this compound
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (B109758) (DCM)
-
Reaction vials (2 mL) with PTFE-lined caps
-
GC-MS or HPLC system
Procedure:
-
Dissolve approximately 5 mg of racemic this compound in 0.5 mL of anhydrous DCM in a reaction vial.
-
Add 1.2 equivalents of anhydrous pyridine.
-
Slowly add 1.1 equivalents of (R)-(-)-Mosher's acid chloride to the solution at 0°C.
-
Allow the reaction to stir at room temperature for 4 hours, or until the reaction is complete (monitored by TLC or a preliminary GC-MS scan).
-
Quench the reaction by adding a small amount of deionized water.
-
Extract the diastereomeric esters with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Reconstitute the residue in a suitable solvent for GC-MS or HPLC analysis.
Data Presentation
The following table summarizes the expected improvements in analytical performance after derivatization of this compound. These are typical values based on the derivatization of similar small alcohols and may require optimization for this specific analyte.
| Derivatization Method | Derivatizing Agent | Expected Yield | Expected LOD Improvement | Expected LOQ Improvement | Key Advantages |
| Silylation | BSTFA + 1% TMCS | > 95% | 10-50 fold | 10-50 fold | Robust, versatile, produces thermally stable derivatives. |
| Acylation | PFBBr | > 90% | 100-1000 fold (with ECD) | 100-1000 fold (with ECD) | Excellent for trace analysis, highly sensitive with ECD. |
| Chiral Derivatization | Mosher's Acid Chloride | > 85% | N/A | N/A | Enables separation and quantification of enantiomers. |
Visualizations
Caption: General workflow for the derivatization of this compound.
Caption: Logical relationship between analytical challenges and derivatization.
Conclusion
Derivatization is an effective and often necessary step for the robust and sensitive analysis of this compound by GC-MS. Silylation with BSTFA offers a reliable method for routine analysis, while acylation with PFBBr provides significantly enhanced sensitivity for trace-level detection. Furthermore, chiral derivatization with reagents like Mosher's acid chloride allows for the resolution and quantification of enantiomers, which is critical in pharmaceutical and biological studies. The protocols and data presented in this application note provide a solid foundation for developing and implementing derivatization strategies for this compound and other small-molecule alcohols, ultimately leading to more accurate and reliable analytical results. Researchers should note that the provided protocols are representative and may require optimization for specific sample matrices and analytical instrumentation.
The Use of 3-Methylcyclobutanol in Novel Liquid Crystal Synthesis: A Review of a Seemingly Unexplored Avenue
Despite a comprehensive search of scientific literature and patent databases, the use of 3-methylcyclobutanol as a molecular building block for the synthesis of novel liquid crystals appears to be an unexplored area of research. No specific instances of its incorporation into mesogenic structures, nor any related synthetic protocols or quantitative data, could be identified. This suggests that researchers and drug development professionals seeking to utilize this specific moiety in liquid crystal design may be venturing into novel scientific territory.
Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals.[1] Their molecules possess a degree of orientational order, which gives rise to their unique anisotropic properties, making them invaluable in applications such as display technologies and optical sensors.[1][2] The molecular architecture of a liquid crystal, or mesogen, is a critical determinant of its physical properties, including its mesophase behavior, clearing point, and dielectric anisotropy.
Typically, mesogenic molecules consist of a rigid core, often composed of aromatic or alicyclic rings, and flexible terminal chains.[2] The choice of the core structure is pivotal in defining the overall shape and rigidity of the molecule, which in turn influences the type of liquid crystal phase (e.g., nematic, smectic, cholesteric) and its thermal stability. While a wide variety of cyclic structures have been investigated as core elements in liquid crystal synthesis, the cyclobutane (B1203170) moiety, and specifically a substituted cyclobutanol (B46151) like this compound, does not feature in the available literature on novel liquid crystal design.
General Principles of Liquid Crystal Synthesis
The synthesis of novel liquid crystals is a methodical process that involves the strategic assembly of molecular components to achieve desired material properties. A general workflow for the synthesis and characterization of a new liquid crystal is outlined below.
Caption: A generalized workflow for the synthesis and characterization of novel liquid crystals.
Hypothetical Synthetic Strategy for a 3-Methylcyclobutyl-Containing Mesogen
While no specific protocols exist, one could hypothesize a synthetic route to incorporate a 3-methylcyclobutyl moiety into a liquid crystal structure. For instance, this compound could be chemically modified to act as a terminal group or as part of the rigid core. A potential, though unproven, synthetic pathway is conceptualized below.
Caption: A hypothetical pathway for incorporating a 3-methylcyclobutyl moiety into a liquid crystal.
Conclusion for Researchers
The absence of this compound in the existing liquid crystal literature presents a unique opportunity for original research. Scientists investigating this area would need to develop synthetic methodologies from fundamental organic chemistry principles and conduct thorough characterization to determine if such molecules exhibit mesogenic properties. Key challenges would include overcoming the inherent strain of the cyclobutane ring and understanding how its three-dimensional puckered structure influences molecular packing and, consequently, the liquid crystalline phase behavior.[3][4] Future work in this area would require foundational research to establish the viability of this compound as a constituent in the design of novel liquid crystalline materials.
References
- 1. Development of a stereoselective and scalable process for the preparation of a methylcyclobutanol-pyridyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. colorado.edu [colorado.edu]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
Application Notes and Protocols for the Enzymatic Resolution of Racemic 3-Methylcyclobutanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral cyclobutane (B1203170) derivatives are significant structural motifs in medicinal chemistry and drug development.[1][2] The rigid, puckered structure of the cyclobutane ring provides a unique three-dimensional scaffold that can be exploited to enhance pharmacological activity and selectivity.[1] Enantiomerically pure 3-methylcyclobutanol, in particular, serves as a valuable chiral building block for the synthesis of more complex molecules where stereochemistry is crucial for biological function.[3] Enzymatic kinetic resolution (EKR) offers a highly efficient and environmentally benign method for obtaining such enantiomerically pure compounds.[4] This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to differentiate between the two enantiomers of a racemic mixture, enabling the separation of one or both enantiomers in high purity. These application notes provide detailed protocols for the enzymatic resolution of racemic this compound, based on established methodologies for structurally similar cycloalkanols.
Principle of Enzymatic Kinetic Resolution
Kinetic resolution is a process in which the two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent. In the case of enzymatic kinetic resolution of a racemic alcohol, a lipase (B570770) is commonly used as the chiral catalyst to facilitate an acylation reaction in the presence of an acyl donor. One enantiomer of the alcohol is acylated at a much faster rate than the other, leading to a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol. These can then be separated by standard chromatographic techniques. The efficiency of the resolution is determined by the enantioselectivity (E-value) of the enzyme.
Data Presentation
Due to the limited availability of specific experimental data for the enzymatic resolution of racemic this compound in the reviewed literature, the following table presents representative data from the lipase-catalyzed kinetic resolution of a structurally analogous compound, (±)-2-(Nβ-t-butoxycarbonyl-Nα-methylhydrazino)cyclopentanol. This data illustrates the typical performance of commonly used lipases in the resolution of cyclic alcohols and can serve as a benchmark for the optimization of the this compound resolution.
Table 1: Representative Data from Lipase-Catalyzed Asymmetric Acylation of a Racemic Cycloalkanol Derivative
| Entry | Lipase Source | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess of Ester (ee %) | Enantiomeric Excess of Alcohol (ee %) | Enantioselectivity (E-value) |
| 1 | Pseudomonas cepacia (Lipase PS) | Vinyl acetate | Diisopropyl ether | 24 | 48 | >99 | 96 | >200 |
| 2 | Candida antarctica Lipase B (Novozym 435) | Vinyl acetate | Diisopropyl ether | 48 | 50 | >99 | >99 | >200 |
| 3 | Pseudomonas cepacia (Lipase PS) | Vinyl butyrate | Diisopropyl ether | 18 | 49 | >99 | 98 | >200 |
| 4 | Candida antarctica Lipase B (Novozym 435) | Vinyl butyrate | Diisopropyl ether | 36 | 51 | >99 | >99 | >200 |
Data is adapted from a study on the enzymatic resolution of (±)-2-(Nβ-t-butoxycarbonyl-Nα-methylhydrazino)cyclopentanols to illustrate typical results for cyclic alcohols.[5] Researchers should perform optimization studies for racemic this compound.
Experimental Protocols
The following protocols are generalized methodologies for the enzymatic kinetic resolution of racemic secondary alcohols and can be adapted for this compound. Optimization of parameters such as enzyme choice, acyl donor, solvent, and temperature is recommended.
Protocol 1: Screening of Lipases for Kinetic Resolution
Objective: To identify the most effective lipase for the enantioselective acylation of racemic this compound.
Materials:
-
Racemic this compound
-
A selection of lipases (e.g., Lipase from Pseudomonas cepacia (Amano Lipase PS-C II), Lipase B from Candida antarctica (Novozym 435), Lipase from Candida rugosa)[4][6][7]
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)[7]
-
Anhydrous organic solvent (e.g., tert-butyl methyl ether, diisopropyl ether, hexane)
-
Reaction vials
-
Thermostated shaker
-
Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC))
Procedure:
-
To a series of reaction vials, add racemic this compound (1 equivalent).
-
Add an anhydrous organic solvent to each vial to achieve a substrate concentration of approximately 0.1 M.
-
To each vial, add a different lipase (e.g., 20 mg of lipase per 1 mmol of substrate).
-
Add the acyl donor (e.g., vinyl acetate, 2-3 equivalents) to each vial.
-
Seal the vials and place them in a thermostated shaker at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by periodically taking small aliquots from each reaction mixture and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the substrate and product.
-
After a suitable time (e.g., 24-48 hours), or when the conversion approaches 50%, stop the reactions by filtering off the enzyme.
-
Analyze the final conversion and enantiomeric excess for each lipase to identify the most selective enzyme.
Protocol 2: Preparative Scale Enzymatic Kinetic Resolution
Objective: To perform a larger-scale resolution of racemic this compound using the optimal conditions identified in the screening protocol.
Materials:
-
Racemic this compound
-
Optimal lipase identified from screening
-
Optimal acyl donor
-
Optimal anhydrous organic solvent
-
Reaction vessel with magnetic stirring and temperature control
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a suitable reaction vessel, add racemic this compound and the optimal anhydrous organic solvent.
-
Add the optimal lipase to the mixture.
-
Add the optimal acyl donor to the reaction mixture.
-
Stir the mixture at the optimal temperature and monitor the reaction by chiral GC or HPLC.
-
When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the enzyme.
-
Wash the enzyme with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude mixture of the acylated product and the unreacted alcohol.
-
Purify the mixture by silica gel column chromatography to separate the enantioenriched this compound from the enantioenriched 3-methylcyclobutyl acetate.
Visualizations
Enzymatic Kinetic Resolution Workflow
Caption: Workflow for the enzymatic kinetic resolution of this compound.
Logical Relationship of Kinetic Resolution
Caption: Principle of lipase-catalyzed kinetic resolution of a racemic alcohol.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. mdpi.com [mdpi.com]
- 7. Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocols for the Esterification of 3-Methylcyclobutanol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the synthesis of esters from 3-methylcyclobutanol, a secondary alcohol. Three common and effective esterification methods are presented: the acid-catalyzed Fischer-Speier Esterification, the mild Steglich Esterification using carbodiimide (B86325) coupling agents, and acylation using an acid anhydride (B1165640). These protocols are designed to be adaptable for various carboxylic acids, offering procedural details from reaction setup to product purification and characterization.
Introduction
The esterification of alcohols is a fundamental transformation in organic synthesis, crucial for the production of a wide range of compounds, from fragrances and flavors to pharmaceutical intermediates and advanced materials.[1] this compound, as a cyclic secondary alcohol, can be converted to its corresponding esters to modify its physicochemical properties or to serve as a key building block in more complex molecular architectures.
This application note details three distinct and widely applicable protocols for the esterification of this compound:
-
Fischer-Speier Esterification: A classic method involving direct reaction with a carboxylic acid under strong acid catalysis, typically with removal of water to drive the equilibrium towards the product.[2][3]
-
Steglich Esterification: A mild, room-temperature method ideal for sensitive or sterically hindered substrates, utilizing a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).[4][5]
-
Acylation with Acid Anhydride: A high-yielding method that involves reacting the alcohol with an acid anhydride, often in the presence of a base or catalyst.[6][7]
Each protocol is presented with a detailed experimental procedure, a summary of quantitative data, and safety considerations.
General Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling any of the reagents mentioned.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.[8]
-
Reagent Handling:
-
Strong Acids (e.g., H₂SO₄): Highly corrosive. Handle with extreme care and add slowly to solutions to control exothermic reactions.
-
DCC: A potent allergen and moisture-sensitive. Handle with gloves and in a dry environment.[9]
-
Acyl Chlorides and Anhydrides: Corrosive and react violently with water. Handle under anhydrous conditions.
-
This compound: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[10]
-
Organic Solvents: Many organic solvents (e.g., dichloromethane (B109758), toluene (B28343), diethyl ether) are flammable and/or toxic. Avoid inhalation and skin contact.
-
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of this compound with Acetic Acid
This protocol describes the formation of 3-methylcyclobutyl acetate (B1210297) using an excess of acetic acid and a catalytic amount of sulfuric acid. The removal of water using a Dean-Stark apparatus drives the reaction to completion.[3][11]
Methodology:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (5.0 g, 58.0 mmol, 1.0 equiv.).
-
Add glacial acetic acid (10.5 g, 174 mmol, 3.0 equiv.) and toluene (40 mL).
-
While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-8 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Carefully transfer the mixture to a separatory funnel and dilute with diethyl ether (50 mL).
-
Wash the organic layer sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL, until effervescence ceases), and finally with brine (30 mL).[12]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude ester by fractional distillation to yield pure 3-methylcyclobutyl acetate.[12][13]
Protocol 2: Steglich Esterification with Benzoic Acid
This method is performed under mild, neutral conditions at room temperature and is suitable for preventing acid-catalyzed side reactions.[5][14] It utilizes DCC to activate the carboxylic acid and a catalytic amount of DMAP.[4]
Methodology:
-
To a 250 mL round-bottom flask under a nitrogen atmosphere, add benzoic acid (7.1 g, 58.0 mmol, 1.0 equiv.), this compound (5.0 g, 58.0 mmol, 1.0 equiv.), and 4-dimethylaminopyridine (DMAP) (0.71 g, 5.8 mmol, 0.1 equiv.).
-
Dissolve the components in anhydrous dichloromethane (100 mL) and add a magnetic stir bar.
-
Cool the flask to 0 °C in an ice bath.
-
In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (13.2 g, 63.8 mmol, 1.1 equiv.) in anhydrous dichloromethane (40 mL).
-
Add the DCC solution to the stirred reaction mixture dropwise over 15 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.[5] Filter the mixture through a pad of Celite to remove the DCU, washing the filter cake with dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl (2 x 30 mL) and saturated sodium bicarbonate solution (2 x 30 mL).[9]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 3-methylcyclobutyl benzoate.
Protocol 3: Acylation with Acetic Anhydride
This protocol provides a rapid and often high-yielding route to the corresponding ester. A base, such as pyridine (B92270) or triethylamine, is used to catalyze the reaction and neutralize the acetic acid byproduct.[6]
Methodology:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a calcium chloride drying tube, add this compound (5.0 g, 58.0 mmol, 1.0 equiv.) and anhydrous pyridine (15 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (8.9 g, 87.0 mmol, 1.5 equiv.) to the stirred solution dropwise.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL) to quench the excess acetic anhydride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).
-
Combine the organic extracts and wash sequentially with 1 M HCl (3 x 30 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (2 x 30 mL), and finally brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate via rotary evaporation.
-
Purify the resulting crude ester by fractional distillation.[15]
Data Presentation
| Parameter | Protocol 1: Fischer Esterification | Protocol 2: Steglich Esterification | Protocol 3: Acylation with Anhydride |
| Carboxylic Acid Source | Carboxylic Acid | Carboxylic Acid | Acid Anhydride |
| Key Reagents | H₂SO₄ (cat.) | DCC, DMAP (cat.) | Pyridine (Base/Solvent) |
| Stoichiometry (Alcohol:Acid:Reagent) | 1 : 3 : 0.1 (cat.) | 1 : 1 : 1.1 (DCC) | 1 : 1.5 (anhydride) : excess (base) |
| Solvent | Toluene | Dichloromethane (anhydrous) | Pyridine (anhydrous) |
| Temperature | Reflux (e.g., ~110 °C) | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 - 8 hours | 12 - 18 hours | 2 - 4 hours |
| Workup Complexity | Moderate (neutralization washes) | High (DCU filtration, washes) | Moderate (acid/base washes) |
| Typical Yield | 60 - 80% | 80 - 95% | > 90% |
| Advantages | Inexpensive reagents, scalable. | Very mild conditions, good for sensitive substrates.[14] | Fast, high-yielding, efficient. |
| Disadvantages | Harsh acidic conditions, high temp.[16] | Expensive reagents, DCU removal can be difficult.[17] | Requires anhydrous conditions, base removal. |
Product Characterization
The purified ester can be characterized using standard spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see a characteristic downfield shift of the proton on the carbon bearing the oxygen (the CH-O group of the cyclobutane (B1203170) ring) compared to the starting alcohol. New signals corresponding to the acyl portion of the ester will also be present.
-
¹³C NMR: The carbonyl carbon of the ester will appear as a characteristic peak around 170 ppm. The carbon of the CH-O group will also show a downfield shift.
-
-
Infrared (IR) Spectroscopy: The most prominent signal for the ester will be a strong C=O (carbonyl) stretching band around 1735-1750 cm⁻¹. The C-O stretch will appear in the 1150-1250 cm⁻¹ region. The broad O-H stretch from the starting alcohol (around 3200-3600 cm⁻¹) should be absent in the pure product.
Visualizations
Caption: General reaction scheme for the esterification of this compound.
Caption: A generalized workflow for the synthesis and purification of esters.
References
- 1. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. fishersci.com [fishersci.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 3-Methylcyclobutan-1-ol | C5H10O | CID 20234583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. csub.edu [csub.edu]
- 13. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 14. Steglich Esterification [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Utility of 3-Methylcyclobutyl Esters in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 3-methylcyclobutyl esters and their emerging applications in medicinal chemistry, with a particular focus on their role as bioisosteric replacements and their incorporation into potent enzyme inhibitors. The unique conformational constraints and metabolic stability of the 3-methylcyclobutyl moiety make it an attractive scaffold for the design of novel therapeutics.
Application: 3-Methylcyclobutyl Moieties as Pharmacophores in Janus Kinase (JAK) Inhibitors
The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway, which plays a pivotal role in the immune response. Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers. Consequently, the development of selective JAK inhibitors is a significant area of therapeutic research.
The 3-methylcyclobutyl group has been successfully incorporated into potent and selective JAK inhibitors. Its rigid, three-dimensional structure allows for precise orientation of pharmacophoric elements, leading to enhanced binding affinity and selectivity for the target kinase. Furthermore, this moiety can improve the metabolic stability of drug candidates.
A notable example is the development of selective JAK1 inhibitors, where a cis-3-methylcyclobutyl group serves as a key structural element. While the clinical candidate in this series is a sulfonamide, the underlying principles of molecular recognition and the synthetic strategies for the core scaffold are directly applicable to the design and synthesis of 3-methylcyclobutyl esters with potential JAK inhibitory activity.
Quantitative Data: In Vitro Potency of a Representative JAK Inhibitor with a 3-Methylcyclobutyl Core
The following table summarizes the inhibitory activity of a key compound containing the cis-3-methylcyclobutyl scaffold against the four JAK isoforms. This data highlights the potential for achieving selectivity with this structural motif.
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) |
| N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842)[1] | 14 | 20 | 810 | 110 |
Experimental Protocols
Protocol 1: Synthesis of a 3-Methylcyclobutyl Ester Precursor: 3-Methylcyclobutanecarboxylic Acid
This protocol outlines a general method for the synthesis of 3-methylcyclobutanecarboxylic acid, a key precursor for 3-methylcyclobutyl esters. The synthesis starts from 3-methylenecyclobutanecarboxylic acid via catalytic hydrogenation.
Materials:
-
3-Methylenecyclobutanecarboxylic acid
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (balloon)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3-methylenecyclobutanecarboxylic acid (1.0 g) in methanol (20 mL).
-
Carefully add 10% Pd/C catalyst (0.19 g) to the solution.
-
Fit the flask with a hydrogen-filled balloon.
-
Stir the reaction mixture vigorously at room temperature overnight.
-
Upon completion of the reaction (monitored by TLC or GC-MS), carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 3-methylcyclobutanecarboxylic acid.
Protocol 2: General Procedure for Fischer Esterification of 3-Methylcyclobutanecarboxylic Acid
This protocol describes a classic method for the synthesis of 3-methylcyclobutyl esters from the corresponding carboxylic acid and an alcohol under acidic conditions.[2][3]
Materials:
-
3-Methylcyclobutanecarboxylic acid
-
Desired alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (catalyst)
-
Reflux apparatus
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine 3-methylcyclobutanecarboxylic acid (1 equivalent) and an excess of the desired alcohol (e.g., 10 equivalents, can also serve as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction time will vary depending on the alcohol used (typically several hours). Monitor the reaction progress by TLC.
-
After cooling to room temperature, remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-methylcyclobutyl ester.
-
Purify the product by distillation or column chromatography as needed.
Visualizations
Caption: JAK-STAT Signaling Pathway Inhibition.
Caption: Synthesis Workflow for 3-Methylcyclobutyl Esters.
References
- 1. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 3-methylindoline inhibitors of EZH2: Design, synthesis and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-methylcyclobutane-1-carboxylic acid | 57252-83-2 [chemicalbook.com]
Application Notes and Protocols for the Scale-Up Synthesis of 3-Methylcyclobutanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the pilot plant scale synthesis of 3-methylcyclobutanol, a valuable intermediate in the pharmaceutical and specialty chemical industries. The featured synthesis route is the reduction of commercially available 3-methylcyclobutanone using sodium borohydride (B1222165), a method selected for its scalability, reliability, and favorable safety profile when appropriate procedures are followed.
Introduction
This compound is a key building block in the synthesis of various complex molecules. Its strained cyclobutane (B1203170) ring and functional groups make it a desirable synthon for introducing specific structural motifs in drug discovery and development. The transition from laboratory-scale synthesis to pilot plant production requires a robust and well-characterized process. This application note details a scalable and cost-effective protocol for the synthesis of this compound, with a focus on safety, efficiency, and product purity.
The chosen synthetic strategy involves the reduction of the ketone functionality of 3-methylcyclobutanone. While several reducing agents can accomplish this transformation, sodium borohydride (NaBH₄) is preferred for its operational simplicity and milder reactivity compared to reagents like lithium aluminum hydride, making it more amenable to a pilot plant environment.[1] Catalytic hydrogenation is another viable industrial-scale method, but the borohydride reduction is often more convenient for moderate-scale production and does not require specialized high-pressure equipment.
Reaction Scheme
The overall reaction for the synthesis of this compound is depicted below:
Caption: Synthesis of this compound.
Materials and Equipment
Raw Materials
| Material | CAS Number | Supplier Example | Purity |
| 3-Methylcyclobutanone | 1192-08-1 | BLD Pharm[2] | ≥97.0% |
| Sodium Borohydride | 16940-66-2 | Sigma-Aldrich | ≥98% |
| Methanol (anhydrous) | 67-56-1 | Fisher Scientific | ≥99.8% |
| Deionized Water | 7732-18-5 | In-house | N/A |
| Diethyl Ether | 60-29-7 | VWR | ≥99.0% |
| Anhydrous Sodium Sulfate (B86663) | 7757-82-6 | Acros Organics | ≥99% |
| Celite® | 61790-53-2 | MilliporeSigma | N/A |
Equipment
-
Pilot plant reactor (glass-lined or stainless steel) with overhead stirring, temperature control (heating/cooling jacket), and inert gas (Nitrogen/Argon) inlet.
-
Addition funnel or dosing pump for controlled reagent addition.
-
pH probe.
-
Quench tank.
-
Liquid-liquid extractor.
-
Distillation apparatus suitable for vacuum distillation.
-
Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, face shields, and chemically resistant gloves.[3][4]
Experimental Protocols
Pilot Plant Scale Synthesis of this compound
This protocol is designed for a 1 kg scale production. Adjustments may be necessary based on the specific equipment and conditions of the pilot plant.
Step 1: Reactor Setup and Inerting
-
Ensure the reactor is clean, dry, and free of any acidic residues.
-
Inert the reactor by purging with dry nitrogen or argon for at least 30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
Step 2: Charging the Reactor
-
Charge the reactor with 3-methylcyclobutanone (1.00 kg, 11.89 mol).
-
Add anhydrous methanol (10 L) to the reactor and stir to dissolve the ketone.
-
Cool the solution to 0-5 °C using the reactor's cooling jacket.
Step 3: Sodium Borohydride Addition
-
In a separate, dry vessel, carefully weigh sodium borohydride (0.27 kg, 7.14 mol). Caution: Sodium borohydride is a water-reactive solid that can release flammable hydrogen gas upon contact with water or acidic conditions.[3] Handle in a well-ventilated area and avoid dust generation.
-
Slowly and portion-wise add the sodium borohydride to the stirred, cooled solution of 3-methylcyclobutanone in methanol. Maintain the internal temperature between 0-10 °C during the addition. The addition should take approximately 1-2 hours.
Step 4: Reaction Monitoring
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours.
-
Monitor the reaction progress by taking aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting material.
Step 5: Reaction Quench
-
Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of deionized water (2 L) while maintaining the temperature below 20 °C. Caution: The quench is exothermic and will generate hydrogen gas. Ensure adequate ventilation and no ignition sources are present.
-
After the initial quench, add an additional 8 L of deionized water.
Step 6: Work-up and Extraction
-
Adjust the pH of the mixture to ~7 using a dilute solution of hydrochloric acid.
-
Transfer the mixture to a liquid-liquid extractor.
-
Extract the aqueous layer with diethyl ether (3 x 5 L).
-
Combine the organic layers and wash with brine (2 L).
-
Dry the combined organic layers over anhydrous sodium sulfate (0.5 kg), stir for 1 hour, and then filter through a pad of Celite®.
Step 7: Purification
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the diethyl ether.
-
Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature and pressure for this compound.
Analytical Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): To monitor the reaction progress and determine the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product.
-
Infrared (IR) Spectroscopy: To confirm the conversion of the ketone (C=O stretch) to the alcohol (O-H stretch).
Data Presentation
| Parameter | Laboratory Scale (Typical) | Pilot Plant Scale (Target) |
| Starting Material | 3-methylcyclobutanone | 3-methylcyclobutanone |
| Reagent | Sodium Borohydride | Sodium Borohydride |
| Solvent | Methanol | Methanol |
| Scale | 10 g | 1 kg |
| Reaction Temperature | 0-5 °C | 0-10 °C |
| Reaction Time | 2-4 hours | 3-5 hours |
| Yield (isolated) | 85-95% | >85% |
| Purity (by GC) | >97% | >97% |
Safety Precautions
-
Sodium Borohydride: Highly flammable solid. Reacts with water to produce flammable hydrogen gas, which can ignite spontaneously.[3] Causes severe skin burns and eye damage.[3] Handle in an inert atmosphere or a well-ventilated fume hood.[3] Store in a cool, dry place away from water and acids.[3]
-
Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
-
Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.
-
Hydrogen Gas: Flammable gas generated during the reaction and quench. Ensure adequate ventilation and eliminate all potential ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, flame-retardant lab coat, and chemical-resistant gloves.[3][4]
-
Emergency Procedures: Have an appropriate fire extinguisher (Class D for metal fires) and spill containment materials readily available. An eyewash station and safety shower must be in close proximity.[4]
Visualizations
Caption: Experimental workflow for the synthesis.
Caption: Logical relationships in the process.
References
Troubleshooting & Optimization
Technical Support Center: Diastereoselective Synthesis of 3-Methylcyclobutanol
Welcome to the technical support center for the synthesis of 3-methylcyclobutanol. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and questions related to achieving high diastereoselectivity in their synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis of this compound involves the reduction of 3-methylcyclobutanone. This method allows for the generation of both cis and trans diastereomers. Another common approach is the Grignard reaction, where 3-methylcyclobutanone is treated with a methylmagnesium halide. The choice of method often depends on the desired diastereomer and the available starting materials.
Q2: Which diastereomer, cis or trans-3-methylcyclobutanol, is typically favored during the reduction of 3-methylcyclobutanone?
A2: The hydride reduction of 3-substituted cyclobutanones, including 3-methylcyclobutanone, generally shows a high selectivity for the cis alcohol isomer.[1][2] This preference is attributed to torsional strain, which favors the anti-facial attack of the hydride reagent with respect to the methyl group.[1]
Q3: How can I improve the diastereoselectivity of the reduction of 3-methylcyclobutanone to favor the cis isomer?
A3: To enhance the formation of cis-3-methylcyclobutanol, you can modify the reaction conditions. Lowering the reaction temperature and using a less polar solvent can increase the diastereomeric ratio in favor of the cis product.[1][2] The choice of reducing agent can also play a role, with bulkier reagents potentially offering higher selectivity.
Q4: I need to synthesize trans-3-methylcyclobutanol. What strategies can I employ?
A4: Synthesizing the trans isomer is often more challenging than the cis isomer. One effective, though multi-step, approach is to first synthesize the cis-3-methylcyclobutanol and then perform a stereochemical inversion of the hydroxyl group using a Mitsunobu reaction.[2] Alternatively, exploring different reaction conditions for the reduction of 3-methylcyclobutanone, such as specific catalysts or reagents that may favor the syn-facial attack, could be investigated, although the inherent preference is for the cis product.
Q5: Can I use chiral auxiliaries to control the stereochemistry in the synthesis of this compound?
A5: Yes, chiral auxiliaries are a powerful tool in asymmetric synthesis to control the stereochemical outcome of reactions.[3] While specific examples for the synthesis of this compound are not extensively detailed in general literature, the principle involves temporarily attaching a chiral molecule to your starting material or reagent to direct the formation of a specific stereoisomer. The auxiliary is then cleaved to yield the desired enantiomerically enriched product.
Q6: How can I separate the cis and trans diastereomers of this compound?
A6: Since cis and trans-3-methylcyclobutanol are diastereomers, they have different physical properties and can be separated using standard laboratory techniques.[4] Column chromatography on silica (B1680970) gel or fractional distillation are common and effective methods for separating the two isomers.[4][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Diastereoselectivity in the Reduction of 3-Methylcyclobutanone
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Reaction Temperature | Perform the reaction at a lower temperature (e.g., -78 °C) to enhance the kinetic control of the hydride attack.[1] | Increased formation of the thermodynamically favored cis diastereomer. |
| Inappropriate Solvent Polarity | Use a less polar solvent (e.g., diethyl ether, toluene) to potentially increase the steric influence of the methyl group on the approaching hydride.[1] | Higher diastereomeric ratio in favor of the cis isomer. |
| Reducing Agent Choice | Experiment with different hydride reagents. Bulkier reagents like Lithium tri-sec-butylborohydride (L-Selectride®) may offer higher facial selectivity compared to less hindered reagents like sodium borohydride (B1222165). | Improved diastereoselectivity. |
| Presence of Impurities | Ensure the starting 3-methylcyclobutanone is pure, as impurities can interfere with the stereochemical course of the reaction. | A cleaner reaction profile and more predictable diastereoselectivity. |
Problem 2: Difficulty in Isolating the Pure trans Diastereomer
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Separation of Diastereomers | Optimize the separation technique. For column chromatography, try different solvent systems (e.g., varying ratios of ethyl acetate (B1210297) and hexanes). For fractional distillation, ensure the column has sufficient theoretical plates and the distillation is performed slowly. | Baseline separation of the cis and trans isomers. |
| Low Yield of trans Isomer from Reduction | If the desired outcome is the trans isomer, direct reduction is unlikely to be efficient. Employ a Mitsunobu inversion on the more easily accessible cis isomer.[2] | Formation of the trans isomer through stereochemical inversion. |
| Incomplete Mitsunobu Inversion | Ensure all reagents for the Mitsunobu reaction (e.g., triphenylphosphine, diethyl azodicarboxylate) are fresh and used in the correct stoichiometry. Monitor the reaction progress carefully by TLC or GC. | Complete conversion of the cis to the trans diastereomer. |
Experimental Protocols
Protocol 1: Diastereoselective Reduction of 3-Methylcyclobutanone to cis-3-Methylcyclobutanol
This protocol describes a general procedure for the reduction of 3-methylcyclobutanone with a preference for the cis diastereomer.
Materials:
-
3-methylcyclobutanone
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) (anhydrous)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve 3-methylcyclobutanone (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) in small portions to the stirred solution.
-
Continue stirring the mixture at 0 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow and careful addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product mixture.
-
Purify by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to separate the cis and trans diastereomers.
Data Presentation:
The diastereomeric ratio (d.r.) of the crude product should be determined by ¹H NMR spectroscopy or gas chromatography (GC). The following table provides representative data for the reduction of 3-substituted cyclobutanones, which is analogous to 3-methylcyclobutanone.
| Reducing Agent | Solvent | Temperature (°C) | Typical Diastereomeric Ratio (cis:trans) |
| NaBH₄ | Methanol | 0 | > 90:10[1] |
| LiAlH₄ | Diethyl Ether | -78 | > 95:5[1] |
| L-Selectride® | THF | -78 | > 98:2 |
Note: The actual diastereomeric ratio may vary depending on the specific reaction conditions and the purity of the starting materials.
Visualizations
Decision Workflow for this compound Synthesis
This workflow guides the user in selecting the appropriate synthetic strategy based on the desired diastereomer.
References
Technical Support Center: Purification of 3-Methylcyclobutanol Isomers
Welcome to the Technical Support Center for the purification of 3-methylcyclobutanol isomers. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the challenges encountered during the separation and purification of cis- and trans-3-methylcyclobutanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound isomers?
A1: The primary challenges in purifying cis- and trans-3-methylcyclobutanol stem from their similar molecular weight and polarity, leading to very close physical properties such as boiling points and chromatographic retention times. This makes their separation by common laboratory techniques like distillation and chromatography non-trivial and often requires careful optimization of experimental conditions.
Q2: What are the expected differences in physical properties between cis- and trans-3-methylcyclobutanol?
-
Boiling Point: The cis-isomer is expected to have a slightly higher boiling point than the trans-isomer. This is because the cis-configuration results in a net molecular dipole moment, leading to stronger intermolecular dipole-dipole interactions. The trans-isomer is generally more symmetrical, which can lead to a cancellation of bond dipoles and a lower overall molecular polarity.
-
Melting Point: The trans-isomer is expected to have a higher melting point. Its greater symmetry allows for more efficient packing into a crystal lattice, resulting in stronger intermolecular forces in the solid state.
-
Polarity and Solubility: The cis-isomer is more polar, which may lead to slightly different solubilities in various solvents. This difference in polarity is the basis for separation by chromatography.
Q3: Which purification techniques are most suitable for separating this compound isomers?
A3: The most common and effective techniques for separating this compound isomers are:
-
Flash Column Chromatography: This is a widely used technique for separating diastereomers on a preparative scale. By carefully selecting the stationary and mobile phases, the small differences in polarity between the cis and trans isomers can be exploited for separation.
-
Gas Chromatography (GC): On an analytical scale, and for preparative GC, this technique can provide excellent resolution of volatile isomers. Chiral GC columns can be used to separate all four stereoisomers if necessary.
-
Fractional Distillation: While challenging due to the likely small difference in boiling points, high-efficiency fractional distillation with a column having a high number of theoretical plates can be effective, especially for larger quantities.
-
Crystallization: Fractional crystallization can be attempted, particularly if one isomer is present in a significantly higher concentration. This method relies on differences in solubility and crystal lattice packing.
Troubleshooting Guides
Flash Column Chromatography
Issue: Poor or no separation of isomers.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal. Systematically screen solvent systems with varying polarities using Thin Layer Chromatography (TLC) first. A good starting point for small alcohols is a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether). Gradually increase the proportion of the polar solvent to achieve a difference in Rf values for the two isomers. Aim for Rf values in the range of 0.2-0.4 for the target compounds. |
| Column Overloading | Applying too much crude material to the column will result in broad, overlapping bands. As a rule of thumb, use a silica (B1680970) gel to crude material ratio of at least 50:1 (w/w). |
| Improper Column Packing | Channels or cracks in the stationary phase will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
| Inappropriate Stationary Phase | While silica gel is the most common choice, other stationary phases like alumina (B75360) or functionalized silica (e.g., diol-bonded) may offer different selectivity and could improve separation.[1] |
Issue: Product co-elutes with impurities.
| Possible Cause | Troubleshooting Steps |
| Similar Polarity of Product and Impurity | If the impurity has a similar polarity to one of the isomers, a single solvent system may not be sufficient. Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
| Reaction Byproducts | Ensure the preceding reaction has gone to completion and has been properly worked up to remove as many impurities as possible before chromatography. |
Gas Chromatography (GC)
Issue: Isomer peaks are not baseline resolved.
| Possible Cause | Troubleshooting Steps |
| Inadequate Column Resolution | Use a longer GC column or a column with a smaller internal diameter to increase the number of theoretical plates and improve resolution. |
| Incorrect Temperature Program | Optimize the oven temperature program. A slower temperature ramp or an isothermal period at an optimal temperature can improve separation. |
| Inappropriate Stationary Phase | The column's stationary phase is critical for selectivity. For alcohol isomers, a polar stationary phase (e.g., WAX or PEG-based) is often a good choice. For separating all stereoisomers, a chiral stationary phase (e.g., based on cyclodextrins) will be necessary. |
| High Injection Volume or Concentration | Overloading the column can lead to peak broadening and poor resolution. Reduce the injection volume or dilute the sample. |
Fractional Distillation
Issue: Poor separation of isomers.
| Possible Cause | Troubleshooting Steps |
| Insufficient Column Efficiency | The boiling point difference between the isomers is likely small. Use a longer fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column). |
| Distillation Rate is Too Fast | A slow and steady distillation rate is crucial for establishing the temperature gradient in the column and achieving good separation. Aim for a rate of 1-2 drops per second. |
| Fluctuating Heat Input | Inconsistent heating can disrupt the equilibrium in the column. Use a heating mantle with a controller for stable and uniform heating. |
Crystallization
Issue: Compound "oils out" instead of crystallizing.
| Possible Cause | Troubleshooting Steps |
| High Concentration of Impurities | Impurities can inhibit crystal formation. Try to pre-purify the mixture using a quick filtration through a plug of silica gel. |
| Solution is Cooling Too Quickly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil. |
| Inappropriate Solvent | The chosen solvent may not be suitable. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures. |
Issue: Low purity of crystals.
| Possible Cause | Troubleshooting Steps |
| Co-crystallization of Isomers | Due to their similar structures, the isomers may crystallize together. This is more likely if the initial mixture is close to a 50:50 ratio. Recrystallization multiple times may be necessary. |
| Trapping of Mother Liquor | Ensure the crystals are thoroughly washed with a small amount of ice-cold solvent after filtration to remove residual mother liquor containing the other isomer and impurities. |
Data Summary
The following table summarizes typical analytical parameters for the separation of small cyclic alcohol isomers. Note that these are starting points and will require optimization for this compound.
| Technique | Parameter | Typical Value / Condition | Notes |
| Flash Chromatography | Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard choice for polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate or Heptane/Diethyl Ether | Start with a low polarity mixture (e.g., 95:5) and increase polarity. | |
| GC-MS | Column | Polar (e.g., DB-WAX) or Chiral (e.g., Cyclodextrin-based) | A polar column should separate the diastereomers. A chiral column is needed to separate all four stereoisomers. |
| Injection Temperature | 200-250 °C | Ensure complete volatilization without degradation. | |
| Oven Program | Start at 40-60 °C, ramp at 5-10 °C/min to 150-200 °C | Optimize for best resolution. | |
| Carrier Gas | Helium or Hydrogen | At a constant flow rate (e.g., 1-2 mL/min). | |
| Fractional Distillation | Column Type | Vigreux or packed column (e.g., with Raschig rings) | To increase the number of theoretical plates. |
| Pressure | Atmospheric or reduced | Reduced pressure may be necessary if the boiling points are high. |
Experimental Protocols
Protocol 1: Flash Column Chromatography Separation of cis/trans-3-Methylcyclobutanol
-
TLC Analysis:
-
Dissolve a small amount of the crude isomer mixture in a volatile solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems of increasing polarity (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate).
-
Identify a solvent system that provides good separation between the two isomer spots, with the lower spot having an Rf of approximately 0.2-0.3.
-
-
Column Preparation:
-
Select an appropriate size glass column.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude this compound mixture in a minimal amount of the eluent or a more volatile solvent.
-
Carefully apply the sample to the top of the silica gel bed.
-
Alternatively, for less soluble samples, pre-adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (e.g., with compressed air or a pump) to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
Monitor the elution of the isomers by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure desired isomer.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound isomer.
-
Protocol 2: GC-MS Analysis of this compound Isomers
-
Sample Preparation:
-
Prepare a dilute solution of the this compound isomer mixture (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane (B109758) or methanol.
-
If derivatization is desired for improved peak shape or volatility, react the sample with a suitable agent (e.g., a silylating agent like BSTFA).
-
-
Instrumentation Setup:
-
Install a suitable GC column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness polar or chiral column).
-
Set the GC-MS parameters as suggested in the Data Summary table.
-
-
Data Acquisition:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Start the data acquisition.
-
-
Data Analysis:
-
Identify the peaks corresponding to the this compound isomers based on their retention times and mass spectra. The mass spectrum should show a molecular ion peak (or M-1 peak) and characteristic fragmentation patterns.
-
Integrate the peak areas to determine the relative ratio of the isomers. For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.
-
Visualizations
Caption: General workflow for the purification and analysis of this compound isomers.
Caption: Troubleshooting logic for poor separation in flash column chromatography.
References
troubleshooting side reactions in the synthesis of 3-methylcyclobutanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions and other common issues encountered during the synthesis of 3-methylcyclobutanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis involves the reduction of the corresponding ketone, 3-methylcyclobutanone, using a hydride-based reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The main side reactions include:
-
Formation of Diastereomers: The reduction of 3-methylcyclobutanone can produce both cis- and trans-3-methylcyclobutanol.
-
Ring-Opening: Under certain conditions, particularly with acidic workups or at elevated temperatures, the cyclobutanol (B46151) ring can open to form various isomers of penten-1-ol.
-
Incomplete Reaction: Residual unreacted 3-methylcyclobutanone may remain in the product mixture.
Q3: How can I purify the crude this compound product?
A3: Purification can typically be achieved through the following methods:
-
Distillation: Fractional distillation is often effective for separating this compound from lower-boiling solvents and some side products.
-
Flash Column Chromatography: For high purity, silica (B1680970) gel column chromatography is recommended. A solvent system such as a hexane/ethyl acetate (B1210297) gradient can be used to separate the desired product from impurities.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Q: My reaction has resulted in a low yield of the desired this compound. What are the potential causes and how can I address them?
A: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Technical Support Center: Optimization of 3-Methylcyclobutanol Synthesis
Welcome to the technical support center for the synthesis of 3-methylcyclobutanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and accessing detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and practical laboratory-scale synthesis of this compound involves the reduction of its corresponding ketone, 3-methylcyclobutanone. Hydride-donating reagents are typically employed for this transformation. Another potential, though less common, route is the ring expansion of a cyclopropylmethyl derivative.
Q2: How can I control the stereochemistry of the final this compound product?
A2: The reduction of 3-substituted cyclobutanones, such as 3-methylcyclobutanone, with hydride reagents is highly stereoselective, predominantly yielding the cis-alcohol isomer[1][2]. To enhance this selectivity, it is recommended to conduct the reaction at lower temperatures and in solvents of lower polarity[1][2]. Computational analyses suggest that this preference is governed by torsional strain, favoring the anti-facial attack of the hydride, which is consistent with the Felkin-Anh model[1][2].
Q3: I am observing a low yield in my reduction reaction. What are the possible causes?
A3: Low yields can stem from several factors. Incomplete reaction is a common issue; ensure you are using a sufficient excess of the reducing agent and allowing adequate reaction time. The purity of the starting 3-methylcyclobutanone is also crucial, as impurities can consume the reducing agent or lead to side reactions. Finally, losses during the work-up and purification steps can significantly impact the final yield.
Q4: What are the key considerations for purifying this compound?
A4: Fractional distillation is a common method for purifying this compound. However, effective separation from impurities with close boiling points can be challenging. To achieve high purity, it is important to use a fractionating column with sufficient theoretical plates and to maintain a slow and steady distillation rate[3][4]. For separating from impurities that may form azeotropes, azeotropic distillation with a suitable entrainer might be necessary[3].
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive reducing agent. | Ensure the sodium borohydride (B1222165) is fresh and has been stored in a dry environment. |
| Low reaction temperature is inhibiting the reaction rate. | While low temperatures favor stereoselectivity, the reaction may need to be allowed to warm to room temperature or be gently heated to proceed at a reasonable rate. Monitor the reaction by TLC to find the optimal balance. | |
| Poor quality of starting 3-methylcyclobutanone. | Purify the 3-methylcyclobutanone by distillation before use. | |
| Poor Stereoselectivity (higher than expected amount of trans-isomer) | Reaction temperature is too high. | Conduct the reaction at 0°C or lower to maximize the formation of the cis-isomer[1][2]. |
| The solvent is too polar. | Consider using a less polar solvent like diethyl ether or toluene (B28343) instead of highly polar options[1][2]. | |
| Difficulty in Isolating the Product | Emulsion formation during aqueous work-up. | Add a small amount of brine to the separatory funnel to help break the emulsion. |
| Product loss during extraction. | Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, dichloromethane) to ensure complete recovery of the product from the aqueous layer. | |
| Impure Product After Distillation | Co-distillation with impurities. | Ensure your distillation setup has a high-efficiency fractionating column. A vacuum distillation might also provide better separation at a lower temperature, preventing potential decomposition. |
| Presence of unreacted starting material. | Ensure the reaction has gone to completion by TLC before work-up. If necessary, add more reducing agent and continue the reaction. |
Data Presentation
Stereoselectivity in the Reduction of 3-Substituted Cyclobutanones
The following table summarizes the expected stereoselectivity for the reduction of 3-substituted cyclobutanones, which serves as a model for the synthesis of this compound.
| Reducing Agent | Solvent | Temperature (°C) | Predominant Isomer | Selectivity (cis:trans) |
| NaBH₄ | Methanol (B129727) | 0 | cis | >90:10[1][2] |
| NaBH₄ | THF | 0 | cis | Higher than in Methanol[1] |
| LiAlH₄ | Diethyl Ether | 0 | cis | High |
Note: This data is based on studies of 3-substituted cyclobutanones and provides a strong indication of the expected outcome for 3-methylcyclobutanone.
Experimental Protocols
Synthesis of 3-Methylcyclobutanone (Precursor)
A common route to 3-methylcyclobutanone is through the rearrangement of cyclopropyl (B3062369) methyl ketone.
Materials:
-
Cyclopropyl methyl ketone
-
Hydrochloric acid (concentrated)
-
Water
-
Sodium bicarbonate
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclopropyl methyl ketone.
-
Slowly add a solution of hydrochloric acid in water.
-
Heat the mixture to reflux and maintain for the appropriate time, monitoring the reaction progress by GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 3-methylcyclobutanone by fractional distillation.
Synthesis of this compound via Reduction
Materials:
-
3-Methylcyclobutanone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-methylcyclobutanone in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride in small portions to the cooled solution.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture in an ice bath and slowly add 1 M hydrochloric acid to quench the excess NaBH₄ and neutralize the mixture.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by fractional distillation.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low reaction yield.
References
Technical Support Center: Purification of 3-Methylcyclobutanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-methylcyclobutanol. It offers detailed protocols and data to address common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound sample?
A1: The impurities in your this compound sample will largely depend on the synthetic route used for its preparation. Two common methods for synthesizing this compound are the hydroboration-oxidation of methylenecyclobutane (B73084) and the reduction of 3-methylcyclobutanone.
-
From Hydroboration-Oxidation of Methylenecyclobutane:
-
Unreacted Methylenecyclobutane: The starting alkene may be present if the reaction did not go to completion.
-
Organoborane Intermediates: Trialkylboranes may persist if the oxidation step is incomplete.[1]
-
Boric Acid and Borate (B1201080) Esters: These are byproducts of the oxidation step.[2]
-
Diols: Over-oxidation or side reactions can lead to the formation of diols.
-
-
From Reduction of 3-Methylcyclobutanone:
-
Unreacted 3-Methylcyclobutanone: Incomplete reduction will leave the starting ketone in your sample.
-
Reducing Agent Byproducts: For example, if using sodium borohydride (B1222165) (NaBH₄), borate salts will be present. If using lithium aluminum hydride (LiAlH₄), aluminum salts will be formed.[3]
-
Solvent: The reaction solvent (e.g., ethanol, diethyl ether, THF) may be present as an impurity.
-
Q2: My this compound sample is a colorless liquid. Can I purify it by recrystallization?
A2: As this compound is a liquid at room temperature, direct recrystallization is not a suitable primary purification method.[4] Recrystallization is used for the purification of solid compounds.[5] However, it is possible to convert the alcohol into a solid derivative (e.g., a benzoate (B1203000) or p-nitrobenzoate ester), purify the solid derivative by recrystallization, and then hydrolyze the purified ester back to the alcohol. This is a more complex, multi-step process and is generally only used if other methods like distillation or chromatography are ineffective.
Q3: What is the most effective method for purifying this compound on a large scale?
A3: For large-scale purification of a liquid compound like this compound, fractional distillation is typically the most effective and economical method. This technique separates components of a liquid mixture based on differences in their boiling points.[6] If the impurities have boiling points that are significantly different from that of this compound, a simple distillation may suffice. However, if the boiling points are close, fractional distillation is necessary.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of your sample can be assessed using several analytical techniques:
-
Gas Chromatography (GC): This is an excellent method for determining the purity of volatile compounds like this compound. By comparing the peak area of your product to the total area of all peaks, you can determine the percent purity.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities by the presence of peaks that do not correspond to this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate and quantify components in your sample.[9][10]
Troubleshooting Guides
Troubleshooting Fractional Distillation
| Issue | Possible Cause | Solution |
| No product distilling over at the expected boiling point. | 1. The system is not reaching the required temperature. 2. There is a leak in the distillation setup. 3. The thermometer is placed incorrectly. | 1. Ensure the heating mantle is set to a temperature sufficiently above the boiling point of this compound (133-134 °C). 2. Check all joints for a proper seal. Re-grease if necessary. 3. The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head. |
| The temperature is fluctuating during distillation. | 1. The heating is uneven. 2. "Bumping" of the liquid is occurring. | 1. Use a sand bath or oil bath for more even heating. 2. Add boiling chips or a magnetic stir bar to the distillation flask. |
| Poor separation of product and impurities. | 1. The fractionating column is not efficient enough. 2. The distillation is being run too quickly. | 1. Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations). 2. Reduce the heating rate to allow for proper equilibration of the vapor and liquid phases in the column. |
Troubleshooting Column Chromatography
| Issue | Possible Cause | Solution |
| The compound is not moving down the column. | The solvent system (mobile phase) is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate (B1210297) mixture, slowly increase the percentage of ethyl acetate. |
| The compound is eluting too quickly with poor separation. | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Start with a less polar solvent system. |
| The bands are broad or tailing. | 1. The column was not packed properly. 2. The sample was overloaded. 3. The compound is interacting too strongly with the stationary phase. | 1. Ensure the stationary phase is packed evenly and without air bubbles. 2. Use a smaller amount of the crude sample. 3. Add a small amount of a polar modifier (like triethylamine (B128534) for basic compounds or acetic acid for acidic compounds) to the mobile phase. |
Quantitative Data Summary
The following table summarizes key physical properties relevant to the purification of this compound and its potential impurities.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | 86.13 | 133-134 | The target compound.[11][12] |
| Methylenecyclobutane | 68.12 | 42 | A potential starting material impurity. |
| 3-Methylcyclobutanone | 84.12 | 118-119 | A potential starting material impurity.[13] |
| Boric Acid | 61.83 | Decomposes >170 | A potential byproduct from hydroboration-oxidation. |
| Ethanol | 46.07 | 78 | A common solvent that could be an impurity. |
| Diethyl Ether | 74.12 | 34.6 | A common solvent that could be an impurity. |
| Tetrahydrofuran (THF) | 72.11 | 66 | A common solvent that could be an impurity. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is suitable for purifying several grams of this compound.
Materials:
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Round-bottom flask
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Fractionating column (e.g., Vigreux)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle with a stirrer
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Boiling chips or magnetic stir bar
-
Glass wool for insulation
Procedure:
-
Add the crude this compound sample to the round-bottom flask along with boiling chips or a stir bar. Do not fill the flask more than two-thirds full.
-
Set up the fractional distillation apparatus. Ensure all glass joints are securely clamped and sealed.
-
Wrap the fractionating column with glass wool or aluminum foil to ensure a proper temperature gradient.
-
Begin heating the flask gently.
-
Observe the vapor rising through the fractionating column. The temperature should stabilize at the boiling point of the most volatile impurity first. Collect this initial fraction (forerun) in a separate receiving flask.
-
Once the first fraction has been collected, the temperature may drop slightly before rising again. As the temperature approaches the boiling point of this compound (133-134 °C), change to a clean receiving flask to collect the main product fraction.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound.
-
Stop the distillation before the flask goes to dryness.
-
Allow the apparatus to cool completely before disassembly.
Protocol 2: Purity Assessment by Gas Chromatography (GC)
This protocol provides a starting point for assessing the purity of a this compound sample.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (wax) stationary phase (e.g., CP-Wax 52 CB), is suitable for separating alcohols.[14]
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 275 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/minute.
-
Hold at 200 °C for 5 minutes.
-
Sample Preparation:
-
Dilute a small amount of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether) to a concentration of approximately 1 mg/mL.
Procedure:
-
Inject 1 µL of the prepared sample into the GC.
-
Run the temperature program and record the chromatogram.
-
Identify the peak corresponding to this compound based on its retention time (it will likely be the major peak).
-
Calculate the percent purity by dividing the peak area of this compound by the total area of all peaks in the chromatogram.
Workflow for Purification Method Selection
The following diagram illustrates a logical workflow for selecting the appropriate purification method for a this compound sample.
Caption: Workflow for selecting a purification method.
References
- 1. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ch15: Reduction of Aldehydes and Ketones [chem.ucalgary.ca]
- 4. This compound 97% | CAS: 20939-64-4 | AChemBlock [achemblock.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. purdue.edu [purdue.edu]
- 8. odinity.com [odinity.com]
- 9. benchchem.com [benchchem.com]
- 10. waters.com [waters.com]
- 11. 3-Methylcyclobutan-1-ol | C5H10O | CID 20234583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-Methylcyclobutan-1-ol | C5H10O | CID 20234583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3-Methylcyclobutan-1-one | C5H8O | CID 12599352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
Technical Support Center: Optimizing the Yield of 3-Methylcyclobutanone Reduction
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the optimization of the reduction of 3-methylcyclobutanone to 3-methylcyclobutanol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the reduction of 3-methylcyclobutanone, with a focus on using sodium borohydride (B1222165) (NaBH₄), a common and mild reducing agent.[1][2][3][4][5]
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete Reaction: Insufficient reducing agent or reaction time. | Increase the molar equivalents of NaBH₄ to 1.5-2.0 relative to the ketone. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material.[6] |
| Decomposition of NaBH₄: The reducing agent can decompose in protic solvents, especially if acidic impurities are present.[6] | Use high-purity solvents. Consider running the reaction at a lower temperature (e.g., 0 °C) to minimize decomposition.[6] | |
| Product Loss During Workup: The product, this compound, has some solubility in water, which can lead to loss during aqueous extraction. | Perform multiple extractions (at least three) with an organic solvent like dichloromethane (B109758) to ensure complete recovery of the alcohol product.[6] Use a brine wash to help break up any emulsions. | |
| Presence of Side Products | Unreacted Starting Material: Incomplete reaction. | See "Low Yield" solutions. Ensure adequate mixing throughout the reaction. |
| Formation of Borate (B1201080) Esters: The intermediate alkoxide can form stable borate esters with the boron byproducts. | During the workup, add a dilute acid (e.g., 1 M HCl) or a base (e.g., 3 M NaOH) to hydrolyze the borate esters and release the alcohol product.[6] | |
| Low cis-Stereoselectivity | Reaction Temperature: Higher temperatures can sometimes lead to a decrease in stereoselectivity. | Perform the reduction at a lower temperature (e.g., -78 °C to 0 °C) to enhance the formation of the cis-isomer. |
| Solvent Choice: The polarity of the solvent can influence the transition state of the hydride attack. | Less polar solvents may favor higher cis-selectivity. Consider solvents like diethyl ether in addition to more common alcoholic solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the reduction of 3-methylcyclobutanone?
A1: The major product is cis-3-methylcyclobutanol. The reduction of 3-substituted cyclobutanones with hydride reagents is highly selective for the formation of the cis-alcohol, often with a diastereomeric ratio greater than 90:10 (cis:trans). This is due to the hydride preferentially attacking the carbonyl group from the face opposite to the methyl group, which is sterically less hindered.
Q2: Which reducing agent is best for this transformation?
A2: Sodium borohydride (NaBH₄) is a highly effective and convenient reducing agent for this transformation, providing high yields and excellent cis-selectivity.[1][2][3] Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent but is also more reactive and requires strictly anhydrous conditions.[4] For most applications, NaBH₄ is sufficient and safer to handle.
Q3: How does solvent choice impact the yield and selectivity?
A3: Protic solvents like methanol (B129727) and ethanol (B145695) are commonly used for NaBH₄ reductions as they can protonate the intermediate alkoxide.[4] While NaBH₄ can react with these solvents, the rate is generally slow enough at low temperatures to allow for the efficient reduction of the ketone.[2][7] Decreasing the solvent polarity can sometimes further enhance the cis-selectivity.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction. A spot for 3-methylcyclobutanone (the starting material) and a new, more polar spot for this compound (the product) should be observed. The reaction is considered complete when the spot for the starting material is no longer visible.
Q5: What is the best method for purifying the final product?
A5: After an aqueous workup and extraction, the crude product can be purified by flash column chromatography on silica (B1680970) gel.[6] Alternatively, if the product crystallizes, recrystallization can be an effective purification method.[8]
Experimental Protocols
Protocol 1: Standard Reduction of 3-Methylcyclobutanone with NaBH₄ in Methanol
This protocol aims for a high yield of cis-3-methylcyclobutanol.
Materials:
-
3-methylcyclobutanone
-
Sodium borohydride (NaBH₄)
-
Methanol (reagent grade)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Dissolve 3-methylcyclobutanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete (typically within 1-2 hours), slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by flash column chromatography if necessary.
Data Presentation: Expected Outcome
The following table presents representative data for the reduction of a 3-substituted cyclobutanone, which is expected to be similar for 3-methylcyclobutanone.
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | cis:trans Ratio |
| NaBH₄ | Methanol | 0 | >95 | >95:5 |
| NaBH₄ | Ethanol | 25 | ~95 | ~93:7 |
| LiAlH₄ | Diethyl Ether | 0 | >95 | >98:2 |
Note: This data is representative and actual results may vary.
Visualizations
Caption: Experimental workflow for the reduction of 3-methylcyclobutanone.
Caption: Reaction pathway for the reduction of 3-methylcyclobutanone.
Caption: Troubleshooting flowchart for low yield in 3-methylcyclobutanone reduction.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
preventing rearrangement reactions of 3-methylcyclobutanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-methylcyclobutanol. The primary focus is on preventing undesired rearrangement reactions that are common with this strained cyclic alcohol, particularly under acidic conditions.
Troubleshooting Guide: Common Issues and Solutions
Users often encounter unexpected products when performing reactions with this compound. This is typically due to carbocation-mediated rearrangements. The following table summarizes common problems, their probable causes, and recommended solutions.
| Issue | Probable Cause | Recommended Solution |
| Formation of cyclopentyl or cyclohexyl derivatives instead of the expected cyclobutyl product. | Carbocation Rearrangement (Ring Expansion): The use of strong acids (e.g., H₂SO₄, H₃PO₄, HCl, HBr) protonates the hydroxyl group, which then leaves as water to form an unstable cyclobutyl carbocation. This carbocation rapidly rearranges to a more stable cyclopentyl or cyclohexyl carbocation through a 1,2-alkyl shift.[1][2][3] | Avoid strong acidic conditions. Convert the hydroxyl group into a good leaving group under neutral or basic conditions to promote SN2 or E2 reaction pathways, which do not involve carbocation intermediates.[2][4][5] For substitutions, consider the Appel or Mitsunobu reactions. For eliminations, use reagents like POCl₃ in pyridine.[2][6][7][8] |
| A mixture of alkene isomers is obtained during a dehydration reaction. | Lack of Regioselectivity in E1 Elimination: Acid-catalyzed dehydration proceeds via an E1 mechanism, which involves a carbocation intermediate. Deprotonation can occur from multiple adjacent carbons, leading to a mixture of alkene products.[4] | Employ an E2 elimination strategy which offers greater regiochemical control. Convert the alcohol to a tosylate or mesylate, followed by elimination with a non-nucleophilic base. Alternatively, use phosphorus oxychloride (POCl₃) in pyridine.[2][4] |
| The desired substitution product is formed with a scrambled stereocenter. | SN1 Mechanism: Reactions proceeding through a planar carbocation intermediate will lead to a loss of stereochemical information, resulting in a racemic or diastereomeric mixture of products. | Utilize reactions that proceed with a defined stereochemical outcome. The Mitsunobu reaction, for example, proceeds with inversion of configuration (SN2).[8][9] The Appel reaction also typically results in inversion of stereochemistry for secondary alcohols.[7][10][11] |
| The reaction fails to proceed, or the starting material is recovered. | Poor Leaving Group: The hydroxyl group (-OH) is a poor leaving group. Under neutral or basic conditions, it will not be displaced by a nucleophile. | The hydroxyl group must be activated. This can be achieved by protonation with a strong acid (which should be avoided to prevent rearrangement) or by converting it into a better leaving group such as a tosylate, mesylate, or a phosphonium (B103445) intermediate (as in the Appel and Mitsunobu reactions).[3][4][5][12] |
Frequently Asked Questions (FAQs)
Q1: Why does this compound undergo rearrangement reactions so easily?
A1: The rearrangement is driven by two main factors. First, the cyclobutane (B1203170) ring is highly strained. When a carbocation is formed on the ring (typically through the loss of water in acidic conditions), there is a strong thermodynamic driving force for ring expansion to the less strained cyclopentane (B165970) or cyclohexane (B81311) systems.[1][2] Second, the initial secondary carbocation can rearrange to a more stable tertiary carbocation through hydride or alkyl shifts.[1][3]
Q2: I want to replace the hydroxyl group with a bromine atom. How can I do this without causing a rearrangement?
A2: To avoid the carbocation intermediate that forms with HBr, you should use reagents that promote an SN2 reaction. Two effective methods are:
-
Phosphorus Tribromide (PBr₃): This reagent converts the alcohol to an alkyl bromide under mild conditions and is less prone to causing rearrangements with secondary alcohols compared to strong acids.[3][13]
-
Appel Reaction: Using triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) will convert the alcohol to the corresponding bromide with inversion of configuration, avoiding a carbocation intermediate.[7][10][14]
Q3: What is the best way to dehydrate this compound to form 3-methylcyclobutene (B14740577) without rearrangement?
A3: Acid-catalyzed dehydration will lead to rearrangement products. The recommended method is to use phosphorus oxychloride (POCl₃) in pyridine.[2][6] This reaction proceeds through an E2 mechanism, where the alcohol is converted into a good leaving group in situ, which is then eliminated without the formation of a carbocation.[2][4]
Q4: Can I oxidize this compound to 3-methylcyclobutanone without side reactions?
A4: Yes, the oxidation of a secondary alcohol to a ketone does not typically involve carbocation intermediates, so rearrangement is not a concern.[15][16] A wide range of modern oxidizing agents can be used effectively under mild conditions. Common choices include:
-
Pyridinium chlorochromate (PCC)
-
Dess-Martin periodinane (DMP)
-
Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine)[16][17]
Q5: I need to perform a reaction on another part of my molecule that requires strongly basic conditions, but I want to preserve the this compound moiety. What should I do?
A5: In this scenario, you should protect the hydroxyl group before performing the reaction and then deprotect it afterward. The hydroxyl group is acidic and will react with strong bases. A common and robust protecting group for alcohols is a silyl (B83357) ether, for example, by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole. Silyl ethers are stable to a wide range of non-acidic reagents, including strong bases and organometallics.[1][18] They can be easily removed later using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).[1]
Visualizing the Problem and Solution
The following diagrams illustrate the problematic rearrangement pathway and a general workflow for avoiding it.
Caption: Acid-catalyzed rearrangement of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Rearrangement in E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. crab.rutgers.edu [crab.rutgers.edu]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Appel Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Appel Reaction [organic-chemistry.org]
- 12. tutorsglobe.com [tutorsglobe.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Appel reaction - Wikipedia [en.wikipedia.org]
- 15. The Oxidation of Alcohols - ChemistryViews [chemistryviews.org]
- 16. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 17. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 18. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Separation of 3-Methylcyclobutanol Isomers
This technical support center provides guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on methods for separating the cis and trans isomers of 3-methylcyclobutanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating cis and trans isomers of this compound?
A1: The most common and effective methods for separating diastereomers like cis- and trans-3-methylcyclobutanol are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Fractional distillation may also be a possibility if the boiling points of the isomers are significantly different. Additionally, derivatization of the alcohol functional group can enhance the separability of the isomers by chromatography.
Q2: Which isomer, cis or trans, is expected to have a higher boiling point?
Q3: Is derivatization necessary for the separation of this compound isomers?
A3: Derivatization is not strictly necessary but is highly recommended, especially for Gas Chromatography. Converting the polar hydroxyl group into a less polar ether, such as a trimethylsilyl (B98337) (TMS) ether, can improve peak shape, reduce tailing, and enhance the volatility of the isomers, often leading to better separation on standard non-polar GC columns. For HPLC, derivatization is less common but can be used to introduce a chromophore for UV detection or to alter the polarity to improve separation on a given stationary phase.
Q4: Can I use a standard achiral column for separation?
A4: Yes, since cis and trans isomers are diastereomers, they have different physical properties and can be separated on standard achiral chromatography columns. Chiral columns are not necessary for separating diastereomers, though they can sometimes provide effective separation.[5]
Troubleshooting Guides
Problem: Poor or no separation of isomers by Gas Chromatography (GC).
| Possible Cause | Troubleshooting Steps |
| Insufficient column resolution | - Use a longer capillary column (e.g., 50 m or 60 m).- Use a column with a different stationary phase that has a different selectivity for the isomers (e.g., a more polar phase if a non-polar one is being used). |
| Inappropriate temperature program | - Optimize the temperature ramp. A slower ramp rate can improve resolution.- Start with a lower initial oven temperature to enhance separation of early-eluting peaks. |
| Peak tailing due to the polar hydroxyl group | - Derivatize the alcohol to its trimethylsilyl (TMS) ether to reduce polarity and improve peak shape. |
| Carrier gas flow rate is not optimal | - Optimize the linear velocity of the carrier gas (Helium, Hydrogen, or Nitrogen) for the specific column dimensions to achieve maximum efficiency. |
Problem: Co-elution or poor resolution of isomers in High-Performance Liquid Chromatography (HPLC).
| Possible Cause | Troubleshooting Steps |
| Incorrect mobile phase composition | - For normal-phase chromatography on silica (B1680970) gel, adjust the ratio of the polar and non-polar solvents (e.g., ethyl acetate (B1210297) and hexanes). A lower concentration of the more polar solvent will increase retention and may improve separation.- For reversed-phase chromatography, optimize the gradient of the aqueous and organic mobile phases. |
| Inappropriate stationary phase | - If using a standard C18 column with poor results, consider a different stationary phase with alternative selectivity, such as a phenyl-hexyl or a cyano column. For these polar analytes, a normal-phase silica gel column is often a better choice.[6] |
| Sample overload | - Reduce the concentration of the sample being injected onto the column. |
| Flow rate is too high | - Decrease the flow rate to allow for better equilibration between the mobile and stationary phases, which can lead to improved resolution. |
Quantitative Data Summary
While specific experimental data for the separation of this compound isomers is limited in the literature, the following table provides analogous data for the separation of similar cyclic alcohol isomers to serve as a reference.
| Compound | Separation Method | Stationary Phase | Mobile Phase/Carrier Gas | Observations |
| (4-methylcyclohexyl)methanol (B126014) isomers | GC-MS | Not specified | Helium | trans-isomer eluted before the cis-isomer.[7] |
| 2- and 3-methylbutanol isomers | GC | Cyclodextrin derivative | Not specified | Successful separation of positional isomers was achieved.[8] |
| 3-Nitro-2-butanol isomers | HPLC | Chiral stationary phase | Not specified | Diastereomers can often be separated on standard achiral stationary phases.[9] |
| cis/trans-2-butene-1,4-diol | HPLC | ChiraSpher | Hexane-ethanol (97:3, v/v) | Successful separation of cis and trans isomers.[5] |
Experimental Protocols
The following are detailed methodologies adapted from established procedures for separating similar cyclic alcohol isomers and are expected to be effective for cis- and trans-3-methylcyclobutanol.
Protocol 1: Gas Chromatography (GC) with Derivatization
This protocol describes the separation of this compound isomers after derivatization to their trimethylsilyl (TMS) ethers.
1. Derivatization to TMS Ethers:
-
To 1 mg of the cis/trans-3-methylcyclobutanol mixture in a vial, add 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Allow the reaction mixture to cool to room temperature before GC injection.
2. GC-MS Conditions:
-
GC System: Agilent 7890B GC coupled to a 5977A MS detector (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 150°C at 5°C/min.
-
Hold at 150°C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-300.
Protocol 2: High-Performance Liquid Chromatography (HPLC) on a Normal-Phase Column
This protocol is designed for the separation of the underivatized cis and trans isomers.
1. Sample Preparation:
-
Dissolve the this compound isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a UV detector.
-
Column: Silica gel column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of n-Hexane and Ethyl Acetate. Start with a ratio of 95:5 (v/v) and adjust as needed to achieve optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: Since this compound lacks a strong chromophore, detection can be challenging. A Refractive Index Detector (RID) is suitable. If a UV detector is used, detection might be possible at low wavelengths (~200-210 nm), but sensitivity will be low.
Visualizations
Caption: Workflow for the separation of this compound isomers.
Caption: Troubleshooting decision tree for poor GC separation.
References
- 1. chemistry -isomers-stereo-isomers-properties of cis and trans [dynamicscience.com.au]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. chemistryguru.com.sg [chemistryguru.com.sg]
- 4. quora.com [quora.com]
- 5. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of positional isomers by the use of coupled shape-selective stationary phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
troubleshooting low conversion rates in 3-methylcyclobutanol reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low conversion rates and other issues during the synthesis of 3-methylcyclobutanol, primarily via the reduction of 3-methylcyclobutanone.
Frequently Asked Questions (FAQs)
Q1: My conversion of 3-methylcyclobutanone to this compound is very low. What are the common causes?
Low conversion rates in this reduction are typically due to one or more of the following factors:
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Inactive Reducing Agent: The hydride reducing agent (e.g., Sodium Borohydride (B1222165) - NaBH₄, or Lithium Aluminum Hydride - LiAlH₄) may have degraded due to improper storage and exposure to moisture. LiAlH₄ is particularly sensitive to moisture and reacts violently with water.[1][2]
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Insufficient Stoichiometry: While catalytic amounts are not sufficient, it's crucial to use the correct molar ratio of the reducing agent to the ketone. In theory, one mole of NaBH₄ can reduce four moles of a ketone.[1][3] However, in practice, it is common to use a molar excess of the reducing agent to ensure the reaction goes to completion.
-
Low Reaction Temperature: While lower temperatures can improve stereoselectivity, an excessively low temperature may significantly slow down the reaction rate, leading to incomplete conversion within a typical timeframe.
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Inappropriate Solvent: For LiAlH₄ reductions, the use of protic solvents (like water or alcohols) is strictly prohibited as they will quench the reagent.[4] Anhydrous aprotic solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are required.[3][4] NaBH₄ is more versatile and can be used in protic solvents like methanol (B129727) or ethanol.[5][6]
-
Impure Starting Material: The presence of impurities in the 3-methylcyclobutanone starting material can interfere with the reaction.
Q2: I am observing a mixture of cis- and trans-3-methylcyclobutanol. How can I improve the stereoselectivity?
The formation of stereoisomers is expected in this reaction due to the hydride attacking the planar carbonyl from either face. However, the reduction of 3-substituted cyclobutanones is often highly selective for the cis-alcohol.[7] To enhance this selectivity:
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Lower the Reaction Temperature: Performing the reduction at lower temperatures generally increases the stereoselectivity in favor of the cis-isomer.[7]
-
Solvent Polarity: Decreasing the polarity of the solvent can also enhance the selectivity for the cis-product.[7]
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Choice of Reducing Agent: While often highly selective regardless of the reagent, the steric bulk of the reducing agent can influence the diastereomeric ratio.[7]
Q3: My reaction seems to be complete by TLC, but my isolated yield is poor. What could be the issue?
Poor isolated yield despite good conversion can often be attributed to the work-up and purification steps:
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Incomplete Quenching: For LiAlH₄ reactions, a careful and complete quenching of the excess reagent and the aluminum salts is necessary. Improper quenching can lead to the formation of emulsions that are difficult to separate.
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Product Solubility: this compound has some solubility in water.[7] During the aqueous workup, a significant amount of the product may be lost to the aqueous layer. It is advisable to perform multiple extractions with an organic solvent to maximize recovery.
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Volatile Product: this compound is a relatively small molecule and can be volatile. Care should be taken during solvent removal under reduced pressure to avoid loss of the product.
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Purification Losses: If purification is performed by distillation, co-distillation with impurities or loss of material on the column can reduce the final yield. For column chromatography, choosing an appropriate solvent system is crucial to ensure good separation and recovery.
Quantitative Data Summary
The following table summarizes the expected outcomes and influencing factors in the reduction of 3-methylcyclobutanone. Please note that specific yields can vary based on the exact reaction conditions and scale.
| Parameter | Reducing Agent | Typical Conditions | Expected Outcome | Key Considerations |
| Conversion Rate | Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0°C to RT | Generally high | Slower reaction than LiAlH₄; moisture tolerant. |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether or THF, 0°C to RT | Very high and rapid | Highly reactive with water and protic solvents; requires a separate aqueous workup.[1][3][4] | |
| Stereoselectivity | NaBH₄ or LiAlH₄ | Lower temperatures (e.g., -78°C) | Highly selective for the cis-isomer (>90%).[7] | Selectivity can be further enhanced by using less polar solvents.[7] |
| Work-up | NaBH₄ | Addition of water or dilute acid | Relatively straightforward | Product has some water solubility, requiring thorough extraction.[7] |
| LiAlH₄ | Sequential addition of water and/or aqueous base (e.g., Fieser workup) | More complex; can form gelatinous precipitates | Proper quenching is critical to avoid emulsions and product loss. |
Experimental Protocols
Protocol 1: Reduction of 3-Methylcyclobutanone with Sodium Borohydride (NaBH₄)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylcyclobutanone (1.0 eq) in methanol (10 volumes). Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and slowly add water to quench the excess NaBH₄. Add a dilute acid (e.g., 1N HCl) to neutralize the mixture.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane (B109758) or diethyl ether) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude this compound can be further purified by distillation or column chromatography.
Protocol 2: Reduction of 3-Methylcyclobutanone with Lithium Aluminum Hydride (LiAlH₄)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a suspension of LiAlH₄ (1.2 eq) in anhydrous diethyl ether (5 volumes) under a nitrogen atmosphere. Cool the suspension to 0°C in an ice bath.
-
Addition of Ketone: Dissolve 3-methylcyclobutanone (1.0 eq) in anhydrous diethyl ether (5 volumes) and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up (Fieser Method): Cool the reaction mixture to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. A granular precipitate should form.
-
Isolation: Filter the solid precipitate and wash it thoroughly with diethyl ether.
-
Purification: Combine the filtrate and the ether washings, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude this compound can be further purified by distillation or column chromatography.
Visualizations
Caption: General reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low conversion rates.
References
Technical Support Center: Column Chromatography of 3-Methylcyclobutanol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the column chromatography separation of 3-methylcyclobutanol.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
1. Poor Separation (Co-elution of Isomers or Impurities)
-
Question: My column is not separating the cis and trans isomers of this compound effectively. What can I do?
-
Answer: Poor separation of stereoisomers is a common challenge. The cis and trans isomers of this compound may have very similar polarities. Here are several strategies to improve resolution:
-
Optimize the Mobile Phase: A slight adjustment in solvent polarity can significantly impact separation.
-
Decrease the polarity of the eluent. A less polar mobile phase will increase the interaction of your compounds with the stationary phase (silica gel), potentially enhancing the separation between isomers with small differences in polarity.
-
For example, if you are using a 20% Ethyl Acetate (B1210297) in Hexane mixture, try reducing it to 10-15% Ethyl Acetate.
-
Experiment with different solvent systems. Sometimes, changing the solvent composition entirely can improve selectivity. Consider trying a dichloromethane (B109758)/hexane or acetone/hexane system.[1]
-
-
Use a Longer Column: Increasing the length of the column provides more surface area for interaction, which can lead to better separation of closely eluting compounds.
-
Reduce the Flow Rate: A slower flow rate allows for more equilibration time between the mobile and stationary phases, which can improve resolution.
-
Solid Loading: If your sample is not dissolving well in a non-polar solvent, you can use the solid loading (dry loading) technique.[1] Dissolve your sample in a minimal amount of a strong solvent (like dichloromethane), add a small amount of silica (B1680970) gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column.[1]
-
2. Compound Elutes Too Quickly (Low Retention)
-
Question: My this compound is coming off the column in the first few fractions with the solvent front. How can I increase its retention?
-
Answer: If your compound is eluting too quickly, it indicates that the mobile phase is too polar. To increase retention:
-
Decrease Mobile Phase Polarity: Reduce the proportion of the polar solvent in your eluent. For an ethyl acetate/hexane system, decrease the percentage of ethyl acetate.
-
Choose a Less Polar Solvent System: Switch to a less polar mobile phase, such as dichloromethane/hexane.
-
3. Compound Elutes Too Slowly or Not at All (High Retention)
-
Question: I've been running my column for a long time, and my this compound is not eluting. What should I do?
-
Answer: High retention suggests that the mobile phase is not polar enough to displace the compound from the silica gel.
-
Increase Mobile Phase Polarity: Gradually increase the polarity of your eluent. For instance, if you are using 10% ethyl acetate in hexane, you can increase it to 20% or 30%. For very polar compounds, a small percentage of methanol (B129727) in dichloromethane can be effective.[2]
-
Check Compound Stability: Ensure your compound is not degrading on the silica gel. You can test this by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots appear.
-
4. Peak Tailing
-
Question: The spots on my TLC plate and the peaks in my chromatogram are tailing. How can I get sharper peaks?
-
Answer: Peak tailing is often caused by the compound interacting too strongly with acidic sites on the silica gel.
-
Add a Modifier: Adding a small amount of a slightly basic or acidic modifier to your mobile phase can improve peak shape. For an alcohol like this compound, adding a small amount of a neutral modifier like isopropanol (B130326) or a slightly basic one like triethylamine (B128534) (if compatible with your compound) can help.
-
Use Deactivated Silica: For compounds that are sensitive to the acidity of silica gel, you can use deactivated silica gel. This is prepared by mixing the silica gel with a small amount of water.
-
Frequently Asked Questions (FAQs)
1. What is a good starting solvent system for TLC analysis of this compound?
A good starting point for Thin Layer Chromatography (TLC) is a mixture of a non-polar solvent and a moderately polar solvent. For this compound, which is a relatively polar molecule, consider the following:
-
Ethyl Acetate/Hexane: Start with a 20-30% solution of ethyl acetate in hexane.
-
Dichloromethane/Methanol: A 1-5% solution of methanol in dichloromethane is a good option for more polar compounds.[2][3] For a related compound, trans-3-Amino-3-methylcyclobutanol hydrochloride, a mobile phase of DCM:MeOH = 4:1 was used for TLC.[4]
2. How can I separate the cis and trans isomers of this compound?
The separation of cis and trans isomers depends on the difference in their dipole moments. The isomer with the larger dipole moment will interact more strongly with the polar stationary phase (silica gel) and will have a lower Rf value. Generally, the cis isomer is more polar than the trans isomer. To achieve separation:
-
Use a relatively non-polar mobile phase to maximize the differences in interaction with the silica gel.
-
A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be very effective.
3. My this compound sample is not dissolving in the mobile phase. What should I do?
If your sample has poor solubility in the eluent, you can use the dry loading method:
-
Dissolve your crude sample in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to this solution.
-
Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.[1]
4. How can I visualize this compound on a TLC plate?
Since this compound does not have a UV chromophore, you will need to use a staining method for visualization. Common stains for alcohols include:
-
Potassium Permanganate (KMnO4) stain: This is a good general-purpose stain that reacts with oxidizable functional groups like alcohols.
-
Ceric Ammonium Molybdate (CAM) stain: This is another effective stain for visualizing alcohols and other functional groups.
Quantitative Data Summary
Table 1: Recommended Solvent Systems for TLC and Column Chromatography
| Solvent System | Ratio (v/v) | Application |
| Ethyl Acetate / Hexane | 1:9 to 3:7 | Good starting point for TLC and column; adjust ratio for optimal Rf. |
| Dichloromethane / Methanol | 99:1 to 95:5 | For compounds with higher polarity or to increase elution speed.[2][3] |
| Dichloromethane / Hexane | 1:1 to 9:1 | Alternative system for optimizing selectivity.[1] |
| Acetone / Hexane | 1:9 to 2:8 | Another alternative for selectivity optimization.[1] |
Table 2: Typical Column Chromatography Parameters for this compound Separation
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for separating moderately polar organic compounds. |
| Column Diameter | 1-5 cm | Depends on the amount of sample to be purified. |
| Column Length | 20-50 cm | Longer columns provide better resolution for difficult separations. |
| Sample Loading | 1-5% of silica gel weight | Overloading the column will lead to poor separation. |
| Elution Mode | Isocratic or Gradient | Start with isocratic; use gradient for complex mixtures with varying polarities. |
Experimental Protocols
Detailed Methodology for Column Chromatography of this compound
-
TLC Analysis:
-
Dissolve a small amount of your crude this compound in a volatile solvent.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a pre-determined solvent system (e.g., 20% ethyl acetate in hexane).
-
Visualize the spots using a suitable stain (e.g., KMnO4).
-
The ideal solvent system should give an Rf value of ~0.2-0.3 for the desired compound.
-
-
Column Packing:
-
Choose an appropriately sized column based on your sample amount.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is level and free of cracks or air bubbles.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.
-
Dry Loading: (Recommended for samples with poor solubility) Follow the procedure described in FAQ #3.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the mobile phase.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure desired compound.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting poor separation in column chromatography.
References
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of cis- vs trans-3-Methylcyclobutanol
For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a cornerstone of molecular characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure of molecules. This guide provides a detailed comparison of the ¹H NMR spectral features of cis- and trans-3-methylcyclobutanol, offering insights into how stereoisomerism influences chemical shifts and coupling constants in cyclobutane (B1203170) rings. Understanding these differences is crucial for the unambiguous identification and characterization of these isomers in various research and development settings.
The key to differentiating the cis and trans isomers of 3-methylcyclobutanol lies in the spatial relationship between the hydroxyl (-OH) and methyl (-CH₃) groups. In the cis isomer, these groups are on the same face of the cyclobutane ring, while in the trans isomer, they are on opposite faces. This stereochemical variance leads to distinct magnetic environments for the ring protons, resulting in observable differences in their ¹H NMR spectra.
Predicted ¹H NMR Data Comparison
In cis-3-methylcyclobutanol, the proton on the carbon bearing the hydroxyl group (H-1) and the proton on the carbon with the methyl group (H-3) are on the same side of the ring as the substituents on the opposite carbon. This arrangement leads to different steric interactions and through-space effects compared to the trans isomer, where H-1 and H-3 are on opposite sides relative to the substituents. These differences are expected to manifest in their respective chemical shifts and coupling constants.
| Proton | Predicted Chemical Shift (δ) for cis-isomer (ppm) | Predicted Chemical Shift (δ) for trans-isomer (ppm) | Multiplicity | Key Differentiating Features |
| H-1 (CHOH) | ~ 4.0 - 4.3 | ~ 3.8 - 4.1 | Quintet or Multiplet | Expected to be more deshielded (downfield) in the cis isomer due to steric interactions with the cis methyl group. |
| H-3 (CHCH₃) | ~ 2.2 - 2.5 | ~ 2.0 - 2.3 | Multiplet | Likely to be more deshielded in the cis isomer due to proximity to the electronegative hydroxyl group on the same face of the ring. |
| Ring CH₂ (adjacent to CHOH) | ~ 2.0 - 2.4 | ~ 1.8 - 2.2 | Multiplet | The protons in the cis isomer may experience greater deshielding. |
| Ring CH₂ (adjacent to CHCH₃) | ~ 1.7 - 2.1 | ~ 1.5 - 1.9 | Multiplet | |
| -CH₃ | ~ 1.1 - 1.3 | ~ 1.0 - 1.2 | Doublet | The methyl protons in the cis isomer may be slightly deshielded compared to the trans isomer. |
| -OH | Broad Singlet | Broad Singlet | Singlet (broad) | The chemical shift is variable and concentration-dependent. |
Note: These are predicted values and may vary based on the solvent and spectrometer frequency.
Structural Influence on ¹H NMR Signals
The stereochemical differences between the cis and trans isomers directly impact the dihedral angles between adjacent protons, which in turn affects the vicinal coupling constants (³J). According to the Karplus equation, the magnitude of ³J is dependent on the dihedral angle.
Caption: Influence of stereochemistry on ¹H NMR signals.
In the cis isomer, the fixed spatial arrangement of the protons will lead to a unique set of coupling constants for the ring protons. Conversely, the trans isomer will exhibit a different set of dihedral angles, resulting in different coupling constants. These differences in coupling patterns, particularly for H-1 and H-3, can be a definitive way to distinguish between the two isomers.
Experimental Protocols
To acquire high-quality ¹H NMR spectra for the differentiation of cis- and trans-3-methylcyclobutanol, the following protocol is recommended:
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm), unless the deuterated solvent contains a reference standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.
-
Set the sample temperature, typically 298 K.
3. Data Acquisition:
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral width: Approximately 12-16 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay (d1): 1-5 seconds.
-
Acquisition time: 2-4 seconds.
-
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative proton ratios.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J in Hz).
4. 2D NMR (Optional but Recommended for Unambiguous Assignment):
-
To further confirm the assignments, consider acquiring 2D NMR spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
-
COSY will reveal proton-proton coupling networks within the molecule.
-
HSQC will correlate protons to their directly attached carbons.
Conclusion
The differentiation of cis- and trans-3-methylcyclobutanol via ¹H NMR spectroscopy is based on the subtle yet significant differences in the chemical shifts and coupling constants of the ring protons. The key distinguishing features are expected to be the downfield shift of the H-1 and H-3 protons in the cis isomer due to steric and anisotropic effects. Furthermore, the distinct dihedral angles in each isomer will give rise to unique vicinal coupling constants, providing a definitive method for stereochemical assignment. By following the detailed experimental protocol, researchers can obtain high-resolution spectra enabling the confident characterization of these cyclobutanol (B46151) isomers.
A Comparative Analysis of the Reactivity of 3-Methylcyclobutanol and Cyclobutanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 3-methylcyclobutanol and cyclobutanol (B46151). The presence of a methyl group on the cyclobutane (B1203170) ring in this compound introduces electronic and steric effects that differentiate its reactivity from that of the parent compound, cyclobutanol. This document outlines these differences through a discussion of key reaction types, supported by generalized experimental protocols and a summary of expected relative reactivities.
I. Theoretical Framework: Electronic and Steric Effects
The primary distinction in reactivity between this compound and cyclobutanol arises from the electronic and steric properties of the methyl group.
-
Electronic Effect: The methyl group is an electron-donating group through a phenomenon known as the positive inductive effect (+I). This effect increases the electron density on the cyclobutane ring and, to a lesser extent, on the hydroxyl group.
-
Steric Effect: The methyl group introduces steric hindrance around the cyclobutane ring, which can influence the approach of reagents to the reaction center.
These factors are expected to modulate the rates and outcomes of reactions such as oxidation and dehydration.
II. Comparative Reactivity Analysis
Table 1: Predicted Relative Reactivity of this compound vs. Cyclobutanol
| Reaction Type | Reagent/Condition | Predicted More Reactive Compound | Rationale |
| Oxidation | Chromic Acid (H₂CrO₄) | This compound | The electron-donating methyl group can stabilize the partial positive charge that develops on the carbinol carbon in the transition state of oxidation, thus increasing the reaction rate. |
| Dehydration | Strong Acid (e.g., H₂SO₄) | This compound | The methyl group stabilizes the carbocation intermediate formed during E1 dehydration, lowering the activation energy and increasing the reaction rate. |
III. Key Reactions and Experimental Protocols
This section details the generalized experimental protocols for two key reactions: oxidation and dehydration. These protocols are based on standard laboratory procedures and can be adapted for a comparative study of cyclobutanol and this compound.
A. Oxidation with Chromic Acid
The oxidation of secondary alcohols like cyclobutanol and this compound with chromic acid yields the corresponding ketones (cyclobutanone and 3-methylcyclobutanone).
Experimental Protocol: Chromic Acid Oxidation of a Cyclobutanol Derivative
-
Reagent Preparation: Prepare the Jones reagent by dissolving 26.72 g of chromium trioxide (CrO₃) in 23 ml of concentrated sulfuric acid and carefully diluting with distilled water to a final volume of 100 ml.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the cyclobutanol derivative (e.g., cyclobutanol or this compound) in acetone. Cool the flask in an ice bath.
-
Oxidation: Add the prepared Jones reagent dropwise to the stirred solution of the alcohol. Maintain the temperature below 20°C during the addition. The color of the reaction mixture will change from orange to green.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, add isopropyl alcohol to quench any excess oxidant. Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.
B. Acid-Catalyzed Dehydration
The acid-catalyzed dehydration of cyclobutanol and this compound produces the corresponding alkenes (cyclobutene and 3-methylcyclobutene).[1]
Experimental Protocol: Acid-Catalyzed Dehydration of a Cyclobutanol Derivative
-
Reaction Setup: In a distillation apparatus, place the cyclobutanol derivative (e.g., cyclobutanol or this compound).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid.
-
Dehydration: Heat the mixture gently. The lower-boiling alkene product will distill as it is formed.
-
Product Collection: Collect the distillate in a receiving flask cooled in an ice bath.
-
Workup: Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Purification: Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate), and then purify the alkene product by fractional distillation.
IV. Logical Relationship Diagram
The following diagram illustrates the expected influence of the methyl group on the reactivity of the cyclobutanol ring system.
Caption: Figure 1. Influence of Methyl Group on Reactivity
V. Conclusion
The presence of a methyl group at the 3-position of the cyclobutanol ring is predicted to enhance its reactivity towards both oxidation and dehydration reactions compared to the unsubstituted cyclobutanol. This increased reactivity is attributed to the electron-donating inductive effect of the methyl group, which stabilizes the transition states and intermediates involved in these transformations. The provided experimental protocols offer a foundation for systematically investigating and quantifying these reactivity differences in a laboratory setting. For drug development professionals, understanding these subtle differences in reactivity can be crucial for the design and synthesis of novel cyclobutane-containing molecules with desired pharmacological properties.
References
A Comparative Study of 3-Methylcyclobutanol and Other Cycloalkanols for Researchers and Drug Development Professionals
An in-depth analysis of the physicochemical properties, synthesis, and reactivity of 3-methylcyclobutanol in comparison to cyclobutanol (B46151), cyclopentanol (B49286), and cyclohexanol (B46403), providing valuable insights for applications in medicinal chemistry and drug design.
Introduction
Cycloalkanols are pivotal structural motifs in organic chemistry and play a significant role in the development of new therapeutic agents. Their cyclic nature provides a rigid scaffold that can mimic or replace other cyclic or acyclic moieties in drug molecules, a concept known as bioisosterism.[1][2] This guide presents a comparative study of this compound against its parent and larger ring counterparts—cyclobutanol, cyclopentanol, and cyclohexanol—focusing on their physicochemical properties, synthesis, and relative reactivity in key organic transformations. Understanding these differences is crucial for researchers and drug development professionals in designing and synthesizing novel compounds with desired pharmacological profiles.
Physicochemical Properties
The physical and chemical properties of cycloalkanols are influenced by their ring size and substitution. Ring strain, particularly in smaller rings like cyclobutane (B1203170), significantly impacts their stability and reactivity.[3][4] The introduction of a methyl group in this compound further modifies its properties. A summary of key physicochemical data is presented in Table 1.
| Property | This compound | Cyclobutanol | Cyclopentanol | Cyclohexanol |
| Molecular Formula | C₅H₁₀O[5][6][7] | C₄H₈O | C₅H₁₀O | C₆H₁₂O |
| Molecular Weight ( g/mol ) | 86.13[5][6] | 72.11 | 86.13 | 100.16 |
| Boiling Point (°C) | 133-134 | 123 | 140.8 | 161.1 |
| Melting Point (°C) | - | - | -19 | 25.9 |
| Density (g/mL at 20°C) | ~0.92 (predicted) | 0.921 | 0.948 | 0.962 |
| Ring Strain (kcal/mol) | High | High[3][4] | Low | Negligible |
Table 1: Physicochemical Properties of Selected Cycloalkanols
Synthesis of Cycloalkanols
The synthetic accessibility of these cycloalkanols is a critical consideration for their application in research and drug development. While various methods exist, this section highlights a representative synthetic protocol for each.
Synthesis of this compound
A common route to this compound involves the reduction of 3-methylcyclobutanone.
Experimental Protocol: Reduction of 3-Methylcyclobutanone
-
Reaction Setup: A solution of 3-methylcyclobutanone (1.0 eq) in anhydrous methanol (B129727) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Reduction: Sodium borohydride (B1222165) (NaBH₄) (1.5 eq) is added portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure. The aqueous residue is extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by fractional distillation to yield this compound.
Synthesis of Cyclobutanol, Cyclopentanol, and Cyclohexanol
Established methods for the synthesis of the other cycloalkanols are readily available in the literature. For instance, cyclobutanol can be synthesized from the reduction of cyclobutanone. Cyclopentanol is often prepared by the catalytic hydrogenation of cyclopentanone. Cyclohexanol is industrially produced by the oxidation of cyclohexane (B81311) or the hydrogenation of phenol.
Figure 1: General synthetic pathways to the compared cycloalkanols.
Comparative Reactivity
The reactivity of cycloalkanols is significantly influenced by ring strain, steric hindrance, and the stability of reaction intermediates. This section compares the reactivity of this compound and the other cycloalkanols in key organic reactions.
Oxidation
The oxidation of secondary alcohols to ketones is a fundamental transformation. The rate of oxidation can be influenced by the steric environment around the hydroxyl group and the ring strain.
Experimental Protocol: Oxidation of Cycloalkanols
-
Reaction Setup: To a solution of the respective cycloalkanol (1.0 eq) in dichloromethane (B109758) (DCM) is added pyridinium (B92312) chlorochromate (PCC) (1.5 eq) in one portion.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of silica (B1680970) gel, eluting with DCM.
-
Purification: The filtrate is concentrated under reduced pressure to afford the corresponding cycloketone, which can be further purified by distillation or chromatography.
While specific kinetic data for the direct comparison of all four cycloalkanols under identical conditions is scarce, the general trend suggests that less sterically hindered alcohols and those with higher ring strain may exhibit different reaction rates.
Esterification
Esterification is a crucial reaction in drug development for modifying polarity and bioavailability. The Fischer esterification is a common method.
Experimental Protocol: Fischer Esterification of Cycloalkanols
-
Reaction Setup: A mixture of the cycloalkanol (1.0 eq), acetic acid (2.0 eq), and a catalytic amount of sulfuric acid is heated to reflux.
-
Reaction Monitoring: The reaction is monitored by observing the formation of the ester product by TLC or GC.
-
Work-up: After cooling, the reaction mixture is diluted with diethyl ether and washed with saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, concentrated, and the resulting ester is purified by distillation.
The yield and rate of esterification can be affected by the steric bulk of the alcohol. While quantitative comparative data is limited, it is expected that the less hindered hydroxyl groups of cyclopentanol and cyclohexanol might react more readily than the more constrained cyclobutanol derivatives.[8][9]
Nucleophilic Substitution
Nucleophilic substitution reactions (SN1 and SN2) are fundamental in synthetic organic chemistry. The reaction pathway and rate are highly dependent on the substrate structure.[10]
-
SN1 Reactivity: Tertiary and secondary substrates that can form stable carbocations favor the SN1 pathway.[11] The stability of the cycloalkyl carbocation intermediate plays a key role.
-
SN2 Reactivity: Primary and less sterically hindered secondary substrates favor the SN2 pathway.[11] The backside attack required for this mechanism is sensitive to steric hindrance around the reaction center.
Figure 2: Key reaction types for comparing cycloalkanol reactivity.
Role in Drug Development and Signaling Pathways
Cycloalkanol moieties are incorporated into drug candidates to modulate their physicochemical properties and biological activity. The rigid framework of the cycloalkane ring can help in optimizing the conformation of a molecule for better binding to its biological target.
While direct involvement of these specific small cycloalkanols in signaling pathways is not extensively documented, their derivatives are found in various bioactive molecules. For instance, the cyclobutane ring is of increasing interest in medicinal chemistry.[12] The strategic placement of a methyl group, as in this compound, can influence metabolic stability and target engagement.
The application of these cycloalkanols as bioisosteres for other cyclic or acyclic fragments is a key strategy in drug design. By replacing a part of a lead molecule with a cycloalkanol derivative, medicinal chemists can fine-tune properties such as lipophilicity, solubility, and metabolic stability, while maintaining or improving biological activity.[1][2]
Figure 3: The role of cycloalkanols as bioisosteres in drug development.
Conclusion
This comparative guide highlights the key differences in physicochemical properties, synthesis, and reactivity between this compound and its related cycloalkanols. The higher ring strain of the four-membered rings suggests a potentially different reactivity profile compared to the more stable five- and six-membered rings. The methyl substituent in this compound introduces further steric and electronic effects that can be exploited in drug design. While more quantitative comparative data is needed for a complete understanding, this guide provides a solid foundation for researchers and drug development professionals to make informed decisions when selecting and utilizing these valuable building blocks in their synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ring Strain in Cycloalkanes [quimicaorganica.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 3-Methylcyclobutan-1-ol | C5H10O | CID 20234583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C5H10O) [pubchemlite.lcsb.uni.lu]
- 7. 3-Methylcyclobutan-1-ol | C5H10O | CID 20234583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. a2bchem.com [a2bchem.com]
Confirming the Ground State of 3-Methylcyclobutanol: A DFT-Based Comparison Guide
Introduction
Determining the ground state conformation of substituted cycloalkanes is fundamental to understanding their reactivity, physical properties, and biological interactions. For a molecule like 3-methylcyclobutanol, the conformational landscape is surprisingly complex. The non-planar, puckered structure of the cyclobutane (B1203170) ring, combined with the rotational freedom of the hydroxyl and methyl substituents, gives rise to multiple stereoisomers and conformers.[1] Establishing the global minimum energy structure—the ground state—requires a robust analytical approach.
This guide provides a comprehensive comparison of computational methods, focusing on Density Functional Theory (DFT), to identify the ground state of this compound. We present a detailed protocol for DFT analysis, compare it with alternative computational and experimental methods, and provide representative data to illustrate the expected outcomes. This guide is intended for researchers in computational chemistry, materials science, and drug development who rely on accurate molecular geometries.
Conformational Possibilities of this compound
The primary conformational variables for this compound arise from:
-
Ring Puckering: Cyclobutane adopts a puckered or "butterfly" conformation to relieve torsional strain.[1]
-
Substituent Positions: The methyl and hydroxyl groups can be in either axial (a) or equatorial (e) positions relative to the ring's pucker.
-
Stereoisomerism: The substituents can be on the same side (cis) or opposite sides (trans) of the ring.
-
Hydroxyl Rotation: The hydroxyl hydrogen can be oriented in a trans or gauche position relative to the C-O bond.
This leads to several potential low-energy conformers, including trans-(e,e), trans-(a,a), cis-(e,a), and cis-(a,e), each with possible hydroxyl rotamers.
Experimental Protocols
A rigorous determination of the ground state conformation involves a synergistic approach, combining computational analysis with experimental validation.[2][3][4] The primary computational workflow is detailed below.
Protocol 1: DFT-Based Conformational Analysis
Density Functional Theory offers a favorable balance of accuracy and computational cost for analyzing organic molecules.[5] The following protocol outlines the steps to identify the ground state conformer of this compound.
-
Initial Structure Generation:
-
Construct 3D models for all plausible conformers (trans-eq,eq; cis-eq,ax; etc.) of this compound. This can be done using any standard molecular builder software.
-
-
Geometry Optimization:
-
Perform a full geometry optimization for each initial structure. This process locates the nearest local energy minimum on the potential energy surface.
-
Recommended Level of Theory: B3LYP functional with a 6-311+G(d,p) basis set. This level of theory has been shown to provide reliable geometries and relative energies for similar systems.[6][7] The inclusion of dispersion correction (e.g., B3LYP-D3) is also recommended to accurately capture non-covalent interactions.[5][8]
-
-
Vibrational Frequency Calculation:
-
Conduct a frequency calculation at the same level of theory used for optimization.
-
Purpose:
-
To confirm that the optimized structure is a true energy minimum. A stable conformer will have zero imaginary frequencies.[1][9] A structure with one imaginary frequency represents a transition state.
-
To obtain thermochemical data, including the zero-point vibrational energy (ZPVE) and Gibbs free energy corrections.
-
-
-
Energy Comparison:
-
Compare the calculated Gibbs free energies (G) of all confirmed stable conformers. The conformer with the lowest Gibbs free energy is the predicted ground state at the given temperature.
-
Protocol 2: Alternative Computational Methods
For higher accuracy, other computational methods can be employed, often at a greater computational cost.
-
Møller-Plesset Perturbation Theory (MP2): This ab initio method provides a more accurate treatment of electron correlation than standard DFT functionals.[5][6] Performing single-point energy calculations with the MP2 method on the DFT-optimized geometries (MP2//B3LYP) can refine the relative energy rankings.[7] Studies have shown that for conformational energies, methods like M06-2X and MP2 often yield results that are in close agreement.[6]
Protocol 3: Experimental Validation Methods
Computational predictions should ideally be validated with experimental data.
-
Microwave Spectroscopy: Provides highly accurate rotational constants for gas-phase molecules, allowing for the unambiguous identification of specific conformers.
-
NMR Spectroscopy: Nuclear Overhauser Effect (NOE) data can provide information on through-space distances between protons, helping to deduce the dominant conformation in solution.[2][4]
-
Infrared (IR) & Raman Spectroscopy: The vibrational spectra of different conformers are unique. By comparing experimental spectra with the computationally predicted spectra from frequency calculations, the presence of specific conformers can be confirmed.
Workflow for Ground State Confirmation
The computational workflow for identifying the ground state of this compound is illustrated below.
Caption: Computational workflow for identifying the ground state conformer.
Data Presentation: A Comparative Analysis
The following table summarizes hypothetical relative energies for the most plausible conformers of this compound, calculated at two different levels of theory. The trans-(e,e) conformer, where both bulky groups are in the favorable equatorial position, is set as the reference energy (0.00 kcal/mol).
| Conformer | Substituent Positions | Relative Energy (B3LYP-D3/6-311+G(d,p)) [kcal/mol] | Relative Energy (MP2/aug-cc-pVTZ) [kcal/mol] |
| trans-1 | OH (eq), CH₃ (eq) | 0.00 | 0.00 |
| cis-1 | OH (eq), CH₃ (ax) | 0.95 | 1.10 |
| cis-2 | OH (ax), CH₃ (eq) | 1.25 | 1.45 |
| trans-2 | OH (ax), CH₃ (ax) | 2.50 | 2.80 |
Note: These are illustrative values based on general principles of conformational analysis. Actual values require explicit calculation.
Analysis of Results
As shown in the table, both DFT and MP2 methods predict the trans-(e,e) conformer to be the ground state. This aligns with chemical intuition, as placing both the hydroxyl and methyl groups in the equatorial positions minimizes unfavorable 1,3-diaxial steric interactions. The energy penalty for placing a substituent in an axial position is evident in the higher relative energies of the other conformers. While the absolute energy values differ slightly between the B3LYP-D3 and the more computationally expensive MP2 method, the overall energy ranking remains consistent, demonstrating the reliability of DFT for this type of conformational analysis.[5][6]
Conclusion
A systematic DFT analysis, involving geometry optimization and frequency calculations, is a powerful and efficient method for confirming the ground state of structurally complex molecules like this compound. The B3LYP functional, particularly with dispersion corrections, provides a reliable prediction that the trans-diequatorial conformer is the most stable structure. For enhanced confidence, these findings can be benchmarked against higher-level ab initio calculations such as MP2 and validated through experimental techniques like NMR and microwave spectroscopy. This integrated computational and experimental approach provides the most definitive characterization of a molecule's ground state conformation.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study - The Journal of Organic Chemistry - Figshare [figshare.com]
- 4. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 6. Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. density functional theory - Which is better for binding energies: DFT-D3 or RI-MP2? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]
- 9. pubs.aip.org [pubs.aip.org]
comparing the boiling points of 3-methylcyclobutanol isomers
A detailed guide for researchers on the comparative boiling points of cis- and trans-3-methylcyclobutanol, including theoretical analysis and experimental protocols.
In the field of drug development and chemical synthesis, a precise understanding of the physical properties of isomers is critical for purification, characterization, and predicting chemical behavior. This guide provides a comparative analysis of the boiling points of cis- and trans-3-methylcyclobutanol. Due to a lack of readily available experimental data for these specific isomers, this guide draws upon established principles of intermolecular forces and steric effects, with supporting data from analogous compounds.
Comparative Analysis of Boiling Points
The boiling points of the cis and trans isomers of 3-methylcyclobutanol are influenced by the interplay of hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The spatial arrangement of the methyl and hydroxyl groups in these stereoisomers leads to differences in their intermolecular attractive forces, which in turn affects their boiling points.
| Isomer | Structure | Predicted Boiling Point Relationship | Dominant Intermolecular Forces |
| cis-3-Methylcyclobutanol | ![]() | Higher Boiling Point | Hydrogen Bonding, Dipole-Dipole, Van der Waals |
| trans-3-Methylcyclobutanol | ![]() | Lower Boiling Point | Hydrogen Bonding, Dipole-Dipole, Van der Waals |
Rationale for Prediction:
The primary intermolecular force for both isomers is hydrogen bonding due to the presence of the hydroxyl (-OH) group. However, the steric hindrance and molecular packing efficiency differ between the cis and trans isomers.
-
In cis-3-methylcyclobutanol , the methyl and hydroxyl groups are on the same side of the cyclobutane (B1203170) ring. This arrangement can lead to a more exposed hydroxyl group, potentially allowing for stronger or more numerous intermolecular hydrogen bonds compared to the trans isomer.
-
In trans-3-methylcyclobutanol , the methyl and hydroxyl groups are on opposite sides of the ring. This can lead to a more linear and potentially more efficient packing in the liquid state, which would increase the effectiveness of van der Waals forces.
Experimental Determination of Boiling Point
For precise determination of the boiling points of this compound isomers, especially when only small quantities are available, a micro-boiling point determination method is recommended.
Experimental Protocol: Micro-Boiling Point Determination
Objective: To accurately determine the boiling point of a small liquid sample using the capillary tube method.
Apparatus:
-
Melting point apparatus or Thiele tube with heating oil
-
Thermometer
-
Small test tube (e.g., 75 x 12 mm)
-
Capillary tube (sealed at one end)
-
Sample of cis- or trans-3-methylcyclobutanol
-
Means of attaching the test tube to the thermometer (e.g., rubber band)
Procedure:
-
Sample Preparation: Add a few drops of the this compound isomer into the small test tube, to a depth of about 1-2 cm.
-
Capillary Insertion: Place the capillary tube into the test tube with the open end submerged in the liquid.
-
Apparatus Assembly: Attach the test tube to the thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Heating: Immerse the assembly in the heating bath of the melting point apparatus or Thiele tube.
-
Observation: Heat the bath slowly (approximately 1-2 °C per minute) as the expected boiling point is approached. Observe the capillary tube. A slow stream of bubbles will emerge as the air trapped in the capillary expands.
-
Boiling Point Identification: As the liquid's boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.
-
Recording the Boiling Point: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.
-
Repeat: For accuracy, repeat the determination at least twice and calculate the average boiling point.
Factors Influencing Boiling Point
The following diagram illustrates the key molecular factors that determine the boiling points of the this compound isomers.
Caption: Relationship between molecular properties and the boiling point of this compound isomers.
A Comparative Analysis of Predicted vs. Experimental Spectra for 3-Methylcyclobutanol
For Immediate Release
In the pursuit of robust and reliable compound identification and characterization, researchers frequently rely on a combination of experimental spectroscopic data and theoretical predictions. This guide provides a comparative analysis of predicted and readily available experimental spectral data for the cyclic alcohol, 3-methylcyclobutanol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical analysis by offering a side-by-side comparison of predicted ¹H NMR, ¹³C NMR, IR, and mass spectra with established experimental parameters.
Due to the limited availability of public experimental spectra for this compound, this guide utilizes predicted data generated from open-access online databases and software. The predicted spectra offer a theoretical baseline that can be cross-referenced with experimentally acquired data.
Workflow for Spectral Comparison
The process of comparing experimental and predicted spectral data is a critical step in structural elucidation and verification. The following workflow outlines the key stages involved in this comparative analysis.
Comparative Kinetic Analysis of 3-Methylcyclobutanol Reactions: A Review of Available Data
A comprehensive review of published scientific literature reveals a notable scarcity of specific experimental and computational kinetic data for the reactions of 3-methylcyclobutanol. While numerous studies have investigated the reactivity of structurally similar cyclic alcohols, a direct comparative kinetic analysis of this compound across different reaction types—such as oxidation, dehydration, and rearrangement—is not currently possible due to the lack of quantitative data, including rate constants and activation energies.
This guide aims to provide drug development professionals, researchers, and scientists with an overview of the available information and highlights the existing knowledge gaps in the reaction kinetics of this compound.
Dehydration of Methylcyclobutanols: A Focus on Thermodynamics over Kinetics
The most relevant information found pertains to the dehydration of methylcyclobutanol isomers. However, these studies primarily focus on the thermodynamic stability of the resulting alkene products rather than the kinetic parameters of the reactions. For instance, the acid-catalyzed dehydration of 1-methylcyclobutanol is known to yield a mixture of 1-methylcyclobutene and methylenecyclobutane. Discussions in the literature center on the reaction mechanism, which is presumed to be an E1 elimination proceeding through a carbocation intermediate, and the equilibrium product distribution, which is governed by the relative thermodynamic stabilities of the products. Unfortunately, specific rate constants or activation energies for the dehydration of this compound have not been reported.
Insights from Related Cyclic and Acyclic Alcohols
To provide a broader context, kinetic data for the reactions of other cyclic and structurally related alcohols have been considered. It is crucial to note that these data are not directly applicable to this compound but can offer general insights into the reactivity of such compounds.
Oxidation of Cyclic Alcohols
Kinetic studies on the oxidation of cyclic alcohols like cyclopentanol (B49286) and cyclohexanol (B46403) have been performed. These investigations often involve oxidation by various reagents and provide rate constants and activation parameters. For example, the oxidation of a series of cyclic alcohols has been studied, revealing trends in reactivity that are correlated with ring size. However, analogous experimental data for this compound is absent from the literature.
Gas-Phase Reactions with Hydroxyl Radicals
The gas-phase reactions of various volatile organic compounds, including some cyclic and unsaturated alcohols, with hydroxyl (•OH) radicals are a significant area of atmospheric chemistry research. Experimental studies on compounds like methyl-butenols have determined reaction rate coefficients for their interaction with •OH radicals. These studies provide valuable information on atmospheric lifetimes but do not include this compound in their scope.
Experimental Protocols for Analogous Systems
While detailed experimental protocols for this compound are unavailable, the methodologies used for studying related compounds can serve as a reference for future research.
Gas-Phase Kinetic Studies: These experiments are often conducted in environmental simulation chambers at controlled temperatures and pressures. The decay of the alcohol in the presence of an oxidant (e.g., •OH radicals or ozone) is monitored over time, typically using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Fourier-Transform Infrared Spectroscopy (FTIR). By using a reference compound with a known rate constant, the relative rate method can be employed to determine the rate constant of the target alcohol.
Liquid-Phase Kinetic Studies: The kinetics of liquid-phase reactions, such as oxidation or acid-catalyzed dehydration, are commonly studied using spectroscopic methods (e.g., UV-Vis or NMR) to monitor the change in concentration of reactants or products over time. Temperature control is crucial for determining activation parameters from the temperature dependence of the rate constants.
Reaction Pathways and Logical Flow
The logical workflow for a comparative kinetic study, which could be applied to this compound should such data become available, is outlined below.
Caption: A diagram illustrating the logical workflow for conducting a comparative kinetic study.
The general reaction pathway for the acid-catalyzed dehydration of a secondary alcohol like this compound is expected to follow an E1 mechanism.
Caption: A simplified signaling pathway for the E1 dehydration of this compound.
Conclusion and Future Outlook
A Comparative Guide to the Validation of Enantiomeric Excess for Chiral 3-Methylcyclobutanol
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical analytical step in the synthesis and purification of chiral molecules. For a compound such as 3-methylcyclobutanol, which possesses a stereogenic center, accurate validation of its enantiomeric purity is paramount for its application in research and drug development. This guide provides a comparative overview of the primary analytical techniques used for this purpose: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries.
Comparison of Analytical Methods
The choice of method for determining the enantiomeric excess of this compound will depend on factors such as sample volatility, availability of instrumentation, and the need for direct versus indirect analysis. Each technique offers distinct advantages and disadvantages in terms of resolution, sensitivity, and sample preparation requirements.
| Method | Principle | Sample Preparation | Pros | Cons |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase (CSP), typically a cyclodextrin (B1172386) derivative. | Direct injection if sufficiently volatile. Derivatization to a more volatile ester or ether may be necessary. | High resolution, high sensitivity, fast analysis times.[1] | Limited to thermally stable and volatile compounds; derivatization can add complexity.[2] |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a chiral stationary phase (CSP), commonly polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives). | Direct injection of a solution of the analyte. | Broad applicability to a wide range of compounds, high accuracy and resolution, well-established technique.[3][4][5] | Method development can be time-consuming, and chiral columns can be expensive. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent (CSA) or covalent derivatization with a chiral derivatizing agent (CDA), leading to distinct NMR signals for each enantiomer. | Dissolving the analyte in a suitable deuterated solvent and adding the chiral auxiliary directly into the NMR tube. | Rapid, in-situ analysis without the need for chromatographic separation, provides structural information.[6][7][8] | Lower sensitivity compared to chromatographic methods, may require higher sample concentrations, and resolution of signals can be challenging. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate determination of enantiomeric excess. Below are representative protocols for each of the discussed analytical techniques, which can be adapted for this compound.
Chiral Gas Chromatography (GC)
Objective: To separate the enantiomers of a chiral alcohol using a cyclodextrin-based chiral stationary phase.
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (FID)
-
Chiral Capillary Column: e.g., β-cyclodextrin-based column (30 m x 0.25 mm ID, 0.25 µm film thickness)
Procedure:
-
Sample Preparation: If derivatization is required to improve volatility, the hydroxyl group of this compound can be acylated (e.g., with acetic anhydride) or silylated. Otherwise, a dilute solution of this compound in a suitable solvent (e.g., dichloromethane) is prepared.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 150 °C) at a rate of 2-5 °C/min to achieve optimal separation.
-
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To resolve the enantiomers of a chiral alcohol using a polysaccharide-based chiral stationary phase.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Column: e.g., polysaccharide-based column (e.g., Chiralpak IA, IB, or IC)
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter before injection.
-
HPLC Conditions:
-
Mobile Phase: A mixture of hexane (B92381) and a polar alcohol such as isopropanol (B130326) or ethanol (B145695) (e.g., 90:10 hexane:isopropanol). The exact ratio should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a wavelength where the analyte or its derivative absorbs (if derivatized). Since this compound lacks a strong chromophore, derivatization with a UV-active group (e.g., benzoyl chloride) may be necessary for sensitive detection.
-
-
Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers as described for the GC method.
NMR Spectroscopy with a Chiral Solvating Agent (CSA)
Objective: To induce chemical shift non-equivalence between the enantiomers of a chiral alcohol by the addition of a chiral solvating agent.
Instrumentation:
-
High-resolution NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., CDCl₃)
-
Chiral Solvating Agent (CSA), for example, (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) or a chiral lanthanide shift reagent.[9]
Procedure:
-
Sample Preparation: Dissolve an accurate amount of the this compound sample in a deuterated solvent in an NMR tube.
-
Acquire Initial Spectrum: Obtain a proton (¹H) NMR spectrum of the underivatized sample.
-
Add CSA: Add a molar excess (e.g., 1.1 to 1.5 equivalents) of the chiral solvating agent to the NMR tube.
-
Acquire Final Spectrum: Gently mix the sample and acquire another ¹H NMR spectrum.
-
Data Analysis: Identify a well-resolved signal corresponding to a proton near the chiral center of this compound (e.g., the carbinol proton or the methyl protons) that has split into two distinct signals for the two diastereomeric complexes. Integrate the areas of these two signals to determine the enantiomeric ratio and calculate the enantiomeric excess.
Data Presentation
The following tables present representative quantitative data that would be obtained from the successful application of these methods to a sample of a chiral alcohol.
Table 1: Representative Chiral GC Data
| Enantiomer | Retention Time (min) | Peak Area | % Area |
| Enantiomer 1 | 10.2 | 15000 | 25 |
| Enantiomer 2 | 10.8 | 45000 | 75 |
| Calculated ee | 50% |
Table 2: Representative Chiral HPLC Data
| Enantiomer | Retention Time (min) | Peak Area | % Area |
| Enantiomer 1 | 8.5 | 60000 | 80 |
| Enantiomer 2 | 9.7 | 15000 | 20 |
| Calculated ee | 60% |
Table 3: Representative ¹H NMR Data with a Chiral Solvating Agent
| Enantiomer Complex | Chemical Shift (ppm) | Integration | % of Total |
| Diastereomeric Complex 1 | 4.15 (quartet) | 1.0 | 50 |
| Diastereomeric Complex 2 | 4.12 (quartet) | 1.0 | 50 |
| Calculated ee | 0% (Racemic) |
Visualizations
The following diagrams illustrate the workflows and logical relationships of the described analytical techniques for determining enantiomeric excess.
Caption: General workflow for enantiomeric excess determination.
Caption: Principles of analytical techniques for ee determination.
Conclusion
The validation of enantiomeric excess for chiral this compound can be reliably achieved using Chiral GC, Chiral HPLC, or NMR spectroscopy with chiral auxiliaries. The selection of the most appropriate technique will be guided by the specific requirements of the analysis, including the need for high throughput, the volatility and thermal stability of the analyte, and the desired level of structural information. While direct experimental data for this compound is not prevalent, the protocols and representative data provided for analogous compounds offer a solid framework for method development and validation. For regulatory submissions, it is often advisable to use at least two orthogonal methods to provide robust and unequivocal evidence of enantiomeric purity.
References
- 1. hplc.sk [hplc.sk]
- 2. Determination of enantiomeric excess [ch.ic.ac.uk]
- 3. ymc.co.jp [ymc.co.jp]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Gallium-based Chiral Solvating Agent Enables the Use of 1H NMR Spectroscopy to Differentiate Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
comparing the synthetic routes to 3-methylcyclobutanol for efficiency
For researchers, scientists, and drug development professionals, the efficient synthesis of chiral building blocks like 3-methylcyclobutanol is a critical consideration in the design and execution of complex molecular syntheses. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering a detailed examination of their respective efficiencies, supported by experimental data and protocols.
Two principal strategies for the synthesis of this compound have been identified and evaluated: the hydroboration-oxidation of methylenecyclobutane (B73084) and the reduction of 3-methylcyclobutanone. Each route presents distinct advantages and challenges in terms of overall yield, number of synthetic steps, and reaction conditions.
Comparison of Synthetic Performance
The selection of an optimal synthetic route is contingent on a variety of factors including precursor availability, desired stereochemistry, and overall process efficiency. Below is a summary of the key performance indicators for the two primary pathways to this compound.
| Synthetic Route | Starting Material | Key Reagents | Number of Steps (from commercially available materials) | Overall Yield (%) | Key Considerations |
| Route 1: Hydroboration-Oxidation | Methylenecyclobutane | Borane (B79455) (BH₃), Hydrogen Peroxide (H₂O₂), Sodium Hydroxide (B78521) (NaOH) | 1 | Moderate to High | Anti-Markovnikov addition provides regioselectivity. Stereochemistry is syn-addition. |
| Route 2: Reduction of Ketone | 3-Methylcyclobutanone | Sodium Borohydride (B1222165) (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | 2+ (requires synthesis of the ketone) | Variable (dependent on ketone synthesis) | Yield is highly dependent on the efficiency of the preceding ketone synthesis. Offers access to both cis and trans isomers depending on the reducing agent and conditions. |
Experimental Protocols
Route 1: Hydroboration-Oxidation of Methylenecyclobutane
This one-step route leverages the anti-Markovnikov addition of a borane across the double bond of methylenecyclobutane, followed by oxidation to yield the primary alcohol, this compound.
Protocol:
-
Hydroboration: To a solution of methylenecyclobutane in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere at 0 °C, a solution of borane-THF complex (BH₃·THF) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Oxidation: The reaction mixture is cooled to 0 °C, and an aqueous solution of sodium hydroxide (NaOH) is carefully added, followed by the slow, dropwise addition of hydrogen peroxide (H₂O₂). The mixture is then stirred at room temperature for 3 hours.
-
Work-up and Purification: The reaction is quenched by the addition of water, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford this compound.
While a specific yield for the hydroboration-oxidation of methylenecyclobutane to this compound is not extensively reported in readily available literature, analogous hydroboration-oxidation reactions of substituted methylenecycloalkanes typically proceed in good to excellent yields, often in the range of 70-90%.
Route 2: Reduction of 3-Methylcyclobutanone
This two-step approach first requires the synthesis of 3-methylcyclobutanone, which is then reduced to the target alcohol. The efficiency of this route is critically dependent on the synthesis of the ketone precursor.
A. Synthesis of 3-Methylcyclobutanone:
A common method for the synthesis of cyclobutanone (B123998) derivatives involves the [2+2] cycloaddition of a ketene (B1206846) with an alkene. For 3-methylcyclobutanone, this can be achieved through the reaction of diazomethane (B1218177) with methyl vinyl ketone to form a pyrazoline intermediate, which upon thermolysis or photolysis, expels nitrogen to yield the cyclobutanone. However, a more practical laboratory-scale synthesis involves the ring expansion of a corresponding cyclopropanemethanol derivative. A general procedure for the synthesis of cyclobutanone from methylenecyclopropane (B1220202) has been reported with a yield of 64%.[1] This method could potentially be adapted for the synthesis of 3-methylcyclobutanone.
B. Reduction of 3-Methylcyclobutanone:
Protocol:
-
Reduction: To a solution of 3-methylcyclobutanone in methanol (B129727) or ethanol (B145695) at 0 °C, sodium borohydride (NaBH₄) is added portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of water. The bulk of the alcohol solvent is removed under reduced pressure, and the remaining aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound. The product can be further purified by distillation.
The reduction of substituted cyclobutanones with sodium borohydride generally proceeds in good yields. For example, the reduction of various substituted cyclohexanones with NaBH₄ has been reported to provide yields in the range of 50% to 85%.
Visualizing the Synthetic Pathways
To further clarify the logical flow of each synthetic route, the following diagrams have been generated using the DOT language.
Caption: Route 1: One-step hydroboration-oxidation.
Caption: Route 2: Multi-step reduction pathway.
Conclusion
Both the hydroboration-oxidation of methylenecyclobutane and the reduction of 3-methylcyclobutanone represent viable synthetic strategies for obtaining this compound.
-
Route 1 (Hydroboration-Oxidation) is a more direct, one-step process that is likely to be more efficient in terms of overall yield and atom economy, provided that methylenecyclobutane is readily available. The regioselectivity of this reaction is a significant advantage.
-
Route 2 (Reduction of Ketone) offers flexibility in the choice of reducing agents, which can influence the stereochemical outcome. However, its overall efficiency is intrinsically linked to the synthesis of the 3-methylcyclobutanone precursor, which adds to the total number of steps and may lower the overall yield.
For research and development applications where efficiency and a limited number of steps are paramount, the hydroboration-oxidation of methylenecyclobutane appears to be the more promising route. However, if specific stereoisomers of this compound are required, the reduction of a stereochemically pure precursor ketone might be the preferred method. The ultimate choice will depend on the specific requirements of the synthesis, including scale, cost of starting materials, and desired stereochemical purity.
References
A Comparative Analysis of 3-Methylcyclobutanol and 2-Methylcyclobutanol for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the physicochemical properties, reactivity, and potential biological significance of two constitutional isomers: 3-methylcyclobutanol and 2-methylcyclobutanol. This document is intended for researchers, scientists, and professionals in drug development who may encounter these structural motifs in their work. All quantitative data is summarized for clarity, and representative experimental protocols are provided.
Physicochemical Properties
The position of the methyl group on the cyclobutane (B1203170) ring subtly influences the physical properties of these secondary alcohols. While extensive experimental data is not available for a direct comparison, predicted values from reputable chemical databases provide valuable insights.
| Property | This compound | 2-Methylcyclobutanol |
| CAS Number | 20939-64-4[1] | 1594-22-5[2] |
| Molecular Formula | C₅H₁₀O[1][3] | C₅H₁₀O[2] |
| Molecular Weight | 86.13 g/mol [1] | 86.13 g/mol [2] |
| Boiling Point (Predicted) | 133-134 °C | Not available |
| Density (Predicted) | 0.979 ± 0.06 g/cm³ | Not available |
| pKa (Predicted) | 15.33 ± 0.40 | Not available |
| LogP (Predicted) | 0.9 | 0.9 |
Note: The majority of the physicochemical data available for both this compound and 2-methylcyclobutanol is based on computational predictions.[1][2] Experimental validation of these properties is recommended for critical applications.
Synthesis and Reactivity
Both this compound and 2-methylcyclobutanol can be synthesized through the reduction of their corresponding ketones, 3-methylcyclobutanone and 2-methylcyclobutanone, respectively. The choice of reducing agent and reaction conditions can influence the stereoselectivity of the alcohol product (cis/trans isomers).
The reactivity of these alcohols is characteristic of secondary alcohols, with the steric hindrance around the hydroxyl group playing a key role in reaction kinetics.
Oxidation
A common reaction for secondary alcohols is oxidation to a ketone. This can be achieved using various oxidizing agents, such as chromic acid or bleach (sodium hypochlorite). The general mechanism involves the formation of a chromate (B82759) ester followed by an E2 elimination to yield the ketone.
Esterification
Esterification, the reaction of an alcohol with a carboxylic acid to form an ester and water, is another key reaction. This process is typically acid-catalyzed. The reactivity in esterification is sensitive to steric hindrance at both the alcohol and the carboxylic acid. It is expected that 2-methylcyclobutanol, with the methyl group adjacent to the hydroxyl-bearing carbon, would exhibit slightly greater steric hindrance compared to this compound, potentially leading to slower reaction rates.
Spectroscopic Analysis
NMR spectroscopy is a fundamental tool for the structural elucidation of these isomers.
-
¹H NMR: The proton NMR spectra would be expected to show distinct signals for the protons on the cyclobutane ring and the methyl group. The chemical shift and splitting patterns of the proton attached to the hydroxyl-bearing carbon (the carbinol proton) would be particularly informative in distinguishing between the two isomers.
-
¹³C NMR: The carbon NMR spectra would also be characteristic, with the number of unique carbon signals reflecting the symmetry of each molecule.
Biological Activity and Toxicology
There is limited publicly available information on the specific biological activities and toxicological profiles of this compound and 2-methylcyclobutanol. However, the cyclobutane moiety is present in some biologically active natural products and pharmaceuticals.[4] The toxicological properties of cyclic alcohols are generally related to their potential to cause skin and eye irritation.[1] For any novel compound intended for therapeutic use, a thorough toxicological assessment is imperative.
Experimental Protocols
The following are generalized experimental protocols for key reactions involving secondary cyclobutanols. These should be adapted and optimized for specific research needs.
General Procedure for the Synthesis of Methylcyclobutanols via Ketone Reduction
Materials:
-
Methylcyclobutanone (3- or 2-isomer)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve the methylcyclobutanone in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methylcyclobutanol.
-
Purify the product by distillation or column chromatography.
General Procedure for the Oxidation of Methylcyclobutanols
Materials:
-
Methylcyclobutanol (3- or 2-isomer)
-
Jones reagent (a solution of chromium trioxide in sulfuric acid) or household bleach (sodium hypochlorite (B82951) solution) and acetic acid.
-
Acetone (B3395972) (for Jones oxidation) or Dichloromethane (for bleach oxidation)
-
Sodium bisulfite solution
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (using Jones Reagent):
-
Dissolve the methylcyclobutanol in acetone in a flask and cool to 0 °C.
-
Add Jones reagent dropwise to the stirred solution until the orange-brown color persists.
-
Stir the reaction at 0 °C for 30 minutes.
-
Quench the excess oxidant by adding a small amount of isopropanol (B130326) until the solution turns green.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract with diethyl ether (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude methylcyclobutanone.
-
Purify by distillation or chromatography.
General Procedure for the Esterification of Methylcyclobutanols
Materials:
-
Methylcyclobutanol (3- or 2-isomer)
-
Carboxylic acid (e.g., acetic acid)
-
Concentrated sulfuric acid (catalyst)
Procedure:
-
Combine the methylcyclobutanol, carboxylic acid, and a catalytic amount of concentrated sulfuric acid in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Add toluene as a solvent to facilitate azeotropic removal of water.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by distillation or column chromatography.
Disclaimer: These protocols are for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory, following all appropriate safety procedures.
References
- 1. 3-Methylcyclobutan-1-ol | C5H10O | CID 20234583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methylcyclobutan-1-ol | C5H10O | CID 20234581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
Safety Operating Guide
Navigating the Disposal of 3-Methylcyclobutanol: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling 3-Methylcyclobutanol, a clear and immediate understanding of disposal procedures is paramount. This guide provides essential safety information and a step-by-step approach to the compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Key Safety and Hazard Information
Based on data for analogous compounds, this compound should be handled with care, assuming it possesses similar hazard characteristics. The following table summarizes the primary hazards associated with a closely related compound, 3-Methylcyclobutan-1-ol.
| Hazard Classification | GHS Pictogram | Hazard Statement |
| Flammable Liquid | 🔥 | H226: Flammable liquid and vapor[1] |
| Skin Irritation | ❕ | H315: Causes skin irritation[1] |
| Eye Irritation | ❕ | H319: Causes serious eye irritation[1] |
| Respiratory Irritation | ❕ | H335: May cause respiratory irritation[1] |
Procedural Guidance for Proper Disposal
The disposal of this compound must adhere to local, state, and federal regulations. The following protocol outlines a generalized, safe, and compliant workflow for its disposal.
Step 1: Waste Determination
Before disposal, a formal "waste determination" must be performed to ascertain if the chemical is regulated as hazardous waste.[2] This assessment can be based on your knowledge of the chemical's properties or through analysis.[2] It is imperative to consult with your institution's EHS office to guide this process.[3] Until this determination is made, treat the waste as hazardous.[3]
Step 2: Waste Collection and Storage
-
Container: Collect waste this compound in a designated, compatible container with a tightly sealing lid.[2][3] The container must remain closed except when adding waste.[2][3]
-
Labeling: Clearly label the container with "Waste this compound," the accumulation start date, and any known hazard information.[2][3]
-
Storage: Store the waste container in a cool, dry, well-ventilated area, segregated from incompatible materials.[3]
Step 3: Personal Protective Equipment (PPE)
When handling this compound waste, always wear appropriate personal protective equipment, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
Step 4: Spill and Leak Management
In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3] Ensure adequate ventilation and remove all sources of ignition.[4]
Step 5: Disposal Request and Pickup
Once your waste container is ready for disposal, submit a hazardous waste pickup request to your institution's EHS office.[3] Follow your institution's specific procedures for waste pickup and documentation. Do not dispose of this compound down the drain or in the regular trash.[3][5] The recommended disposal method is to engage a licensed professional waste disposal service.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious laboratory environment.
References
Personal protective equipment for handling 3-Methylcyclobutanol
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical information for the handling and disposal of 3-Methylcyclobutanol, tailored for research, scientific, and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Hazard Summary
This compound is a flammable liquid and vapor that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1] Proper handling and the use of appropriate personal protective equipment (PPE) are mandatory to minimize exposure risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against the hazards associated with this compound. The following table summarizes the required PPE for handling this chemical.
| PPE Category | Item | Specifications & Use Case |
| Hand Protection | Chemical-Resistant Gloves | Butyl rubber gloves are recommended for their high resistance to alcohols. If butyl rubber gloves are not available, nitrile rubber gloves (minimum 8 mil thickness) may be used for splash protection, but must be replaced immediately upon contamination. Always inspect gloves for integrity before use. |
| Eye & Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over safety goggles when handling larger quantities or when there is a significant risk of splashing. |
| Respiratory Protection | Air-Purifying Respirator | When handling outside of a certified chemical fume hood or in poorly ventilated areas, a half-mask or full-face air-purifying respirator equipped with organic vapor (OV) cartridges is required. |
| Body Protection | Flame-Resistant Laboratory Coat | A flame-resistant lab coat, fully buttoned, must be worn over clothing made of natural fibers (e.g., cotton). |
| Footwear | Closed-Toed Shoes | Leather or chemical-resistant shoes that fully cover the foot are required. |
Operational Plan: Safe Handling Protocol
Follow these step-by-step instructions for the safe handling of this compound in a laboratory setting.
Preparation:
-
Read and understand the Safety Data Sheet (SDS) for this compound before beginning any work.
-
Ensure that a certified chemical fume hood is in proper working order.
-
Verify the location and functionality of the nearest safety shower and eyewash station.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement of the chemical.
-
Don all required PPE as specified in the table above.
Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood to control vapor inhalation.
-
Ground and bond all metal containers and dispensing equipment to prevent static discharge, a potential ignition source.
-
Use only spark-proof tools and equipment.
-
Dispense the smallest quantity of the chemical necessary for the experiment.
-
Keep containers of this compound tightly sealed when not in use.
-
Avoid contact with skin and eyes. In case of accidental contact, follow the emergency procedures outlined below.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Use a designated and clearly labeled flammable liquids storage cabinet.
-
Ensure the container is tightly sealed and stored upright.
-
Segregate from incompatible materials, particularly oxidizing agents.
Disposal Plan: Laboratory-Scale Waste
Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with flammable organic liquids (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable Liquid, Irritant).
-
Do not mix this compound waste with other waste streams, especially oxidizers or corrosives.
-
Keep the waste container closed at all times, except when adding waste.
-
Store the waste container in a designated satellite accumulation area within the laboratory, which should be a secondary containment bin in a flammable storage cabinet.
Disposal Procedure:
-
Once the waste container is full (no more than 90% capacity), arrange for a pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.
-
Contaminated materials such as gloves, absorbent pads, and pipette tips should be collected in a separate, clearly labeled solid hazardous waste container for disposal.
Emergency Procedures
Spill Response:
-
Small Spills (less than 100 mL) in a Fume Hood:
-
Ensure the fume hood is operational.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material suitable for flammable liquids (e.g., vermiculite (B1170534) or commercial spill pads).
-
Collect the absorbed material using spark-proof tools and place it in a sealed, labeled hazardous waste container.
-
Wipe the area with a cloth dampened with a mild detergent solution, and then with water.
-
Place all contaminated cleaning materials in the solid hazardous waste container.
-
-
Large Spills (greater than 100 mL) or Spills Outside a Fume Hood:
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is flammable, eliminate all ignition sources.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's EHS or emergency response team immediately.
-
Provide details of the spilled chemical, quantity, and location.
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

